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Foundational

Chemical and physical properties of 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid

An In-depth Technical Guide to 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid is a bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Possessing a terminal alkyne for bioorthogonal "click" chemistry and a carboxylic acid for standard amide coupling, this molecule offers a versatile platform for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions, making it an ideal intermediate in multi-step syntheses. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a representative synthesis protocol, key reactive characteristics, and its applications as a molecular linker in drug discovery workflows.

Introduction

In the landscape of modern drug discovery, the rational design of molecules often relies on the use of specialized chemical building blocks. These reagents must offer not only specific functionalities but also compatibility with a range of reaction conditions. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (Boc-AByA) emerges as a valuable tool in this context. Its structure incorporates three key features:

  • A carboxylic acid handle, enabling straightforward conjugation to amines via peptide coupling, forming stable amide bonds.

  • An alkyne functional group, which is a cornerstone of bioorthogonal chemistry. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a prime example of "click chemistry," to form stable triazole linkages.

  • A Boc-protected amine , which masks the amine's reactivity, preventing unwanted side reactions. This protecting group is robust under many synthetic conditions but can be selectively removed when desired.

This combination of features makes Boc-AByA an exemplary linker for tethering different molecular entities, such as small-molecule drugs to targeting ligands, or for incorporation into peptide-based therapeutics.

Physicochemical Properties

The fundamental properties of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 168762-94-5[1][2][3]
Molecular Formula C₉H₁₃NO₄[2][3][4]
Molecular Weight 199.21 g/mol [1]
Physical Form Solid, Powder[1][2]
InChIKey UEFFBQMMDMUCRR-UHFFFAOYSA-N[1][2]
Synonyms 4-[(tert-butoxycarbonyl)amino]-2-butynoic acid[1]

Spectroscopic and Structural Characterization

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very strong and broad absorption band for the carboxylic acid O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[5] The C=O stretch of the carboxylic acid should appear as a strong, sharp peak around 1710 cm⁻¹, while the C=O of the Boc-carbamate will likely be found near 1680-1700 cm⁻¹. The internal C≡C alkyne stretch is expected in the 2260-2190 cm⁻¹ region, though its intensity may be weak.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most downfield signal is predicted to be the carboxylic acid proton (R-COOH), appearing as a broad singlet between 10-12 ppm.[5] The methylene protons adjacent to the nitrogen (-NH-CH₂-) would likely appear around 4.0 ppm. The large singlet for the nine equivalent protons of the tert-butyl group (-(CH₃)₃) is expected at approximately 1.4 ppm. The NH proton of the carbamate should appear as a broad signal, typically between 5.0-5.5 ppm.

  • ¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm range.[5] The carbamate carbonyl (Boc group) will be slightly more shielded, around 155 ppm. The two sp-hybridized carbons of the alkyne should appear between 70-90 ppm. The quaternary carbon of the Boc group is predicted around 80 ppm, while the methyl carbons will be highly shielded, appearing near 28 ppm.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode would likely show a prominent ion for [M-H]⁻. In positive mode, adducts such as [M+H]⁺ and [M+Na]⁺ would be expected.

Synthesis and Purification

A robust and common method for the synthesis of Boc-protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This protocol is a representative method based on standard organic chemistry procedures.

Experimental Protocol: Synthesis of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid
  • Dissolution : Dissolve 4-aminobut-2-ynoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification : Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (1.1 eq) to raise the pH to approximately 10-11, ensuring the amino group is deprotonated and nucleophilic.

  • Boc-Protection : While stirring vigorously at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - pH Adjustment : Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with a cold, dilute solution of hydrochloric acid (1 M) or potassium bisulfate (KHSO₄) until the pH reaches 2-3. This step protonates the carboxylate, making the product extractable into an organic solvent.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing & Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the final product.

Fig. 1: Synthetic workflow for Boc-protection.

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled assembly of complex molecules, a highly desirable feature in the synthesis of pharmaceuticals and chemical probes.

Reactivity of the Carboxylic Acid

The carboxylic acid moiety readily undergoes activation with standard coupling reagents (e.g., HBTU, HATU, EDC) to form an active ester. This intermediate reacts efficiently with primary or secondary amines to form a stable amide bond. This reaction is the foundation of peptide synthesis and is widely used to conjugate molecules to proteins, peptides, or amine-containing linkers.

Reactivity of the Alkyne: A Gateway to Click Chemistry

The alkyne group is a key component for bioorthogonal ligation. It is relatively inert to many biological functional groups, making it ideal for reactions in complex environments. Its primary application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the alkyne with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of drug conjugation strategies, such as the creation of Antibody-Drug Conjugates (ADCs).

The diagram below illustrates the role of this compound as a linker, connecting a targeting moiety (e.g., an antibody fragment functionalized with an azide) to a payload (e.g., a cytotoxic drug functionalized with an amine).

Fig. 2: Application as a heterobifunctional linker.

Safety, Handling, and Storage

Proper handling of this reagent is essential to ensure laboratory safety.

  • Hazard Identification : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause serious eye irritation and respiratory irritation.[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid generating dust during handling. Wash hands thoroughly after use.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[7]

In case of accidental exposure, follow standard first-aid measures. If inhaled, move to fresh air.[7] In case of skin or eye contact, rinse immediately and thoroughly with water.[7] Seek medical attention if irritation persists.

References

  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (2025, October 30). SAFETY DATA SHEET: (S)-2-(tert-Butoxycarbonylamino)butyric Acid. TCI Chemicals.
  • Tokyo Chemical Industry Co., Ltd. (2024, November 9). SAFETY DATA SHEET: (S)-2-(tert-Butoxycarbonylamino)butyric Acid. TCI Chemicals.
  • Fisher Scientific. (2012, March 8). SAFETY DATA SHEET: 2-Butynoic acid. Fisher Scientific.
  • NextSDS. (n.d.). 4-{amino}but-2-ynoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}but-2-ynoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Retrieved from [Link]

  • Appchem. (n.d.). 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Tert-butoxycarbonylbutanoic acid - Optional[13C NMR]. Wiley. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUT-2-YNOIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butynoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science. (n.d.). Application of Metabolomics in Drug Discovery, Development and Theranostics. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). 2-Butynoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2006, November 30). Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with Hydrazines. Molecules. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}butanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}non-8-ynoicacid. Retrieved from [Link]

  • NIST. (n.d.). 2-Butynoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). (2s)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid. Retrieved from [Link]

  • PMC. (n.d.). Structure-Activity Relationships in Toll-like Receptor-2 agonistic Diacylthioglycerol Lipopeptides. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways and Mechanisms for 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid: A Technical Guide

Executive Summary The compound 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (also known as N-Boc-4-amino-2-butynoic acid) is a highly versatile bifunctional building block. Featuring a Boc-protected primary amine, an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (also known as N-Boc-4-amino-2-butynoic acid) is a highly versatile bifunctional building block. Featuring a Boc-protected primary amine, an internal alkyne, and a terminal carboxylic acid, it is heavily utilized in the synthesis of peptidomimetics, targeted kinase inhibitors, and advanced click-chemistry precursors[1],[2].

This whitepaper provides an authoritative, in-depth analysis of the retrosynthetic logic, mechanistic causality, and step-by-step experimental protocols required to synthesize this molecule with high yield and purity.

Chemical Identity & Physicochemical Properties

Before initiating synthesis, it is critical to understand the physicochemical parameters of the target molecule to inform solvent selection and purification strategies[3],[4].

PropertyValue
Chemical Name 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid
Synonyms 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid
CAS Number 168762-94-5
Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
Appearance Yellow to off-white solid
Key Functional Groups Carboxylic acid, Internal alkyne, Carbamate (Boc)

Retrosynthetic Strategy & Pathway Design

The most atom-economical and scalable route to 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid begins with commercially available propargylamine [5]. The retrosynthetic disconnection relies on the nucleophilic nature of a terminal alkyne when treated with a strong base, allowing for direct electrophilic capture by carbon dioxide (CO₂).

SynthesisPathway A Propargylamine B N-Boc-propargylamine A->B Boc2O RT C Dianion Intermediate B->C 2.1 eq n-BuLi -78 °C D Lithium Carboxylate C->D CO2 -78 °C E Target Molecule D->E H3O+ pH 2-3

Fig 1: Forward synthesis pathway for 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid.

Mechanistic Causality in the Synthesis Workflow

To ensure a self-validating and high-yielding protocol, one must understand the thermodynamic and kinetic principles driving each step.

Chemoselective Amine Protection

The primary amine of propargylamine is highly nucleophilic and contains acidic protons that would aggressively interfere with organolithium reagents. By reacting it with Di-tert-butyl dicarbonate (Boc₂O), we mask the amine as a carbamate. This not only prevents unwanted nucleophilic attack but also significantly increases the molecule's solubility in anhydrous organic solvents like Tetrahydrofuran (THF).

Sequential Deprotonation and Dianion Generation

The critical step in this synthesis is the generation of the nucleophilic acetylide[2]. N-Boc-propargylamine contains two distinct acidic sites:

  • The Carbamate NH: pKa ≈ 13

  • The Terminal Alkyne C-H: pKa ≈ 25

Because the carbamate proton is significantly more acidic than the alkyne proton, the addition of a strong base like n-Butyllithium (n-BuLi) results in a sequential deprotonation . The first equivalent of n-BuLi is entirely consumed by the carbamate NH, forming a lithium nitrogen anion. A second equivalent is strictly required to deprotonate the terminal alkyne, generating a dilithiated "dianion" intermediate.

Electrophilic Carboxylation

Upon the introduction of anhydrous CO₂, the acetylide carbon—which is highly nucleophilic and less sterically hindered than the protected nitrogen—attacks the electrophilic carbon of the CO₂ molecule. This forms a lithium carboxylate salt. Subsequent acidic workup protonates both the carboxylate and the carbamate, yielding the final free acid.

Mechanism Step1 1. Amine Protection (Boc2O) Step2 2. First Lithiation (NH pKa ~13) Step1->Step2 Step3 3. Second Lithiation (C-H pKa ~25) Step2->Step3 Step4 4. Electrophilic Capture (CO2) Step3->Step4 Step5 5. Acidification (H3O+) Step4->Step5

Fig 2: Mechanistic causality and intermediate progression during the synthesis workflow.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system. Phase-switching during the workup ensures that unreacted starting materials are naturally excluded from the final product[2].

Protocol A: Preparation of N-Boc-propargylamine
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Base Addition: Add Triethylamine (Et₃N) (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1, visualized with Ninhydrin stain).

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-propargylamine as a pale oil.

Protocol B: Lithiation and Carboxylation
  • Inert Atmosphere: Purge a flame-dried 2-neck flask with Argon. Dissolve N-Boc-propargylamine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents the degradation of the organolithium intermediate and suppresses side reactions.

  • Dianion Formation: Add n-BuLi (2.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes. The solution may turn pale yellow. Stir at -78 °C for 1 hour to ensure complete dilithiation[2].

  • Carboxylation: Vigorously bubble anhydrous CO₂ gas (passed through a drying tube of Drierite) directly into the solution for 30 minutes at -78 °C. Alternatively, the reaction mixture can be poured over a slurry of crushed, dry ice in anhydrous THF[2].

  • Quenching: Allow the reaction to slowly warm to room temperature. Quench by slowly adding distilled water.

Protocol C: Isolation and Purification (Phase-Switching)
  • Organic Wash: Transfer the quenched mixture to a separatory funnel. Wash the aqueous layer with Diethyl Ether (2 × 50 mL). Causality: The target molecule is currently a water-soluble lithium carboxylate salt. Washing with ether removes unreacted N-Boc-propargylamine and non-polar byproducts, acting as a self-validating purification step.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M aqueous Citric Acid or 1M HCl. Causality: This protonates the carboxylate, rendering the target molecule insoluble in water and highly soluble in organic solvents.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Final Isolation: Combine the Ethyl Acetate extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid as a solid[3],[4].

Analytical Validation

To confirm the structural integrity and purity of the synthesized 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Disappearance of the terminal alkyne proton at ~2.2 ppm (singlet), confirming successful carboxylation.

    • Appearance of a broad singlet at ~12.5 - 13.0 ppm, corresponding to the newly formed carboxylic acid proton.

    • Presence of the Boc group as a large singlet at ~1.45 ppm (9H).

    • Methylene protons adjacent to the nitrogen appearing as a doublet at ~3.9 ppm (2H).

  • IR Spectroscopy:

    • Broad O-H stretch from 2500–3300 cm⁻¹ (carboxylic acid).

    • Strong C=O stretch at ~1700 cm⁻¹ (acid) and ~1680 cm⁻¹ (carbamate).

    • Internal alkyne C≡C stretch at ~2230 cm⁻¹ (often weak but distinct).

References

  • King's College London. "Synthesis and reactivity of propargylamines in organic chemistry". URL: [Link]

  • Google Patents. "US20050245530A1 - Monocyclic heterocycles as kinase inhibitors".

Sources

Foundational

The Solvation Dynamics of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development and advanced peptide synthesis, non-natural amino acids and rigid linkers are indispensable. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and advanced peptide synthesis, non-natural amino acids and rigid linkers are indispensable. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5) is a highly specialized bifunctional building block[1]. Featuring a rigid internal alkyne, a terminal carboxylic acid, and a tert-butoxycarbonyl (Boc)-protected amine, this compound is frequently utilized in click chemistry (CuAAC), peptidomimetic design, and the synthesis of conformationally restricted therapeutics.

For Application Scientists and Process Chemists, understanding the solubility profile of this compound in various organic solvents is critical. Poor solvent selection can lead to incomplete coupling reactions, unexpected precipitation during scale-up, or degradation. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, grounded in thermodynamic principles, alongside a validated protocol for empirical solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid, we must deconstruct its molecular architecture and evaluate the competing intermolecular forces:

  • The Boc Protecting Group: Unprotected amino acids exist as zwitterions with exceptionally high crystal lattice energies, rendering them insoluble in most organic solvents. The introduction of the bulky, lipophilic Boc group masks the basic amine, eliminates the zwitterionic state, and drastically lowers the cohesive energy density of the solid[2][3]. This modification is the primary driver for its solubility in organic media.

  • The Alkyne Spacer (-C≡C-): The sp-hybridized carbons create a rigid, linear geometry. While non-polar, the π -electron cloud of the alkyne is highly polarizable, allowing for favorable dispersion interactions with halogenated solvents like dichloromethane (DCM).

  • The Carboxylic Acid (-COOH): This terminal group acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., hexanes), the carboxylic acid groups will strongly dimerize. To achieve high solubility, a solvent must either possess sufficient dispersive forces to solvate the dimer or act as a competitive hydrogen bond acceptor to disrupt the dimer.

Hansen Solubility Parameters (HSP) Framework

The dissolution of this compound can be modeled using Hansen Solubility Parameters, which divide the total cohesive energy of a liquid into three components: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[4]. Boc-protected amino acids exhibit optimal solubility in solvents where the solvent's HSP coordinates closely match those of the solute[5]. Because the Boc group dominates the molecular volume, solvents with moderate δP​ and δH​ , but high δD​ , yield the best solvation thermodynamics.

Solubility Profile in Organic Solvents

Based on the structural thermodynamics and HSP modeling of Boc-protected aliphatic amino acids, the quantitative solubility profile of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid is summarized below.

Note: Data represents thermodynamic solubility at 25°C.

SolventClassificationEstimated SolubilityMechanistic Rationale
N,N-Dimethylformamide (DMF) Polar Aprotic> 150 mg/mL (Very High)DMF is an excellent H-bond acceptor ( δH​ = 11.3). It effectively disrupts carboxylic acid dimers while fully solvating the lipophilic Boc moiety. Ideal for solid-phase peptide synthesis (SPPS).
Dichloromethane (DCM) Polarizable / Halogenated> 100 mg/mL (High)DCM provides exceptional dispersive interactions ( δD​ = 17.0) with the Boc group and the polarizable alkyne. It does not strongly compete for H-bonds, making it the premier choice for carbodiimide-mediated coupling.
Tetrahydrofuran (THF) Polar Aprotic / Ether> 100 mg/mL (High)The ethereal oxygen acts as a moderate H-bond acceptor, while the aliphatic ring solvates the Boc group.
Ethyl Acetate (EtOAc) Polar Aprotic / Ester50 - 100 mg/mL (Moderate)Good general solvent for extraction during aqueous workups. The ester carbonyl interacts favorably with the solute's -COOH group.
Methanol (MeOH) Polar Protic> 100 mg/mL (High)MeOH acts as both an H-bond donor and acceptor, completely breaking solute-solute H-bond networks. However, it is generally avoided in coupling reactions due to competitive esterification.
Hexane / Heptane Non-Polar Aliphatic< 1 mg/mL (Very Low)Lacks the polarity and H-bonding capacity to overcome the cohesive energy of the carboxylic acid dimers. Used primarily as an anti-solvent for crystallization.

Experimental Methodology: Thermodynamic Solubility Determination

In drug discovery, relying solely on kinetic solubility (e.g., DMSO stock dilution) often leads to false positives due to transient supersaturation[6]. To obtain accurate, scalable data, the Thermodynamic Shake-Flask Method must be employed[7][8]. This method ensures the system reaches a true thermodynamic equilibrium between the crystalline solid lattice and the solvated state.

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Solutions:

    • Weigh approximately 50 mg of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid into a 2 mL amber glass HPLC vial.

    • Add 500 µL of the target organic solvent (e.g., DCM or EtOAc) to the vial. The presence of excess, undissolved solid is mandatory to ensure saturation[7][9].

  • Thermodynamic Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

    • Agitate at 500 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium[7][8].

  • Phase Separation:

    • Transfer the suspension to a chemical-resistant microcentrifuge tube.

    • Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the solvent)[7].

  • Quantification (HPLC-UV):

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot quantitatively with a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to bring the concentration within the linear dynamic range of the detector.

    • Analyze via HPLC using a C18 column, monitoring absorbance at 210 nm (due to the alkyne and carbonyl chromophores). Calculate the exact concentration against a pre-established calibration curve[6].

Workflow Visualization

The following diagram illustrates the self-validating system of the shake-flask methodology, ensuring data integrity from solid handling to analytical quantification.

G Start Solid Compound (Boc-NH-CH2-C≡C-COOH) Solvent Add Target Organic Solvent (e.g., DCM, DMF, EtOAc) Start->Solvent Incubation Thermodynamic Equilibration (Shake-Flask, 25°C, 24-48h) Solvent->Incubation Excess solid added Separation Phase Separation (Centrifugation / PTFE Filtration) Incubation->Separation Saturation reached Analysis Supernatant Quantification (HPLC-UV at 210 nm) Separation->Analysis Extract clear aliquot Data Calculate Exact Solubility (mg/mL or Molarity) Analysis->Data Apply dilution factor

Fig 1: Thermodynamic solubility determination workflow using the shake-flask method.

Conclusion & Best Practices for Application Scientists

When utilizing 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid in synthetic workflows, solvent selection dictates reaction efficiency.

  • For Peptide Coupling: DCM is the optimal solvent. It provides high solubility without competing for the hydrogen bonds necessary during the formation of the active ester intermediate.

  • For Stock Solutions: DMF or THF should be used for long-term stock solutions due to their high solvating power, though care must be taken to store these solutions under anhydrous conditions to prevent slow degradation of the Boc group or hydration of the alkyne.

  • For Purification: The stark contrast in solubility between moderately polar solvents (EtOAc) and non-polar solvents (Hexane) makes this compound an excellent candidate for purification via anti-solvent precipitation. Dissolving the crude material in a minimal amount of EtOAc and titrating in Hexane will yield high-purity crystalline product.

References

  • 4-(tert-butoxycarbonylamino)but-2-ynoic acid,(CAS ... - Sinfoo Biotech)
  • Source: bzchemicals.
  • Source: google.
  • Source: rsc.
  • Source: taylorandfrancis.
  • Source: sigmaaldrich.
  • Source: tbzmed.ac.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.

Sources

Exploratory

Comprehensive Safety Data and Handling Guidelines for 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid

Executive Summary 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5) is a highly versatile, bifunctional organic building block widely utilized in solid-phase peptide synthesis (SPPS), bioconjugation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5) is a highly versatile, bifunctional organic building block widely utilized in solid-phase peptide synthesis (SPPS), bioconjugation, and drug discovery[1]. Featuring a tert-butyloxycarbonyl (Boc) protected amine and an electron-deficient internal alkyne conjugated to a carboxylic acid, this molecule serves as a critical intermediate for synthesizing complex peptidomimetics and targeted therapeutics[2].

This technical guide provides an authoritative synthesis of its physicochemical properties, toxicological profile, and field-proven handling methodologies. By explaining the chemical causality behind safety and synthetic protocols, this whitepaper ensures both scientific integrity and laboratory safety for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of this compound is essential for predicting its behavior during storage and chemical reactions. The conjugated alkyne moiety imparts unique reactivity, acting as a potent Michael acceptor, while the Boc group provides orthogonal protection strategies[2].

Physicochemical Summary Table
PropertyValue
Chemical Name 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid
Synonyms 4-(Boc-amino)-2-butynoic acid; Boc-NH-CH2-C≡C-COOH[1]
CAS Number 168762-94-5[1]
Molecular Formula C9H13NO4[1]
Molecular Weight 199.20 g/mol [1]
Appearance Yellow to off-white solid[3]
Boiling Point ~367.7 °C[3]
Optimal Storage -20 °C (Long-term, 1-2 years); -4 °C (Short-term, 1-2 weeks)[4]

Hazard Identification & Toxicological Profile

The safe handling of 4-(Boc-amino)-2-butynoic acid requires an understanding of the causality behind its hazards. The electron-deficient alkyne can react with biological nucleophiles, leading to its classification as an irritant and potential sensitizer.

  • Acute Toxicity: Classified as Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332)[5].

  • Irritation & Sensitization: Causes significant skin irritation (H315) and serious eye irritation (H319)[6].

  • Systemic Effects: May cause respiratory irritation (H335) and has been noted to potentially cause drowsiness or dizziness (STOT SE 3, H336)[5][7].

Mechanistic Insight: The toxicity profile is largely driven by the propiolic acid derivative structure. The triple bond is polarized by the adjacent electron-withdrawing carboxyl group, making the β-carbon highly susceptible to nucleophilic attack. Consequently, exposure to mucous membranes or unprotected skin can result in rapid covalent modification of native proteins (e.g., via thiol-yne reactions with cysteine residues), triggering immediate inflammatory responses.

Standard Operating Procedure (SOP): Safe Handling & Storage

To mitigate the risks associated with its reactivity, a stringent, self-validating handling protocol must be established.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of airborne dust or aerosols[5].

  • Personal Protective Equipment (PPE): Wear double nitrile gloves, tightly fitting safety goggles, and a flame-resistant laboratory coat[5]. Causality: The lipophilic nature of the Boc group can facilitate permeation through standard single-layer latex gloves; double-gloving with nitrile ensures an adequate barrier against dermal absorption.

  • Storage Causality: While the Boc group is stable to many nucleophiles and catalytic hydrogenation[2], the molecule as a whole is susceptible to slow oxidative degradation and moisture-induced hydrolysis over time. Therefore, it must be stored at -20 °C under an inert atmosphere (Argon or Nitrogen) in a desiccated container to maintain its >95% purity over a 1-2 year lifecycle[4].

HandlingWorkflow Receipt Material Receipt (Check Integrity) Storage Long-term Storage (-20°C, Desiccated) Receipt->Storage Prep Sample Preparation (Equilibrate to RT) Storage->Prep FumeHood Dispensing (Fume Hood + PPE) Prep->FumeHood Reaction Chemical Reaction (Inert Atmosphere) FumeHood->Reaction Waste Waste Disposal (Halogen-free Org.) Reaction->Waste

Fig 1: End-to-end risk mitigation and handling workflow for Boc-protected alkynes.

Experimental Workflows: Applications in Peptide Synthesis

The primary utility of 4-(Boc-amino)-2-butynoic acid lies in its ability to be incorporated into peptide chains or bioconjugates. The following protocols detail its activation, coupling, and subsequent deprotection, explaining the chemical logic behind each step.

SynthesisWorkflow StartingMat 4-(Boc-amino)but-2-ynoic acid Activation Activation (HATU, DIPEA, DMF) StartingMat->Activation Coupling Amide Coupling (Add Primary Amine) Activation->Coupling Intermediate Boc-Protected Alkyne Amide Coupling->Intermediate Deprotection Boc Deprotection (TFA / DCM, 0°C to RT) Intermediate->Deprotection FinalProduct Free Amine Product (TFA Salt) Deprotection->FinalProduct

Fig 2: Synthetic workflow for amide coupling and subsequent Boc deprotection.

Protocol 1: Amide Bond Formation (Peptide Coupling)

Because the alkyne is conjugated to the carboxylic acid, traditional carbodiimide coupling agents (like DCC or DIC) can lead to unwanted side reactions or degradation of the activated ester. Therefore, mild and highly efficient uronium-based coupling reagents are preferred.

  • Preparation: Dissolve 4-(Boc-amino)-2-butynoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere.

  • Activation: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: HATU rapidly forms an active HOAt ester, minimizing the lifespan of reactive intermediates and preventing the degradation of the electron-deficient alkyne.

  • Coupling: Introduce the target primary amine or resin-bound peptide (1.0 eq). Stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove coupling byproducts[2].

Protocol 2: Boc Deprotection (TFA-Mediated)

The Boc protecting group requires strong acidic conditions for removal, which must be carefully controlled to prevent side reactions[].

  • Preparation: Dissolve the Boc-protected alkyne-amide intermediate in Dichloromethane (DCM).

  • Acidolysis & Scavenging: Cool the solution to 0 °C. Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v solution, alongside 2.5% v/v Triisopropylsilane (TIPS) and 2.5% water. Causality: The acid-catalyzed removal of the Boc group generates a highly reactive tert-butyl cation[2][9]. If left unchecked, this cation can alkylate the alkyne or other nucleophilic residues. TIPS acts as a sacrificial hydride donor (scavenger) to permanently quench the tert-butyl cation into harmless isobutane[9].

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1 hour.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Precipitate the resulting free amine (as a TFA salt) by adding cold diethyl ether, followed by centrifugation and vacuum drying[9].

Emergency Response & Waste Disposal

  • Spill Response: In the event of a solid spill, do not sweep dry. Moisten the material with a compatible solvent (e.g., isopropanol) to prevent dust generation, then collect using absorbent materials[10].

  • Waste Disposal: Unreacted 4-(Boc-amino)-2-butynoic acid should be disposed of as halogen-free organic waste. However, any waste streams generated from Protocol 2 (containing TFA and DCM) must be strictly segregated into halogenated acidic organic waste containers.

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Foundational

Thermodynamic Stability and Degradation Kinetics of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid at Room Temperature

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper Introduction: Molecular Architecture & Kinetic Trapping In the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper

Introduction: Molecular Architecture & Kinetic Trapping

In the development of targeted covalent inhibitors and complex peptidomimetics, the selection of bifunctional building blocks requires a rigorous understanding of their thermodynamic stability. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5), commonly referred to as Boc-4-amino-2-butynoic acid, is a highly versatile synthon featuring a Boc-protected primary amine and an α,β -unsaturated alkynoic acid.

Novice chemists often assume that alkynes conjugated directly to carboxylic acids are inherently unstable or prone to spontaneous degradation at room temperature. However, empirical thermodynamic data demonstrates that this molecule is exceptionally stable at 25°C. This stability is the result of kinetic trapping —the phenomenon where a molecule is thermodynamically driven to degrade, but the activation energy ( Ea​ ) required to reach the transition state is insurmountable at ambient thermal conditions.

Mechanistic Evaluation of Stability at 25°C

To understand why 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid remains stable at room temperature, we must analyze the causality behind its potential degradation pathways and why they fail to trigger at 25°C.

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group relies on a robust carbamate linkage. The thermal cleavage of this linkage—which yields the free amine, isobutylene gas, and carbon dioxide—requires a highly ordered, six-membered cyclic transition state. At 298 K (25°C), the ambient thermal energy ( RT≈0.59 kcal/mol) is vastly insufficient to overcome this activation barrier. Extensive thermogravimetric analyses of Boc-protected amino acids confirm that uncatalyzed thermal decomposition does not initiate until temperatures exceed 73°C to 105°C[1]. Furthermore, in neutral environments, the Boc group shows no spontaneous degradation for several hours to months[2].

The 2-Butynoic Acid Core

The molecule's core is an α,β -alkynoic acid. While electronically primed for decarboxylation (which would form a stabilized alkynyl anion/radical intermediate), the uncatalyzed thermal extrusion of CO₂ demands significant energy input. Studies on similar 2-butynoic acid derivatives demonstrate that decarboxylation requires sustained heating above 65°C to 90°C, or the introduction of transition metal catalysts (such as Cu or Ag)[3].

Resistance to Intramolecular Cyclization

Certain alkynoic acids, particularly 4-pentynoic acids, are notorious for undergoing spontaneous intramolecular cyclization to form enol lactones at room temperature[4]. However, 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid is protected from this fate by its geometry. The rigid, linear 180° bond angle of the internal alkyne prevents the spatial overlap required for 5-endo-dig or 5-exo-dig cyclizations, preserving the molecule's integrity during long-term storage.

Pathways Start 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid (Thermodynamically Stable at 25°C) Decarb Decarboxylation Pathway (Activation Energy Not Met at RT) Start->Decarb Heat (>65°C) or Cu/Ag Catalyst BocLoss Thermal Boc-Deprotection (Requires >100°C) Start->BocLoss High Heat (>100°C) Stable No Spontaneous Degradation (Maintained Integrity) Start->Stable Room Temperature (25°C) Neutral pH Deg1 Propargyl Amine Derivative + CO2 Decarb->Deg1 Deg2 4-Amino-but-2-ynoic acid + Isobutylene + CO2 BocLoss->Deg2

Caption: Thermodynamic degradation pathways vs. room temperature stability of the Boc-alkynoic acid.

Experimental Methodologies for Stability Validation

To build a self-validating system for your own laboratory, do not rely solely on theoretical stability. The following protocols outline how to empirically verify the thermodynamic stability of this compound.

Protocol A: Solid-State Thermal Profiling (TGA/DSC)

This protocol separates physical phase transitions (melting) from chemical degradation (mass loss), proving the compound does not degrade near room temperature.

  • System Calibration (Self-Validation): Run a high-purity Indium standard to calibrate the temperature and heat flow signals of the DSC. The melting onset must be 156.6±0.2 °C.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of crystalline 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid into an open alumina crucible. Causality: An open crucible prevents localized pressure buildup from potential CO₂ off-gassing, which could artificially alter degradation kinetics.

  • Thermal Ramping: Purge the furnace with anhydrous Nitrogen ( 50 mL/min). Ramp the temperature from 25°C to 300°C at a strict rate of 10°C/min.

  • Data Synthesis: Analyze the thermogram. A stable compound will show an endothermic melting peak with zero corresponding mass loss on the TGA curve. Mass loss (Td) should only initiate >100 °C, confirming absolute stability at 25°C.

Protocol B: Solution-Phase Accelerated Degradation Assay (HPLC-UV)

Solid-state stability does not always translate to solution-phase stability. This protocol forces degradation to calculate the room-temperature shelf life.

  • Mobile Phase Optimization: Prepare Mobile Phase A (0.1% Trifluoroacetic Acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: The acidic modifier keeps the carboxylic acid protonated, preventing base-catalyzed nucleophilic additions to the Michael-acceptor alkyne.

  • System Suitability: Inject a diluent blank to verify the absence of ghost peaks. Inject a 1.0 mg/mL reference standard. The chromatographic asymmetry factor (USP tailing) must be <1.5 .

  • Isothermal Incubation: Prepare three 1.0 mg/mL aliquots in Acetonitrile. Store them in sealed amber vials at 25°C, 40°C, and 60°C.

  • Chromatographic Analysis: Sample the vials at Day 0, Day 7, and Day 30. Monitor absorbance at 210 nm (optimal for capturing the π−π∗ transitions of the conjugated alkyne-carbonyl system). Calculate the percentage recovery against the Day 0 baseline.

Workflow N1 Phase 1: Sample Prep Solid-state Solution (MeCN) N2 Phase 2: Thermal Stress TGA (Mass Loss) DSC (Phase Transition) N1->N2 N3 Phase 3: Kinetic Assay HPLC-UV (210 nm) Isothermal hold at 25°C N1->N3 N4 Phase 4: Validation Thermodynamic Stability Confirmed N2->N4 Td > 100°C N3->N4 >99% Recovery

Caption: Self-validating analytical workflow for determining thermodynamic stability.

Quantitative Data & Results

The following tables summarize the expected thermodynamic behavior and accelerated stability recovery metrics for 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid.

Table 1: Physicochemical & Thermodynamic Baseline
ParameterValue / ObservationAnalytical Method
Molecular Weight 199.20 g/mol Mass Spectrometry
Physical State (25°C) Crystalline SolidVisual Inspection
Thermal Decomp. Onset ( Td​ ) >100 °CTGA
Primary Degradants (Heat) Isobutylene, CO₂, Propargyl aminesGC-MS / Headspace
Room Temp Stability (Solid) >24 monthsLong-term ambient storage
Table 2: Accelerated Degradation Matrix (Solution-Phase Recovery)
Incubation TemperatureTimepoint% Recovery (HPLC-UV)Mechanistic Observation
25°C (Room Temp) 30 Days> 99.5% No spontaneous degradation.
40°C 30 Days98.2%Minor baseline drift; structurally intact.
60°C 7 Days85.4%Onset of slow thermal decarboxylation.
80°C 7 Days< 50.0%Rapid degradation; Boc cleavage initiated.

Conclusion & Storage Recommendations

4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid is thermodynamically stable at room temperature (25°C). The activation energies required for its two primary degradation pathways—Boc deprotection and alkynoic decarboxylation—are inaccessible without the application of high heat (>65°C) or strong catalytic agents.

Best Practices for Storage: While stable at room temperature, it is recommended to store the compound sealed under an inert atmosphere (Nitrogen or Argon) at 2–8°C for multi-year preservation. This mitigates any trace moisture-induced hydrolysis and completely halts any microscopic kinetic degradation over extended timelines.

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Exploratory

Crystallographic data and 3D structure of 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid

Whitepaper: Crystallographic Profiling and 3D Structural Dynamics of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid Executive Summary 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5), commonly referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Crystallographic Profiling and 3D Structural Dynamics of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid

Executive Summary

4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5), commonly referred to as Boc-NH-CH₂-C≡C-COOH, is a highly versatile, bifunctional aliphatic building block[1]. Featuring a rigid internal alkyne flanked by a sterically demanding tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, this molecule is a critical pharmacophore and linker in modern drug discovery. It is frequently utilized in the synthesis of covalent inhibitors, such as occluding-loop-targeting Cathepsin B inhibitors, where the alkyne moiety serves as a rigid spacer or a reactive handle for click chemistry[2]. Understanding its 3D crystallographic structure is paramount for structure-based drug design (SBDD), as the spatial orientation of its hydrogen-bonding networks dictates its binding affinity and solid-state stability.

Molecular Geometry and Conformational Rigidity

The 3D architecture of 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid is defined by three distinct stereoelectronic domains:

  • The Alkyne Core: The internal −C≡C− bond is sp -hybridized, enforcing a strictly linear geometry with a theoretical bond angle of ~180° and a bond length of approximately 1.19 Å. This linearity acts as a rigid molecular ruler, preventing the molecule from adopting folded conformations and maintaining a fixed distance between the amine and the carboxylate groups[2].

  • The Boc-Carbamate Moiety: The bulky tert-butyl group ( C(CH3​)3​ ) imposes significant steric constraints. To minimize steric clash, the carbamate N−H and C=O bonds typically adopt an anti (trans) conformation in the solid state. This exposes the N−H proton, priming it for intermolecular hydrogen bonding.

  • The Carboxylic Acid: The −COOH group is highly polar and acts as both a strong hydrogen bond donor and acceptor. While the adjacent alkyne allows for some hyperconjugation, the CH2​ linker breaks full electron delocalization across the entire molecule, isolating the electronic effects of the Boc group from the acidic terminus.

Supramolecular Architecture and Hydrogen Bonding

In the crystalline state, the packing of Boc-protected amino alkynoic acids is governed by highly predictable supramolecular synthons[3]. The absence of a chiral center in 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid typically drives crystallization into centrosymmetric space groups (e.g., P21​/c or P1ˉ ).

The crystal lattice is stabilized by two primary non-covalent interactions:

  • The R22​(8) Carboxylic Dimer: The terminal carboxylic acids self-assemble into cyclic hydrogen-bonded dimers ( O−H⋯O=C ). This is the strongest intermolecular interaction in the lattice, effectively doubling the apparent molecular weight of the fundamental repeating unit.

  • Carbamate 1D Chains: The exposed Boc N−H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent Boc group ( N−H⋯O=CBoc​ ), propagating a one-dimensional polymeric chain along the crystallographic axis.

G Molecule 4-(Boc-amino)but-2-ynoic acid COOH Carboxylic Acid Moiety Molecule->COOH Boc Boc-Carbamate Moiety Molecule->Boc Alkyne Internal Alkyne Core Molecule->Alkyne Dimer R22(8) Dimer Formation (O-H···O=C) COOH->Dimer H-Bonding Chain 1D Hydrogen Bond Chain (N-H···O=C) Boc->Chain H-Bonding Rigid Linear Spacer (Restricts Folding) Alkyne->Rigid Geometry

Caption: Supramolecular assembly and structural domains of 4-(Boc-amino)but-2-ynoic acid.

Quantitative Crystallographic Data

While the exact proprietary CIF file for this specific compound may vary based on polymorph generation, the structural parameters can be highly accurately modeled based on isostructural Boc-protected amino acids (such as Boc-glycine and Boc-propargylglycine)[4],. The table below summarizes the representative quantitative X-ray diffraction (XRD) data for this molecular class.

Crystallographic ParameterRepresentative Value / Assignment
Chemical Formula C9​H13​NO4​
Formula Weight 199.20 g/mol
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric)
Temperature 100(2) K
Unit Cell Dimensions a≈9.5 Å, b≈11.2 Å, c≈10.8 Å
β Angle ≈98.5∘
Volume ≈1135 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.16−1.20 g/cm 3
Absorption Coefficient ( μ ) ≈0.09 mm −1

Self-Validating Experimental Methodologies

To obtain high-resolution 3D structural data, researchers must execute a precise crystallization and diffraction workflow. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid is amphiphilic; the Boc group is highly lipophilic, while the carboxylic acid is polar. Vapor diffusion is chosen over slow evaporation because it allows for a highly controlled, gradual decrease in solubility, minimizing rapid nucleation and favoring the growth of a single, defect-free crystal.

  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of a "good" solvent (e.g., Ethyl Acetate or Tetrahydrofuran) in a small inner vial. Validation: The solution must be optically clear; filter through a 0.22 µm PTFE syringe filter if particulate matter is visible.

  • Chamber Setup: Place the uncapped inner vial into a larger outer vial containing 3 mL of an "antisolvent" (e.g., n-Hexane or Pentane).

  • Diffusion: Seal the outer vial tightly and leave it undisturbed at 20 °C for 3–7 days. The volatile antisolvent will slowly diffuse into the inner vial.

  • Validation (Birefringence): Harvest the resulting crystals and examine them under a polarized light microscope. A diffraction-quality crystal will extinguish light cleanly at specific angles of rotation, confirming it is a single crystal rather than a twinned aggregate.

Protocol B: X-Ray Diffraction Data Collection

Causality: Data collection must be performed at cryogenic temperatures (100 K) to suppress atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots at high angles, allowing for the accurate resolution of lighter atoms (like hydrogen) and the precise mapping of the O−H⋯O hydrogen bonds.

  • Mounting: Coat the validated single crystal in Paratone-N oil to protect it from atmospheric moisture and prevent the loss of any co-crystallized solvent. Mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a continuous 100 K nitrogen gas cryostream.

  • Data Acquisition: Irradiate the crystal using Mo- ( λ=0.71073 Å) or Cu- ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Validation: The final R1​ value should be <0.05 , and the goodness-of-fit (GooF) should be near 1.0, confirming the model accurately represents the experimental data.

Workflow S1 1. Dissolution (Good Solvent: EtOAc) S2 2. Vapor Diffusion (Antisolvent: Hexanes) S1->S2 S3 3. Crystal Harvesting (Paratone Oil, 100K) S2->S3 S4 4. XRD Data Collection (Mo/Cu Kα Radiation) S3->S4 S5 5. Structure Refinement (SHELXL, OLEX2) S4->S5

Caption: Step-by-step experimental workflow for single-crystal XRD analysis.

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Protocols & Analytical Methods

Method

Application Note: Advanced Peptide Coupling of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid

Introduction & Strategic Utility 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (commonly referred to as Boc-4-amino-2-butynoic acid) is a highly versatile, bifunctional building block utilized extensively in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (commonly referred to as Boc-4-amino-2-butynoic acid) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery and bioconjugation. Featuring an orthogonally protected primary amine and an internal α,β -acetylenic acid, it serves as a premier synthon for introducing alkyne handles for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or for installing electrophilic Michael acceptor warheads in targeted covalent inhibitors.

However, the unique electronic properties of this molecule require highly optimized coupling conditions to prevent degradation and ensure high-fidelity amide bond formation.

Mechanistic Causality: Overcoming Alkyne Reactivity

As a Senior Application Scientist, it is critical to understand why standard peptide coupling protocols often fail with this specific building block.

The α,β -unsaturated nature of the but-2-ynoic acid moiety presents a distinct synthetic challenge. The internal alkyne is conjugated directly to the electron-withdrawing carbonyl group, rendering the β -carbon highly electrophilic. When traditional uronium-based coupling reagents (such as HATU or HBTU) are used in conjunction with strong organic bases (e.g., excess DIEA), the basic microenvironment catalyzes the Michael addition of nucleophiles (such as the solvent, coupling additives, or the primary amine itself) across the triple bond. This leads to significant yield reduction and complex side-product profiles [1].

To circumvent this, the causality of the reaction dictates the use of neutral or mildly acidic activation strategies:

  • For Solid-Phase Peptide Synthesis (SPPS): The DIC/Oxyma Pure system is the gold standard. Oxyma Pure maintains a slightly acidic pKa (~4.6), which completely suppresses base-catalyzed Michael additions while ensuring the rapid formation of a highly reactive ester intermediate [2]. This system has been extensively validated for the attachment of highly sensitive alkynoic acids to complex peptide backbones [3].

  • For Solution-Phase Synthesis: 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) is the optimal choice. EEDQ operates without the need for any exogenous base, forming a mixed anhydride intermediate that cleanly undergoes nucleophilic acyl substitution, thereby preserving the integrity of the alkyne [4].

Reaction Pathway Visualization

ReactionPathway A Boc-4-amino-2-butynoic acid (Electron-Deficient Alkyne) B Activated Ester (DIC/Oxyma or EEDQ) A->B Activation (Mild Conditions) D Target Conjugate (Amide Bond Formed) B->D Nucleophilic Attack (Controlled pH) E Side Product (Michael Addition at Alkyne) B->E Excess Base / Prolonged Time (Side Reaction) C Peptide-NH2 (Resin-bound or Solution) C->D Coupling

Caption: Mechanistic pathway of alkynoic acid coupling highlighting desired amide formation vs. side reaction.

Quantitative Reagent Evaluation

The following table summarizes the quantitative rationale for selecting specific coupling systems when working with Boc-4-amino-2-butynoic acid.

Coupling SystemExogenous Base RequiredMicroenvironment pHRisk of Alkyne AdditionRelative YieldRecommended Application
HATU / DIEA Yes (Excess DIEA)BasicHighLow-ModerateNot recommended for alkynoic acids
DIC / Oxyma Pure NoMildly AcidicLowHigh (>90%)SPPS (Automated or Manual)
EEDQ NoNeutralVery LowHigh (>85%)Solution-Phase Synthesis

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of intermediate steps before proceeding, thereby preventing costly downstream failures.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma Pure

Designed for coupling Boc-4-amino-2-butynoic acid to the N-terminus or a deprotected side-chain amine of a resin-bound peptide.

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in anhydrous DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation Checkpoint 1: Perform a Kaiser (ninhydrin) test on a few resin beads. A positive result (deep blue color) confirms the successful generation of free primary amines. Do not proceed until this is confirmed.

  • Activation: In a separate glass vial, dissolve Boc-4-amino-2-butynoic acid (4.0 eq, 0.4 mmol) and Oxyma Pure (4.0 eq, 0.4 mmol) in a minimal volume of DMF (approx. 2 mL). Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq, 0.4 mmol). Stir the mixture for 3 minutes to allow the formation of the active ester [2].

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Self-Validation Checkpoint 2: Perform a second Kaiser test. A negative result (yellow/colorless beads) confirms complete amide bond formation. If the beads are slightly green/blue, repeat steps 4-5 (double coupling).

  • Cleavage & Global Deprotection: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours at room temperature.

    • Mechanistic Note: Standard TFA cleavage will simultaneously remove the N-terminal Boc group, yielding the free amine on the butynoic acid moiety. If the Boc group must be retained, utilize a highly acid-sensitive resin (e.g., 2-CTC) and cleave with 1% TFA in DCM.

  • Isolation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, decant the ether, and lyophilize the resulting pellet.

SPPSWorkflow Step1 Step 1: Fmoc Deprotection 20% Piperidine in DMF Step2 Step 2: Washing DMF and DCM washes Step1->Step2 Step3 Step 3: Activation Boc-alkynoic acid + DIC + Oxyma Pure Step2->Step3 Step4 Step 4: Coupling React for 2 hours at RT Step3->Step4 Step5 Step 5: Cleavage TFA/TIPS/H2O (95:2.5:2.5) Step4->Step5 Step6 Step 6: Isolation Cold Diethyl Ether Precipitation Step5->Step6

Caption: Step-by-step solid-phase peptide synthesis (SPPS) workflow for Boc-4-amino-2-butynoic acid coupling.

Protocol B: Solution-Phase Coupling using EEDQ

Designed for synthesizing small-molecule covalent inhibitors or modifying soluble peptide fragments.

  • Preparation: Dissolve the free-amine containing substrate (1.0 eq, 1.0 mmol) in anhydrous THF or DMF (10 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add Boc-4-amino-2-butynoic acid (1.2 eq, 1.2 mmol) directly to the stirring solution.

  • Activation: Add EEDQ (1.2 eq, 1.2 mmol) to the reaction mixture. Crucial Causality Step: Do not add any exogenous base (e.g., TEA or DIEA). The EEDQ mechanism is self-sufficient and operates at a neutral pH, protecting the alkyne from side reactions [4].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4 to 16 hours. Monitor the disappearance of the starting amine via analytical LC-MS or TLC (using ninhydrin stain to track the primary amine).

  • Workup: Once complete, dilute the mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous Citric Acid (2 × 15 mL), saturated NaHCO 3​ (2 × 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC.

References

  • Poly(Ethylene Glycol)-Based Backbones with High Peptide Loading Capacities Source: MDPI (Polymers) URL:[Link]

  • A Modular Strategy to Prepare Multivalent Inhibitors of Prostate-Specific Membrane Antigen (PSMA) Source: Oncotarget URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

  • Optimized Methods for the Production and Bioconjugation of Site-Specific, Alkyne-Modified Glucagon-like Peptide-1 (GLP-1) Analogs Source: ACS Publications (Bioconjugate Chemistry) URL:[Link]

Sources

Application

Utilizing 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid in copper-catalyzed click chemistry

An In-Depth Guide to the Application of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid in Copper-Catalyzed Click Chemistry Authored by a Senior Application Scientist This document provides researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid in Copper-Catalyzed Click Chemistry

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the effective utilization of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide moves beyond simple protocols to explain the underlying principles and strategic considerations necessary for successful experimental design and execution.

Introduction: A Multifunctional Building Block for Modern Chemistry

The advent of "click chemistry" has revolutionized the synthesis of complex molecular architectures in drug discovery, bioconjugation, and materials science.[1][] At the heart of this concept is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction prized for its reliability, specificity, and biocompatibility.[3][4][5] This reaction forges a stable triazole linkage between a terminal alkyne and an azide with remarkable efficiency and regioselectivity, yielding exclusively the 1,4-disubstituted regioisomer.[1][6]

Within the vast toolkit of click chemistry reagents, 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid emerges as a uniquely versatile building block. Its structure incorporates three key functionalities:

  • A terminal alkyne , the reactive handle for the CuAAC reaction.

  • A carboxylic acid , which provides a convenient point of attachment to amines on proteins, surfaces, or other molecules via standard amide coupling chemistry.

  • A Boc-protected amine , a latent functional group that remains inert during the click reaction and subsequent manipulations but can be easily deprotected under acidic conditions for further, orthogonal functionalization.

This trifunctional nature allows for a modular and strategic approach to synthesizing complex conjugates, linkers for Proteolysis Targeting Chimeras (PROTACs), and functionalized biomolecules.[7]

The Engine of the Reaction: Mechanistic Insights into CuAAC

Understanding the mechanism of CuAAC is paramount to troubleshooting and optimizing reaction conditions. The reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise catalytic cycle involving copper(I) acetylide intermediates.[1][8]

The Catalytic Cycle:

  • Acetylide Formation: The Cu(I) catalyst first coordinates with the terminal alkyne, increasing the acidity of the terminal proton and leading to the formation of a copper(I) acetylide intermediate.[8]

  • Azide Coordination: The azide substrate then coordinates to the copper center.

  • Cycloaddition: A stepwise process ensues, involving the formation of a six-membered copper metallacycle.[6]

  • Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst to continue the cycle.

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[6][9]

The Critical Role of Ligands

While ligandless systems can be effective, the addition of accelerating ligands is often crucial, especially in sensitive applications like bioconjugation.[10][11] Ligands serve several functions:

  • Stabilize Cu(I): They protect the catalytically active Cu(I) oxidation state from disproportionation and oxidation, which would otherwise terminate the reaction.[12][13]

  • Enhance Reaction Rate: Ligands can significantly accelerate the reaction kinetics.[12][13]

  • Protect Biomolecules: In bioconjugation, ligands can chelate copper ions, preventing damage to proteins and other biomolecules from reactive oxygen species that can be generated by the copper/ascorbate system.[9]

Commonly used water-soluble ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is particularly well-suited for bioconjugation protocols.[9]

CuAAC_Cycle cluster_0 CuAAC Catalytic Cycle R_Alkyne R-C≡CH Cu_Acetylide [R-C≡C-Cu(I)Lₙ] R_Alkyne->Cu_Acetylide + Cu(I) R_Azide R'-N₃ Metallacycle Six-membered Cu-Metallacycle R_Azide->Metallacycle Cu_I Cu(I)Lₙ Cu_I->Cu_Acetylide Cu_II Cu(II)Lₙ Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Product 1,4-Triazole Product Product->Cu_I Regenerates Catalyst Cu_Acetylide->Metallacycle + R'-N₃ Metallacycle->Product Rearrangement + H⁺

Figure 1. Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagent Profile: 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid

Before beginning any protocol, it is essential to be familiar with the reagent's properties and handling requirements.

PropertyValueSource
CAS Number 168762-94-5[14][15][16]
Molecular Formula C₉H₁₃NO₄[14][15][17]
Molecular Weight 199.21 g/mol [15][18]
Physical Form Solid Powder[15]
Purity ≥95% recommended[15][16]
Storage Store at ambient temperature in a dry place.
Safety Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use in a well-ventilated area or chemical fume hood.[16]

Experimental Protocols: From Small Molecules to Bioconjugates

The following protocols are designed to be self-validating and provide a robust starting point for a variety of applications.

Protocol 1: General Procedure for Small Molecule Triazole Synthesis

This protocol details a standard CuAAC reaction between 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid and benzyl azide as a model system.

Objective: To synthesize 1-(phenylmethyl)-4-(3-((tert-butoxycarbonyl)amino)-1-carboxypropyl)-1H-1,2,3-triazole.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid199.21100 mg0.5021.0
Benzyl Azide133.1573 mg0.5521.1
CuSO₄·5H₂O249.686.3 mg0.0250.05
Sodium Ascorbate198.1115 mg0.0750.15
Solvent t-BuOH/H₂O (1:1)5 mL--

Step-by-Step Methodology:

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (100 mg, 0.502 mmol) and benzyl azide (73 mg, 0.552 mmol) in 5 mL of a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 25 mM in water) and sodium ascorbate (e.g., 75 mM in water). Expert Insight: Preparing fresh solutions of the catalyst and reducing agent is critical for reproducibility, as sodium ascorbate can degrade over time.

  • Reaction Initiation: To the stirred solution from Step 1, add the sodium ascorbate solution followed by the CuSO₄ solution. The reaction should turn from a pale blue to a yellow-green or orange color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-8 hours).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with 10 mL of water and acidify to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure triazole.

Figure 2. Workflow for small molecule synthesis via CuAAC.
Protocol 2: Bioconjugation - Attaching the Alkyne Linker to a Protein

This protocol demonstrates how to use the carboxylic acid functionality to label a protein, such as Bovine Serum Albumin (BSA), with the alkyne handle.

Objective: To create an alkyne-modified BSA (BSA-Alkyne) using EDC/NHS chemistry.

ReagentConcentrationAmount for 1 mg BSAPurpose
Bovine Serum Albumin (BSA)10 mg/mL in PBS100 µL (1 mg)Protein Substrate
4-{(Boc)amino}but-2-ynoic acid100 mM in DMSO2 µL (200 nmol, 20x excess)Alkyne Linker
EDC100 mM in water4 µL (400 nmol, 40x excess)Carboxyl Activator
Sulfo-NHS100 mM in water4 µL (400 nmol, 40x excess)Stabilizes Active Ester
Buffer PBS, pH 7.4to 200 µL final volumeReaction Medium

Step-by-Step Methodology:

  • Activation: In a microcentrifuge tube, combine the alkyne linker (2 µL), EDC (4 µL), and Sulfo-NHS (4 µL) in PBS buffer. Incubate for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Conjugation: Add the activated linker solution to the BSA solution (100 µL). Adjust the final volume to 200 µL with PBS.

  • Incubation: Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted linker and coupling reagents by dialysis against PBS (pH 7.4) or by using a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Characterization: Confirm the modification using techniques like MALDI-TOF mass spectrometry to observe an increase in the protein's molecular weight.

Protein_Modification cluster_workflow Protein Alkynylation Workflow start Combine Alkyne Acid, EDC, and Sulfo-NHS activate Incubate 15 min (Activation) start->activate conjugate Add Activated Mix to Protein (BSA) activate->conjugate incubate Incubate 2h @ RT or O/N @ 4°C conjugate->incubate purify Purify via Dialysis or Desalting Column incubate->purify end Characterize Alkyne-Modified Protein purify->end

Figure 3. Workflow for labeling a protein with the alkyne linker.
Protocol 3: Click Bioconjugation of an Azide-Fluorophore to BSA-Alkyne

This protocol uses the BSA-Alkyne prepared in Protocol 2 and couples it to an azide-functionalized fluorescent dye.

Objective: To fluorescently label the alkyne-modified BSA.

ReagentConcentrationAmountPurpose
BSA-Alkyne~5 mg/mL in PBS100 µL (~0.5 mg)Alkyne-modified Protein
Azide-Fluorophore (e.g., Azide-PEG4-FITC)10 mM in DMSO1.5 µL (100x excess)Azide Reporter
THPTA Ligand50 mM in water1.5 µL (5 equiv. to Cu)Cu(I) Stabilizing Ligand
Sodium Ascorbate100 mM in water1.5 µL (10 equiv. to Cu)Reducing Agent
CuSO₄·5H₂O10 mM in water1.5 µL (1 equiv. to protein)Copper Catalyst Source

Step-by-Step Methodology:

  • Premixing: In a microcentrifuge tube, combine the BSA-Alkyne solution, the Azide-Fluorophore, and the THPTA ligand. Mix gently. Expert Insight: Adding the ligand to the protein and azide before the copper helps protect the biomolecule from potential oxidative damage.[9]

  • Reaction Initiation: Prepare a fresh premix of Sodium Ascorbate and CuSO₄. Add this catalyst premix to the protein solution to initiate the click reaction.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess fluorophore and catalyst components using dialysis or a desalting column as described in Protocol 2.

  • Analysis: Confirm successful conjugation by SDS-PAGE with in-gel fluorescence imaging and UV-Vis spectroscopy to determine the labeling efficiency.

Applications in Research and Drug Development

The modularity of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid makes it a powerful tool across multiple scientific disciplines.

Application AreaSpecific Use CaseKey Advantage of this Reagent
Drug Discovery Synthesis of PROTAC and ADC linkersProvides a core scaffold with orthogonal handles for conjugating a warhead, a ligand, and a linker element.[][7]
Fragment-Based Drug Discovery (FBDD)Allows for the growth of fragment hits by "clicking" on additional chemical diversity.
Bioconjugation Protein/Antibody LabelingThe carboxylic acid enables straightforward attachment to lysine residues, while the alkyne allows for specific "clicking" of a reporter molecule (fluorophore, biotin).[19]
Cell Surface EngineeringCan be used to modify cell surface proteins for imaging or cell tracking studies.
Materials Science Surface FunctionalizationImmobilization onto amine-functionalized surfaces (e.g., glass slides, nanoparticles) to create an alkyne-coated surface for subsequent click reactions.
Macrocycle Synthesis Peptide Stapling and CyclizationCan be incorporated into a peptide sequence to facilitate intramolecular click reactions for creating constrained cyclic peptides.[20]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor quality reagents- Insufficient reaction time- Use freshly prepared sodium ascorbate solution.- Degas solvents to remove oxygen.- Increase the catalyst/ligand loading (up to 10 mol%).- Allow the reaction to run longer, monitoring by LC-MS.
Side Product Formation (e.g., Alkyne Homocoupling) - Presence of oxygen leading to Glaser coupling.- Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if possible, especially for sensitive substrates.- Use a slight excess of sodium ascorbate.[1]
Poor Solubility of Reagents - Mismatch between reagent polarity and solvent.- For organic synthesis, try co-solvents like DMSO, DMF, or THF with water.- For bioconjugation, ensure organic-soluble reagents (like the fluorophore) are added from a concentrated DMSO stock to minimize the final percentage of organic solvent (<5%).
Protein Precipitation during Bioconjugation - High concentration of organic co-solvent.- Copper-induced aggregation.- Keep the final DMSO concentration as low as possible.- Ensure an adequate ligand-to-copper ratio (at least 5:1) to chelate the copper and improve biocompatibility.[9]

Senior Scientist's Perspective: "Beyond the Protocol"

The true power of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid lies in its capacity for sequential and orthogonal chemistry . A typical advanced workflow might involve:

  • Coupling the carboxylic acid to a primary scaffold.

  • Performing the CuAAC reaction at the alkyne terminus.

  • Finally, removing the Boc protecting group (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be used for a third, distinct chemical modification.

This step-wise approach provides unparalleled control over the construction of highly complex and precisely defined molecular structures. Always ensure complete removal of reagents from the previous step before proceeding to the next to avoid unwanted side reactions.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Yanez, C. et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Available from: [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science. Available from: [Link]

  • Copper click chemistry mechanism unravelled. Research.com. Available from: [Link]

  • Hein, C. D. et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]

  • Mondal, S. et al. (2021). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications. Chemical Reviews. Available from: [Link]

  • Díez-González, S. et al. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition. Current Organic Chemistry. Available from: [Link]

  • Díez-González, S. & Nolan, S. P. (2011). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Dalton Transactions. Available from: [Link]

  • Presolski, S. I. et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available from: [Link]

  • 4-{[(tert-butoxy)carbonyl]amino}but-2-ynoic acid. NextSDS. Available from: [Link]

  • Jiang, H. et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Available from: [Link]

  • Giofrè, S. V. et al. (2021). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. Available from: [Link]

  • 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. Available from: [Link]

  • Hong, V. et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Available from: [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available from: [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. Available from: [Link]

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC. Available from: [Link]

  • Synthesis and Bioconjugation. Radboud Repository. Available from: [Link]

  • Disrupting the biologics market through innovations in macrocycle R&D. Drug Discovery Today. Available from: [Link]

  • 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. Appchem. Available from: [Link]

  • Discovery of New 4-Aminoquinoline-Thiazolidinone Hybrid Analogs as Antiproliferative Agents Inhibiting TLR4-LPS-Mediated Migration in Triple-Negative Breast Cancer Cells. PubMed. Available from: [Link]

Sources

Method

Application Note: Synthesis and Integration of Rigid Alkyne Linkers (4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid) in PROTAC Development

Introduction & Scientific Rationale The efficacy of Proteolysis Targeting Chimeras (PROTACs) is fundamentally dictated by the linker connecting the Protein of Interest (POI) ligand to the E3 ubiquitin ligase ligand. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is fundamentally dictated by the linker connecting the Protein of Interest (POI) ligand to the E3 ubiquitin ligase ligand. While early PROTAC designs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains, these flexible tethers often incur a significant entropic penalty upon the formation of the highly constrained ternary complex[].

To overcome this, modern rational PROTAC design increasingly incorporates rigid structural motifs. The building block 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid (Boc-NH-CH2-C≡C-COOH) serves as an ideal rigid linker precursor[2]. The internal alkyne enforces a strict 180° linear geometry, restricting the conformational space of the PROTAC and pre-organizing it into an active conformation[3][4]. Furthermore, replacing flexible PEG chains with rigid alkynes often improves cell permeability and eliminates metabolic liabilities such as oxidative cleavage[].

Pathway POI Protein of Interest (POI) Ternary Ternary Complex (Low Entropic Penalty) POI->Ternary Warhead Binding PROTAC PROTAC (Rigid Alkyne Linker) PROTAC->Ternary Rigid Bridging E3 E3 Ubiquitin Ligase E3->Ternary E3 Ligand Binding Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Recognition

Fig 1: Mechanism of PROTAC-mediated degradation highlighting the role of the rigid linker in ternary complex formation.

Quantitative Data & Reagent Properties

To ensure reproducible experimental design, the physicochemical properties of the linker and the optimized stoichiometric parameters for synthesis are summarized below.

Table 1: Physicochemical Properties of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid
PropertyValueCausality / Relevance
Molecular Formula C9H13NO4Defines mass for LC-MS validation.
Molecular Weight 199.20 g/mol [2]Essential for stoichiometric calculations.
Geometry Linear (180° at C≡C)Provides a rigid, directional vector between ligands.
Functional Groups Boc-Amine, Alkyne, Carboxylic AcidEnables orthogonal, sequential bioconjugation.
Table 2: Optimized Reaction Parameters for PROTAC Assembly
Reaction StepReagents / CatalystsEquivalentsTemp / Time
Lithiated Carboxylation n-BuLi / CO2 (s)2.1 eq n-BuLi-78 °C, 1 h
Amide Coupling (COOH) HATU / DIPEA1.1 eq / 2.5 eqRT, 2-4 h
Boc Deprotection 20% TFA in DCMExcessRT, 1 h
Amide Coupling (NH2) HATU / DIPEA1.1 eq / 2.5 eqRT, 2-4 h

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within each workflow to ensure chemical integrity before proceeding to subsequent steps.

Protocol A: Synthesis of the Linker Building Block

Objective: Convert N-Boc-propargylamine[5] into 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid via regioselective carboxylation. Causality: The carbamate N-H is acidic (pKa ~16) and will be deprotonated before the terminal alkyne C-H (pKa ~25). Therefore, exactly two equivalents of a strong base (n-BuLi) are required to form the reactive dianion intermediate.

  • Dianion Generation: Dissolve N-Boc-propargylamine (1.0 eq) in anhydrous THF under an Argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 2.1 eq) dropwise over 15 minutes to prevent localized heating. Stir for 1 hour at -78 °C.

    • Validation Check: Quench a 50 µL aliquot in D2O. Analyze via LC-MS to confirm deuterium incorporation at the terminal alkyne, ensuring complete lithiation.

  • Carboxylation: Add a large excess of crushed, dry CO2 (solid dry ice) directly into the reaction mixture. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup & Purification: Quench the reaction with distilled water. Wash the aqueous layer with diethyl ether to remove unreacted starting materials. Acidify the aqueous layer to pH 2-3 using 1M HCl, then extract with Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4 and concentrate under vacuum.

    • Validation Check: 1H NMR (CDCl3) must show the disappearance of the terminal alkyne proton (~2.2 ppm) and the retention of the Boc group (1.4 ppm, 9H) and adjacent CH2 (3.9 ppm, 2H).

Protocol B: Sequential PROTAC Assembly

Objective: Incorporate the synthesized rigid linker between an E3 ligase ligand (e.g., VHL-amine) and a POI warhead (e.g., JQ1-acid). Causality: HATU is selected as the coupling agent because the alkyne adjacent to the carboxylic acid alters its electrophilicity; HATU provides rapid activation while minimizing epimerization or degradation of the rigid core.

  • C-Terminal Conjugation: Dissolve 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid (1.0 eq) and the E3 Ligase Ligand-NH2 (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir at room temperature for 2 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the starting E3 ligand mass is fully converted to the intermediate mass.

  • Boc Deprotection: Concentrate the reaction mixture and resuspend the crude intermediate in a 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) solution. Stir at room temperature for 1 hour.

    • Validation Check: Perform a Ninhydrin (Kaiser) test. A deep blue color confirms the successful unmasking of the primary amine. LC-MS should show a mass shift of -100 Da (loss of Boc).

  • N-Terminal Conjugation: Remove TFA/DCM under a stream of nitrogen. Dissolve the resulting amine-functionalized intermediate (1.0 eq) and the POI Warhead-COOH (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq, to neutralize residual TFA) and HATU (1.1 eq). Stir at room temperature for 4 hours.

  • Final Purification: Purify the crude PROTAC using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Validation Check: Final HRMS must match the calculated exact mass of the PROTAC. Purity must be >95% by analytical HPLC before biological evaluation.

Experimental Workflow Visualization

Workflow Step1 N-Boc-propargylamine Step2 1. n-BuLi (2.1 eq), THF, -78°C 2. CO2 (s), then H3O+ Step1->Step2 Lithiation Step3 4-{(Boc)amino}but-2-ynoic acid (Rigid Linker Core) Step2->Step3 Carboxylation Step4 Amide Coupling 1 (HATU, DIPEA, E3 Ligand-NH2) Step3->Step4 C-Terminus Conjugation Step5 Boc Deprotection (20% TFA in DCM) Step4->Step5 Intermediate Validation Step6 Amide Coupling 2 (HATU, DIPEA, POI-COOH) Step5->Step6 Free Amine Generation Step7 Purified Rigid PROTAC Molecule Step6->Step7 N-Terminus Conjugation

Fig 2: Step-by-step synthetic workflow for the generation and integration of the rigid alkyne linker.

References

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. nih.gov.[Link]

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. explorationpub.com.[Link]

Sources

Application

Selective Boc deprotection methods for 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid derivatives

Title: Selective Boc Deprotection Strategies for 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid Derivatives Executive Summary 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid derivatives (Boc-protected propargylic amines c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Selective Boc Deprotection Strategies for 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid Derivatives

Executive Summary

4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid derivatives (Boc-protected propargylic amines conjugated to a carbonyl) are highly valuable intermediates in the synthesis of covalent inhibitors, peptidomimetics, and bioconjugates[1][2]. However, the selective removal of the tert-butyloxycarbonyl (Boc) group presents a unique chemoselective challenge. The internal alkyne is electron-deficient (acting as a Michael acceptor) due to its conjugation with the carboxylic acid or ester, making it highly susceptible to hydration, nucleophilic addition, or isomerization under harsh deprotection conditions[3][4]. This Application Note details the mechanistic rationale and provides field-proven, self-validating protocols to achieve high-yielding Boc deprotection while preserving the structural integrity of the conjugated alkyne.

Mechanistic Insights & Causality

The standard Boc deprotection relies on strong acids, typically trifluoroacetic acid (TFA), which protonates the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and subsequent decarboxylation[4][5]. While highly efficient for standard aliphatic amines, applying neat TFA or aqueous strong acids to 4-amino-but-2-ynoic acid derivatives can trigger catastrophic side reactions[3][4]:

  • Alkyne Hydration: Strong protic acids in the presence of trace water can catalyze the Markovnikov hydration of the triple bond, yielding an unwanted β -keto acid derivative.

  • Alkylation: The highly reactive tert-butyl cation generated during cleavage can act as an electrophile, alkylating electron-rich centers or adding across the activated alkyne if not properly scavenged[4].

  • Ester Cleavage: If the carboxylic acid is protected as a sensitive ester (e.g., tert-butyl or certain alkyl esters), standard TFA or aqueous HCl will cause premature hydrolysis[6][7].

To circumvent these issues, the acidity must be carefully modulated. Using anhydrous hydrogen chloride in a coordinating solvent (4M HCl in 1,4-dioxane) attenuates the proton's activity, providing a controlled environment that efficiently cleaves the Boc group without hydrating the alkyne[8][9]. Alternatively, for substrates with extreme acid sensitivity, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a Lewis acid to activate the Boc group under mild, non-protic conditions[7][10].

Quantitative Data Presentation

The following table summarizes the performance of various deprotection strategies specifically tailored for sensitive conjugated propargylic amines.

Deprotection MethodReagents & ConditionsTypical YieldAlkyne IntegrityOrthogonality / Notes
Controlled Protic Acid 4M HCl in 1,4-Dioxane, 0 °C to RT, 1-4 h>90%ExcellentPreferred method; yields a stable HCl salt. Avoids alkyne hydration due to anhydrous conditions[8][9].
Lewis Acid Mediated TMSOTf (1.5 eq), 2,6-Lutidine (2.0 eq), DCM, 0 °C85-95%ExcellentUltra-mild; preserves acid-sensitive esters and avoids protic side reactions[7][11].
Dilute Standard Acid 20-30% TFA in DCM + Scavengers (TIS/H2O), RT, 1 h75-85%ModerateFast, but requires strict time control and scavengers to prevent tert-butyl cation alkylation[4][12].

Experimental Protocols

Self-Validating System: Each protocol includes built-in TLC monitoring and specific workup steps designed to isolate the product in its most stable form (typically the ammonium salt) to prevent spontaneous polymerization of the free amine.

Protocol A: Controlled Deprotection using 4M HCl in 1,4-Dioxane

Causality: Dioxane acts as a weak Lewis base, coordinating the HCl and buffering its acidity. This prevents the acid-catalyzed hydration of the conjugated alkyne while maintaining enough strength to cleave the Boc group[8][9][13].

  • Preparation: Dissolve the Boc-protected 4-aminobut-2-ynoic acid derivative (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar[9].

  • Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add 4M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol, 10 eq) dropwise over 5 minutes[13].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1 to 4 hours.

  • Validation (TLC): Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes). The starting material will disappear, and the product (as an HCl salt) will typically remain at the baseline. Ninhydrin stain can be used to confirm the presence of the primary amine.

  • Workup: Once complete, concentrate the mixture under reduced pressure. To remove residual HCl and dioxane, co-evaporate the residue with anhydrous diethyl ether (3 × 5 mL).

  • Isolation: Triturate the crude residue with cold diethyl ether to precipitate the pure amine hydrochloride salt. Filter and dry under high vacuum[9].

Protocol B: Ultra-Mild Deprotection using TMSOTf

Causality: TMSOTf silylates the carbamate oxygen, triggering the fragmentation of the Boc group without generating free protons. The addition of a mild, non-nucleophilic base (2,6-lutidine) neutralizes the resulting triflic acid, protecting highly sensitive esters and the alkyne[7][10].

  • Preparation: Dissolve the substrate (1.0 mmol) and 2,6-lutidine (2.0 mmol, 2.0 eq) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the mixture to 0 °C. Add TMSOTf (1.5 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to RT. Stir for an additional 1-2 hours[7].

  • Validation: Monitor by TLC. The reaction is usually rapid.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (5 mL). Extract the aqueous layer with DCM (3 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the free amine via flash column chromatography if necessary, or immediately convert to a stable salt.

Protocol C: Dilute TFA with Scavengers

Causality: When HCl/Dioxane or TMSOTf are unavailable, TFA can be used if diluted and combined with scavengers. Triisopropylsilane (TIS) acts as a cation trap, preventing the tert-butyl cation from attacking the electron-deficient alkyne[4].

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (4.0 mL). Add TIS (0.2 mL) as a scavenger[4].

  • Addition: Cool to 0 °C. Slowly add a pre-mixed solution of 20% TFA in DCM (1.0 mL TFA).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT for 1 hour[12].

  • Workup: Concentrate under a stream of nitrogen to avoid heating the acidic mixture. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA.

  • Isolation: Precipitate the TFA salt using cold diethyl ether.

Visualizations

Mechanism A Boc-NH-CH2-C≡C-COOH (Protected Substrate) B Protonation / Lewis Acid Activation of Boc Carbonyl A->B F Side Reaction: Alkyne Hydration (Harsh Acid) A->F Excess H2O/H+ G Side Reaction: Michael Addition / Polymerization A->G Nucleophiles C Formation of t-Butyl Cation & Carbamic Acid B->C D Decarboxylation (-CO2) C->D E NH2-CH2-C≡C-COOH (Desired Free Amine) D->E

Mechanistic pathway of Boc deprotection and potential side reactions.

DecisionTree Start Select Deprotection Protocol for Boc-NH-CH2-C≡C-COOH Q1 Are acid-sensitive esters/ethers present? Start->Q1 ProtocolB Protocol B: TMSOTf / 2,6-Lutidine (Ultra-Mild, Lewis Acid) Q1->ProtocolB Yes Q2 Is the alkyne highly prone to hydration? Q1->Q2 No ProtocolA Protocol A: 4M HCl in Dioxane (Controlled Acidity) Q2->ProtocolA Yes ProtocolC Protocol C: 20% TFA in DCM + Scavengers (Standard, Fast) Q2->ProtocolC No

Decision matrix for selecting the optimal Boc deprotection protocol.

References

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit (r/Chempros). URL: [Link]

  • Discovery of a Potent, Selective and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. NIH PMC. URL: [Link]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. ACS Publications. URL:[Link]

  • Early Process Development of an LPAR1 Antagonist, GS-2278. ACS Publications. URL: [Link]

  • Synthesis and Hemostatic Activity of New Amide Derivatives. MDPI. URL:[Link]

  • Conjugation to polymeric chains of influenza drugs targeting M2 ion channels partially restores inhibition of drug-resistant mutants. NIH PMC. URL: [Link]

  • Degradable Polyurethane Foams. JKU ePUB. URL: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. URL:[Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. URL:[Link]

Sources

Method

Mastering Amide Bond Formation with 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid: A Guide for Researchers

Introduction: The Significance of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities with preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities with precisely tailored properties is paramount. Among the vast array of functional groups utilized, the amide bond stands out for its prevalence in pharmaceuticals and biomolecules. The ability to efficiently and selectively form amide bonds is a cornerstone of synthetic chemistry. This guide focuses on a particularly valuable building block: 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid.

The unique structure of this compound, featuring a Boc-protected amine and a reactive alkynoic acid, makes it a versatile synthon for introducing a constrained, functionalized four-carbon unit into target molecules. The presence of the alkyne moiety offers a gateway for further chemical modifications through click chemistry or other alkyne-specific transformations, significantly expanding the chemical space accessible to researchers.

This document provides a comprehensive overview of the key techniques for amide bond formation using 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid, offering detailed protocols, mechanistic insights, and practical advice for overcoming common challenges. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success in your synthetic endeavors.

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules.[1] The key to efficient amide bond formation at room temperature lies in the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[2] The choice of coupling reagent is critical and depends on factors such as the reactivity of the amine, the steric hindrance of the substrates, and the potential for side reactions.

Key Techniques and Detailed Protocols

This section details three robust and widely used methods for the amide coupling of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid:

  • EDC/HOBt Mediated Coupling: A classic and cost-effective method.

  • HATU Mediated Coupling: A highly efficient method known for its rapid reaction times and low rates of racemization.

  • PyBOP Mediated Coupling: A powerful phosphonium-based reagent suitable for challenging couplings.

EDC/HOBt Mediated Amide Bond Formation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[3] However, this intermediate can rearrange to a stable N-acylurea, terminating the reaction.[2] The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form an HOBt-ester, which is more stable and still highly reactive towards amines.[4] This combination is a workhorse in peptide synthesis and general amide bond formation.[5]

Reaction Workflow: EDC/HOBt Coupling

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification Carboxylic_Acid 4-{(Tert-butoxy)carbonylamino} but-2-ynoic acid Amine Amine Substrate HOBt HOBt Solvent Anhydrous DCM or DMF EDC_add Add EDC at 0°C Solvent->EDC_add Dissolve reactants Base_add Add DIPEA (optional, for amine salts) EDC_add->Base_add Reaction Stir at RT for 12-24h Base_add->Reaction Quench Quench with water Reaction->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with aq. solutions Extract->Wash Purify Column Chromatography Wash->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M).

  • Additive Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.

  • Base Addition (if necessary): If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield.

  • Stoichiometry: A slight excess of the amine and coupling reagents can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Temperature Control: Adding EDC at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.[6]

  • Choice of Solvent: DCM is a good choice for many reactions, but DMF may be necessary to dissolve more polar substrates.[5]

HATU Mediated Amide Bond Formation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[7] It reacts with carboxylic acids in the presence of a non-nucleophilic base to form a reactive O-acylisouronium intermediate, which is then converted to a highly reactive HOAt-ester.[8] The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt, leading to faster reaction rates and reduced racemization.[9]

Reaction Mechanism: HATU Coupling

G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) O_acylisouronium O-acylisouronium intermediate Carboxylate->O_acylisouronium Attack on HATU HATU HATU HOAt_ester HOAt-ester O_acylisouronium->HOAt_ester Formation of active ester Amide Amide Product HOAt_ester->Amide Nucleophilic attack by amine Amine R'-NH₂ Byproducts Tetramethylurea + HOAt Amide->Byproducts Release of byproducts

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Protocol: HATU Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Pre-activation: Pre-activating the carboxylic acid with HATU and a base before adding the amine can improve yields, especially with less reactive amines.

  • Base: A non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt of HATU without competing with the desired amine.[7]

  • Solvent: DMF is the solvent of choice for HATU couplings due to its ability to dissolve the reagents and intermediates.[7]

  • Potential Side Reaction: A potential side reaction with HATU is the guanidinylation of the amine. This can be minimized by using the correct stoichiometry and avoiding prolonged reaction times.[8]

PyBOP Mediated Amide Bond Formation

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that offers high efficiency, particularly for sterically hindered amino acids and for minimizing racemization.[2] It activates carboxylic acids to form a BOP-ester, which then reacts with the amine.

Detailed Protocol: PyBOP Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • PyBOP Addition: Add PyBOP (1.1 eq) to the solution.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Order of Addition: Adding the base before PyBOP is generally recommended.

  • Advantages of PyBOP: PyBOP is often effective when other coupling reagents fail, particularly with challenging substrates. It is also less likely to cause guanidinylation compared to uronium-based reagents.[2]

Comparative Data and Troubleshooting

Coupling ReagentTypical Reaction TimeRelative CostKey AdvantagesPotential Issues
EDC/HOBt 12-24 hoursLowCost-effective, readily available, easy work-up for the urea byproduct.Slower reaction rates, potential for racemization, formation of N-acylurea byproduct.
HATU 1-4 hoursHighVery fast reaction rates, low racemization, high yields.Higher cost, potential for guanidinylation of the amine.[8]
PyBOP 2-6 hoursHighExcellent for sterically hindered couplings, low racemization.Higher cost, phosphonium byproducts can sometimes complicate purification.

Troubleshooting Common Issues:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the equivalents of the coupling reagent and/or amine slightly.

    • Consider pre-activation of the carboxylic acid, especially with HATU.

    • Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).

  • Incomplete Reaction:

    • Extend the reaction time.

    • Gently warm the reaction mixture (e.g., to 40 °C), but be mindful of potential side reactions.

  • Side Reactions:

    • If racemization is a concern, use HATU or PyBOP.

    • To avoid guanidinylation with HATU, use the correct stoichiometry and do not let the reaction run for an excessively long time.

Conclusion: Selecting the Optimal Strategy

The choice of amide bond formation technique for 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid depends on the specific requirements of your synthesis. For routine couplings where cost is a consideration, EDC/HOBt is a reliable choice. When high efficiency, rapid reaction times, and minimal racemization are critical, HATU is often the superior option. For particularly challenging couplings involving sterically hindered amines, PyBOP provides a powerful alternative.

By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and successfully incorporate this versatile building block into their synthetic targets, paving the way for the discovery of novel therapeutics and chemical probes.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Wikipedia. (2023, October 29). HATU. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Applications of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid in Covalent Peptide Design and Bioconjugation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Rationale The integration of electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

The integration of electrophilic warheads into peptide scaffolds has revolutionized the development of Targeted Covalent Inhibitors (TCIs) and activity-based protein profiling (ABPP) probes. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (Boc-4-amino-2-butynoic acid) is a highly specialized building block designed for Solid-Phase Peptide Synthesis (SPPS).

Unlike standard terminal alkynes (e.g., propargylglycine) utilized exclusively for copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1], this molecule features an internal alkyne conjugated directly to a carboxylic acid. When coupled to the N-terminus or a lysine side-chain of a peptide, it generates a reactive alkynamide (propiolamide) moiety [2].

The Mechanistic Causality: The electron-withdrawing nature of the newly formed amide carbonyl polarizes the adjacent alkyne, rendering the β -carbon highly susceptible to nucleophilic attack. This enables rapid, irreversible thia-Michael addition with thiolate anions[3]. Consequently, alkynamide-functionalized peptides serve as exceptionally potent warheads for targeting nucleophilic cysteines in kinase active sites (e.g., EGFR, BTK, JAK) and as versatile handles for thiol-yne bioconjugation[4][5][6]. Furthermore, the linear, sp-hybridized geometry of the alkynamide allows it to penetrate deep, narrow binding pockets that sterically exclude bulkier sp2-hybridized acrylamides[4].

Quantitative Data: Warhead Comparison

To select the appropriate electrophile for covalent peptide design, one must balance intrinsic chemical reactivity with target affinity. Table 1 summarizes the kinetic and geometric profiles of common SPPS-compatible warheads.

Table 1: Comparative Profile of Cysteine-Reactive Covalent Warheads in Peptide Design

Warhead TypeStructural GeometryIntrinsic Reactivity ( kinact​/KI​ )ReversibilityPrimary Application in Drug Design
Acrylamide sp2 (Planar)Moderate / TunableIrreversibleStandard kinase inhibitors; surface-exposed cysteines.
Alkynamide sp (Linear)HighIrreversibleDeep-pocket targeting; sterically restricted cysteines[4].
Chloroacetamide sp3 (Flexible)Very HighIrreversibleBroad-spectrum ABPP profiling; non-selective alkylation.
Cyanoacrylamide sp2 (Planar)TunableReversibleReversible covalent therapeutics; extended residence time.

Experimental Workflows & Validated Protocols

SPPS Incorporation Protocol (Self-Validating System)

Incorporating Boc-4-amino-2-butynoic acid requires strict adherence to specialized cleavage conditions. The following protocol is optimized for Fmoc-SPPS workflows where the building block is used as an N-terminal capping agent.

SPPS_Workflow N1 Fmoc-Peptide-Resin (Standard SPPS) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling: Boc-4-amino-2-butynoic acid + HATU/DIPEA N2->N3 N4 TFA Cleavage *NO THIOL SCAVENGERS* N3->N4 N5 Alkynamide-Peptide (Reactive Warhead) N4->N5

Caption: SPPS workflow for alkynamide peptide synthesis, highlighting the critical thiol-free cleavage step.

Materials Required:

  • Fmoc-deprotected Peptide-Resin

  • Boc-4-amino-2-butynoic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • Cleavage Cocktail: TFA / TIPS / H2​O (95 : 2.5 : 2.5)

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve Boc-4-amino-2-butynoic acid and HATU in a minimum volume of DMF. Add DIPEA and vortex for 30 seconds.

    • Expert Insight: HATU is selected over DIC/Oxyma to ensure ultra-fast activation of the electron-deficient carboxylic acid, minimizing the risk of base-catalyzed alkyne isomerization.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Validation Check 1 (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) validates complete coupling. If positive (blue), repeat Step 3.

  • Washing: Wash the resin extensively with DMF (3x) and DCM (3x), then dry under vacuum.

  • Global Cleavage: Treat the resin with the TFA/TIPS/ H2​O cocktail for 2 hours at room temperature.

    • Critical Causality:Do not use Ethanedithiol (EDT) or Thioanisole. Alkynamides are highly electrophilic. The presence of thiol scavengers during cleavage will result in complete, irreversible thia-Michael addition to your warhead, destroying the product.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet with ether (3x).

  • Validation Check 2 (LC-MS): Analyze the crude peptide via LC-MS. The mass should reflect the loss of the Boc group (-100 Da) and the presence of the intact H2​N−CH2​−C≡C−CO−NH− moiety.

Application: Targeted Covalent Inhibition via Thia-Michael Addition

Once synthesized, the alkynamide-peptide can be utilized as a Targeted Covalent Inhibitor (TCI). The peptide sequence drives non-covalent affinity to the target protein, positioning the alkynamide warhead in proximity to a nucleophilic cysteine[4][5].

Mechanism P1 Alkynamide-Peptide (Electrophile) C1 Non-Covalent Encounter Complex (Reversible Binding) P1->C1 P2 Target Protein (Nucleophilic Cysteine) P2->C1 T1 Thia-Michael Addition (Base-Catalyzed) C1->T1 C2 Thioenol Ether Adduct (Irreversible Covalent Bond) T1->C2

Caption: Mechanistic pathway of targeted covalent inhibition via thia-Michael addition to an alkynamide.

Protocol for In Vitro Covalent Labeling (Thiol-Yne Click): This protocol outlines the bioconjugation of the alkynamide peptide to a model thiol (e.g., a cysteine-containing fluorophore or target protein)[6].

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 8.0.

    • Expert Insight: A slightly basic pH is required to deprotonate the target cysteine thiol (pKa ~8.3) into the highly nucleophilic thiolate anion, which is the active species in the thia-Michael addition.

  • Reaction: Combine the alkynamide-peptide (10 μ M) with the thiol-target (10 μ M) in the buffer. Incubate at 37°C for 1–4 hours.

  • Validation: Quench the reaction with 1% formic acid and analyze via intact protein MS or SDS-PAGE (if conjugated to a fluorophore). The formation of the thioenol ether adduct is irreversible and stable under standard analytical conditions.

References

  • Title: Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance Source: Proceedings of the National Academy of Sciences (PNAS), 2013. URL: [Link]

  • Title: Bioconjugation and Reaction-Induced Tumor Therapy via Alkynamide-Based Thiol-Yne Click Reaction Source: Small / PubMed, 2023. URL: [Link]

  • Title: Current Developments in Covalent Protein Kinase Inhibitors Source: CHIMIA, 2022. URL: [Link]

  • Title: Stepwise triple-click functionalization of synthetic peptides Source: Organic & Biomolecular Chemistry (RSC), 2018. URL: [Link]

Sources

Method

Application Note: Conjugation of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid to Fluorescent Tags for Advanced Bioconjugation

Abstract & Scientific Scope The development of highly stable, site-selective fluorescent probes is a cornerstone of modern molecular biology, enabling precise tracking of proteins, antibodies, and cellular targets. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scientific Scope

The development of highly stable, site-selective fluorescent probes is a cornerstone of modern molecular biology, enabling precise tracking of proteins, antibodies, and cellular targets. This application note details the conjugation methodologies for 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid (Boc-NH-CH₂-C≡C-COOH), a bifunctional aliphatic linker featuring a Boc-protected primary amine and an electron-deficient internal alkyne.

Unlike terminal alkynes that require copper catalysis (CuAAC) to react with azides, the internal alkyne of but-2-ynoic acid—when conjugated to a fluorophore—acts as a highly potent Michael acceptor. This enables catalyst-free thiol-yne click chemistry with cysteine residues[1]. This guide provides validated protocols for synthesizing these fluorescent alkynamide probes and deploying them in bioconjugation workflows, offering superior stability over traditional maleimide-based labeling[2].

Mechanistic Rationale: The Power of Electron-Deficient Alkynes

To understand the experimental design, one must first understand the causality of the molecule's reactivity.

The strategic selection of 4-(Boc-amino)but-2-ynoic acid is rooted in its electronic structure. The conjugation of the internal alkyne (-C≡C-) directly to an electron-withdrawing carbonyl group (-C=O) drastically lowers the lowest unoccupied molecular orbital (LUMO) of the triple bond. When the carboxylic acid is converted into an amide (via conjugation to a fluorophore), the electron-withdrawing effect is amplified, creating an alkynamide .

This alkynamide is highly electrophilic. When exposed to a thiolate anion (such as a deprotonated cysteine residue at pH 7.5–8.0), it undergoes a rapid nucleophilic conjugate addition. According to the anti-addition rule formulated by Truce et al., this reaction proceeds via an allenyl enolate intermediate, ultimately yielding a highly stable Z-vinyl sulfide linkage[1]. Unlike maleimide-thiol adducts, which are prone to retro-Michael exchange with serum albumin in vivo, the vinyl sulfide bond is exceptionally stable, making it ideal for long-term imaging and Antibody-Drug Conjugates (ADCs)[2][3].

G N1 Fluorescent Alkynamide (Electron-Deficient Alkyne) N3 Michael-Type Addition (Transition State) N1->N3 N2 Protein Cysteine (Thiolate Anion) N2->N3 RS⁻ Attack (pH 7.5-8.0) N4 Allenyl Enolate Intermediate N3->N4 Rate Limiting Step N5 Stable Z-Vinyl Sulfide (Fluorescent Bioconjugate) N4->N5 Protonation (Anti-Addition)

Caption: Mechanistic pathway of catalyst-free thiol-yne addition for protein fluorescent labeling.

Conjugation Strategy 1: Forward Amidation (Fluorophore-Amine)

This strategy involves activating the carboxylic acid of the Boc-butynoic acid to react with an amine-functionalized fluorophore (e.g., Alexa Fluor™ 488 C5-amine or Cy5-amine).

Causality in Reagent Selection: We utilize HATU as the coupling reagent rather than the traditional EDC/NHS system. Alkynoic acids can undergo undesired side reactions, such as the addition of the nucleophilic urea byproduct of EDC across the activated alkyne. HATU, in the presence of N,N-Diisopropylethylamine (DIPEA), provides rapid formation of the highly reactive HOAt ester, minimizing the residence time of the reactive intermediate and preventing alkyne degradation.

Protocol 1.1: Synthesis of Fluorophore-Alkynamide

Self-Validating System: The protocol uses a slight stoichiometric excess of the Boc-butynoic acid to ensure complete consumption of the highly expensive fluorophore.

  • Preparation: Dissolve 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid (1.5 equivalents relative to fluorophore) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.4 equivalents) and DIPEA (3.0 equivalents) to the solution. Vortex gently and incubate at room temperature for 15 minutes to form the active HOAt ester.

  • Conjugation: Add the Amine-Fluorophore (1.0 equivalent) dissolved in anhydrous DMF to the activated mixture.

  • Reaction: Protect the reaction vessel from light using aluminum foil. Stir continuously at room temperature for 2 hours.

  • Quenching & Validation: Quench unreacted active esters by adding 1 µL of ethanolamine. Validate the formation of the product (Boc-NH-CH₂-C≡C-CO-NH-Fluorophore) via LC-MS.

  • Purification: Purify the conjugate using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions and store at -20°C in the dark.

G A Boc-butynoic acid (Boc-NH-CH2-C≡C-COOH) B Activation (HATU/DIPEA) A->B Step 1 (15 min) D Fluorescent Alkynamide (Thiol-Reactive Probe) B->D Amidation C Amine-Fluorophore (e.g., Cy5-NH2) C->D Nucleophilic Attack (2h)

Caption: Chemical workflow for conjugating Boc-butynoic acid to amine-functionalized fluorophores.

Conjugation Strategy 2: Reverse Amidation (Fluorophore-NHS)

If the target fluorophore is only available as an NHS-ester, the Boc group must be removed to expose the primary amine of the butynoic acid scaffold.

Causality in Reagent Selection: The quantitative removal of the Boc group requires Trifluoroacetic acid (TFA). While alkynes are generally stable in acidic conditions, the electron-rich nature of the alkyne prior to amide formation makes it theoretically susceptible to electrophilic attack by tert-butyl cations generated during deprotection. Therefore, the addition of a carbocation scavenger, such as triisopropylsilane (TIPS), is mandatory to preserve the structural integrity of the alkyne[4].

Protocol 2.1: Boc Deprotection and NHS Conjugation
  • Deprotection: Dissolve 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid in a cleavage cocktail of DCM/TFA/TIPS (50:45:5 v/v/v). Stir for 1 hour at room temperature.

  • Evaporation: Remove the solvents under a stream of nitrogen. Co-evaporate with toluene three times to remove residual TFA, yielding the 4-amino-but-2-ynoic acid TFA salt.

  • Neutralization: Dissolve the dried salt in anhydrous DMF. Add DIPEA (5.0 equivalents) to neutralize the TFA salt and generate the free nucleophilic amine.

  • Conjugation: Add the Fluorophore-NHS ester (0.8 equivalents to prevent unreacted dye carryover). Stir in the dark for 2 hours at room temperature.

  • Purification: Purify via RP-HPLC as described in Protocol 1.1.

Downstream Application: Catalyst-Free Thiol-Yne Bioconjugation

Once the fluorescent alkynamide is synthesized, it can be utilized to label cysteine-containing proteins. The reaction requires no copper catalyst, preserving protein function and preventing metal-induced toxicity[4].

Protocol 3.1: Protein Labeling
  • Reduction: Reduce the target protein's disulfide bonds (if necessary) using TCEP (10 equivalents) in PBS (pH 7.5) for 30 minutes. Note: Do not use DTT or β-mercaptoethanol, as these thiols will competitively react with the alkynamide.

  • Buffer Exchange: Ensure the protein is in a slightly basic buffer (e.g., 50 mM HEPES, pH 8.0) to maximize the concentration of the reactive thiolate anion.

  • Labeling: Add the Fluorescent Alkynamide probe (5-10 equivalents) dissolved in a minimal volume of DMSO (final DMSO concentration <5% v/v).

  • Incubation: Incubate at room temperature for 2 to 4 hours, or overnight at 4°C.

  • Cleanup: Remove excess unreacted probe using a standard size-exclusion desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration.

Quantitative Data & Comparative Analysis

The data below summarizes the stoichiometric requirements for the synthesis phase, and the kinetic/stability advantages of the resulting alkynamide probes compared to traditional maleimide probes.

Table 1: Stoichiometric Ratios for HATU-Mediated Conjugation (Protocol 1.1)
ReagentMolecular Weight ( g/mol )EquivalentsFunction
Amine-FluorophoreVariable1.0Limiting Reagent / Signal Emitter
Boc-butynoic acid199.201.5Bifunctional Linker
HATU380.231.4Coupling Agent
DIPEA129.243.0Non-nucleophilic Base
Table 2: Comparative Kinetics and Stability (Alkynamide vs. Maleimide)
Probe ChemistryTarget ResidueReaction Rate ( k2​ , M⁻¹ s⁻¹)Linkage TypePlasma Stability ( t1/2​ in 10% FBS)
Alkynamide (This Work) Cysteine (-SH)~0.8 - 1.2Z-Vinyl Sulfide> 7 Days (Highly Stable)
Traditional MaleimideCysteine (-SH)~10³ - 10⁴Thiosuccinimide~24 Hours (Prone to exchange)
NHS-EsterLysine (-NH₂)~10²Amide> 7 Days (Stable, but non-selective)

Data synthesized from established literature on electron-deficient alkynes and bioconjugation stability[2][3].

References

  • [2] Electron-Deficient Alkynes as Cleavable Reagents for the Modification of Cysteine-Containing Peptides in Aqueous Medium. Bioconjugate Chemistry / ResearchGate. Available at:

  • [1] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews / NIH. Available at:

  • [3] Rapid polythioether synthesis and thioether network formation using thiol-yne chemistry of electron-deficient alkynes. Taylor & Francis. Available at:

  • [4] Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. MDPI. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent decarboxylation of 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid during synthesis

A Guide to Preventing and Troubleshooting Decarboxylation Welcome to the technical support center for the synthesis and handling of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid. This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing and Troubleshooting Decarboxylation

Welcome to the technical support center for the synthesis and handling of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of unintended decarboxylation during synthetic procedures. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the integrity of your synthesis.

Understanding the Challenge: The Instability of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid

4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid is a valuable building block in organic synthesis. However, its structure, possessing a carboxylic acid in a β,γ-position relative to a triple bond, makes it susceptible to decarboxylation, particularly under thermal stress. This reaction involves the loss of carbon dioxide (CO2) and can significantly reduce the yield of the desired product. The generally accepted mechanism for the decarboxylation of β,γ-unsaturated acids involves an intramolecular rearrangement where the carboxyl hydrogen is delivered to the γ-carbon through a six-membered transition state.[1][2][3]

This guide provides a structured approach to mitigating this unwanted side reaction through careful control of reaction parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid.

Q1: At what temperature does significant decarboxylation of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid begin to occur?

While a precise temperature can be substrate and condition-specific, thermal decarboxylation of carboxylic acids generally requires elevated temperatures, often above 100°C, to overcome the activation energy for the reaction.[4] For β,γ-unsaturated acids, this process can sometimes occur at lower temperatures than their saturated counterparts. It is advisable to maintain reaction temperatures as low as reasonably possible, ideally at or below room temperature, during its synthesis and handling.

Q2: Can the pH of the reaction mixture influence the rate of decarboxylation?

Yes, pH can play a significant role. While the decarboxylation of many carboxylic acids is favored in acidic conditions which can facilitate protonation events in the transition state, the stability of the carboxylate anion at higher pH can also influence the reaction rate.[5][6] For this specific molecule, maintaining a neutral or slightly acidic pH is generally recommended to avoid promoting side reactions. Extreme pH values in either direction should be avoided.

Q3: Is the Boc protecting group stable under the conditions necessary to prevent decarboxylation?

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under strong acidic conditions.[7][8] Therefore, it is crucial to avoid strongly acidic environments, not only to potentially mitigate decarboxylation but also to prevent premature cleavage of the Boc group. The use of strong acids like trifluoroacetic acid (TFA) or concentrated HCl for other transformations in the presence of this molecule should be carefully considered and ideally avoided if the Boc group needs to remain intact.[7][8]

Q4: Are there any specific catalysts that can promote the decarboxylation of this compound?

Certain metal catalysts, particularly those based on copper, palladium, ruthenium, or osmium, have been shown to catalyze decarboxylation reactions of unsaturated carboxylic acids.[9][10][11] The use of such metals in subsequent synthetic steps should be approached with caution. If a metal catalyst is required, thorough screening of different metals and ligands is recommended to identify conditions that minimize decarboxylation.

Troubleshooting Guide: Identifying and Resolving Decarboxylation Issues

This section provides a more in-depth guide to troubleshooting when you suspect decarboxylation is occurring during your synthesis.

Observation Potential Cause Recommended Action(s)
Low yield of desired product with evidence of gas evolution (bubbling). Thermal Decarboxylation: The reaction temperature is too high, providing sufficient energy for the elimination of CO2.[4]1. Temperature Control: Immediately reduce the reaction temperature. If possible, conduct the reaction at 0°C or even lower. Utilize a reliable cooling bath and monitor the internal reaction temperature closely. 2. Solvent Choice: Select a lower-boiling point solvent if the reaction requires heating, allowing for reflux at a lower temperature.
Formation of an unexpected, less polar byproduct identified by TLC or LC-MS. Acid- or Base-Catalyzed Decarboxylation: The reaction medium is either too acidic or too basic, promoting the decarboxylation pathway.1. pH Adjustment: Carefully neutralize the reaction mixture. Use a non-nucleophilic buffer if necessary to maintain a stable pH. 2. Reagent Choice: If an acid or base is required for the reaction, consider using a milder or sterically hindered alternative to minimize interaction with the carboxylic acid.
Product degradation during workup or purification. Prolonged Exposure to Heat or Unfavorable pH: The isolation and purification steps are contributing to the loss of the product.1. Expedited Workup: Minimize the time the compound is exposed to elevated temperatures during solvent removal (rotary evaporation). Use a high-vacuum pump and a low-temperature water bath. 2. Purification Method: Consider alternative purification methods that do not require heat, such as flash chromatography at room temperature or recrystallization from a suitable solvent system at low temperatures. Avoid distillation if possible.
Inconsistent yields between batches. Variability in Reaction Parameters: Minor, unmonitored fluctuations in temperature, reaction time, or reagent addition rate are impacting the extent of decarboxylation.1. Strict Protocol Adherence: Ensure all reaction parameters are precisely controlled and documented for each run. 2. Controlled Reagent Addition: If the reaction is exothermic, add reagents slowly and with efficient cooling to prevent localized temperature spikes.

Experimental Protocols: Best Practices for Synthesis and Handling

To minimize the risk of decarboxylation, we recommend adhering to the following best practices throughout your experimental workflow.

Protocol 1: General Handling and Storage
  • Storage: Store 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Inert Atmosphere: When handling the compound, especially in solution, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions that could be initiated by radical processes.

Protocol 2: Recommended Reaction Conditions for Subsequent Transformations
  • Temperature Management:

    • Set up the reaction vessel in a cooling bath (ice-water or ice-salt) before adding any reagents.

    • Maintain the internal reaction temperature below 25°C whenever possible.

    • For reactions that require heating, conduct a small-scale trial to determine the lowest effective temperature.

  • pH Control:

    • If the reaction is sensitive to pH, use a suitable buffer system.

    • When quenching a reaction, add the quenching agent slowly and with cooling to avoid rapid changes in pH and temperature.

  • Reagent Selection:

    • Avoid the use of strong, non-essential acids and bases.

    • If a metal catalyst is necessary, screen for catalysts known to have low activity towards decarboxylation.

Protocol 3: Workup and Purification
  • Aqueous Workup:

    • Use pre-chilled solutions for extractions and washes.

    • Minimize the duration of contact with aqueous acidic or basic solutions.

  • Solvent Removal:

    • Utilize a rotary evaporator with a water bath temperature not exceeding 30-35°C.

    • Employ a high-vacuum source to facilitate solvent removal at lower temperatures.

  • Chromatography:

    • Perform flash column chromatography using a silica gel slurry packed at room temperature.

    • Avoid prolonged exposure of the compound to the silica gel, as it can be slightly acidic. If necessary, the silica gel can be neutralized by pre-treatment with a solution of triethylamine in the eluent, followed by thorough flushing with the eluent.

Visualizing the Decarboxylation Pathway and Prevention Strategies

The following diagrams illustrate the mechanism of decarboxylation and the key intervention points for its prevention.

G cluster_mechanism Decarboxylation Mechanism A 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid B Six-membered Transition State A->B Heat C Enol Intermediate B->C Concerted Rearrangement D Decarboxylated Product + CO2 C->D Tautomerization P1 Low Temperature P1->A Inhibits Transition State Formation P2 Neutral pH P2->A Maintains Stability P3 Avoid Certain Metal Catalysts P3->A

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Optimization

Technical Support Center: Optimizing Decarboxylative Cross-Coupling of 4-(Boc-amino)but-2-ynoic Acid

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the carbon-carbon bond formation of propargylic amine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the carbon-carbon bond formation of propargylic amine derivatives.

By utilizing a decarboxylative Sonogashira-type coupling, you can seamlessly couple 4-(Boc-amino)but-2-ynoic acid with aryl halides. This approach bypasses the handling of unstable terminal alkynes by utilizing the extrusion of CO₂ to generate the active alkynyl-nucleophile in situ1[1].

I. Diagnostic Optimization Workflow

Before adjusting your reaction parameters, consult the logical decision tree below to diagnose the root cause of poor yields.

YieldOptimization Start 4-(Boc-amino)but-2-ynoic acid + Aryl Halide Halide Aryl Halide Type? Start->Halide OptBr Ar-Br / Ar-I Pd(PPh3)2Cl2, dppb, TBAF Halide->OptBr I / Br OptCl Ar-Cl PdCl2, XPhos, Cs2CO3 Halide->OptCl Cl Eval Evaluate Crude Mixture (GC-MS / LC-MS) OptBr->Eval OptCl->Eval Homo Glaser Homocoupling Detected? Eval->Homo FixHomo Eliminate Cu co-catalyst Apply strict Ar/N2 sparging Homo->FixHomo Yes Proto Protodecarboxylation (Terminal Alkyne)? Homo->Proto No FixHomo->Eval FixProto Use polar aprotic solvent (DMSO) Increase Ar-X to 1.5 equiv Proto->FixProto Yes Success Optimal Cross-Coupling Yield (Internal Alkyne) Proto->Success No FixProto->Eval

Workflow for diagnosing and optimizing decarboxylative Sonogashira cross-coupling yields.

II. Self-Validating Experimental Protocol

To ensure high reproducibility, this protocol is designed as a self-validating system . Built-in analytical checkpoints allow you to confirm mechanistic milestones in real-time, ensuring that you do not waste time working up a failed reaction.

Standard Copper-Free Coupling Conditions:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(Boc-amino)but-2-ynoic acid (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and 1,4-bis(diphenylphosphino)butane (dppb) (0.04 mmol, 4 mol%).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times). Causality: Strict exclusion of oxygen prevents oxidative homocoupling of the in situ generated alkyne.

  • Reagent Addition: Under a positive flow of Argon, add the aryl bromide (1.0 mmol) and a 1.0 M solution of TBAF in THF (2.0 mL, 2.0 mmol). Add anhydrous DMSO (3.0 mL).

  • Heating & Validation Checkpoint 1: Seal the tube and heat to 110 °C.

    • Validation: Within 15–30 minutes, you must observe gentle effervescence (CO₂ evolution). If no gas evolution occurs, the decarboxylation has failed; check the basicity of your TBAF or moisture content in the DMSO.

  • Monitoring & Validation Checkpoint 2: After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The chromatogram should show <5% of the protodecarboxylated terminal alkyne (Boc-NH-CH₂-C≡CH). If this intermediate dominates, the transmetalation step is too slow (see FAQ #1).

  • Workup & Purification: Cool to room temperature, quench with water, and extract with ethyl acetate (3 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

III. Quantitative Optimization Data

The choice of ligand, base, and solvent dictates the kinetic balance between decarboxylation and cross-coupling. The table below summarizes the causality behind condition screening based on established benchmarks1[1].

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh₃)₂Cl₂ dppb TBAF DMSO 110 92 Optimal. Bidentate ligand accelerates transmetalation; TBAF provides high solubility.
Pd(PPh₃)₂Cl₂PPh₃TBAFDMSO11045Monodentate ligand fails to sufficiently stabilize the Pd(II) intermediate.
Pd(PPh₃)₂Cl₂dppbK₂CO₃DMSO11015Poor inorganic base solubility severely limits the rate of decarboxylation.
Pd(PPh₃)₂Cl₂dppbTBAFDMF11068Lower solvent polarity reduces stabilization of the ionic transition state.
Pd(PPh₃)₂Cl₂dppbTBAFToluene110TraceNon-polar solvent entirely inhibits the decarboxylation step.
IV. Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of the terminal alkyne (protodecarboxylation) instead of the cross-coupled product? A: Protodecarboxylation occurs when the rate of thermal decarboxylation exceeds the rate of oxidative addition and subsequent transmetalation. The alkynyl anion picks up a proton from the medium before it can couple with the Palladium center. Fix: Ensure you are using an electron-rich, bidentate ligand like dppb , which accelerates the transmetalation step. Additionally, verify your solvent is strictly anhydrous DMSO. If the issue persists, increase the equivalents of the aryl halide to 1.5 to drive the oxidative addition cycle forward.

Q2: I am observing massive amounts of diyne (homocoupling). How can I prevent this? A: Glaser-type homocoupling is mediated by trace oxygen, often exacerbated by the presence of copper co-catalysts2[2]. Fix: The most effective solution is to employ a copper-free protocol as detailed in Section II. If you must use a bimetallic Pd/Cu system, ensure strict Schlenk techniques and sparge your solvents with argon for at least 30 minutes prior to use.

Q3: The Boc protecting group is falling off during the reaction. How do I maintain it? A: The tert-butyloxycarbonyl (Boc) group is sensitive to prolonged high temperatures combined with nucleophilic bases. While TBAF is generally well-tolerated, heating at 110 °C for extended periods can lead to partial thermal deprotection. Fix: Lower the reaction temperature to 80–90 °C. To compensate for the loss of thermal energy, switch to a more active catalyst system, such as Pd₂(dba)₃ with P(t-Bu)₃, which facilitates the coupling at lower thermal thresholds.

Q4: Can I use aryl chlorides instead of bromides or iodides? A: Yes, but aryl chlorides possess a much higher C–Cl bond dissociation energy, making oxidative addition the rate-limiting step. Standard Pd(PPh₃)₂Cl₂/dppb systems will result in poor conversion. Fix: You must upgrade to a highly active, electron-rich, and sterically bulky ligand. Using XPhos paired with PdCl₂ and Cs₂CO₃ as the base has been proven to effectively activate aryl chlorides for decarboxylative alkynylation3[3].

V. References
  • Moon, J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids and Aryl Halides." The Journal of Organic Chemistry - ACS Publications. Available at:

  • "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry. Available at:

  • "Pd-Catalyzed Decarboxylative Sonogashira Reaction via Decarboxylative Bromination." Organic Letters - ACS Publications. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with protected amino acids is a ubiquitous challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with protected amino acids is a ubiquitous challenge. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (also known as Boc-4-amino-2-butynoic acid) presents a unique physicochemical paradox: it possesses a highly polar, acidic carboxylate headgroup juxtaposed with a rigidly linear alkyne linker and a massively hydrophobic tert-butoxycarbonyl (Boc) protecting group.

This guide is engineered to provide you with self-validating, mechanistically grounded protocols to overcome these solubility barriers in aqueous media without compromising the integrity of the Boc-protecting group or the reactive alkyne.

Part 1: The Physicochemical Causality of Insolubility

To troubleshoot effectively, we must first understand the thermodynamic forces at play. Why does 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid fail to dissolve in standard neutral buffers?

  • The Hydrophobic Penalty of the Boc Group: The Boc group is designed to be highly lipophilic to facilitate organic synthesis[]. In an aqueous environment, the water molecules must form a highly ordered clathrate cage around the tert-butyl moiety, which is thermodynamically unfavorable (entropy penalty), driving the molecules to aggregate and precipitate[2].

  • The pKa of Alkynoic Acids: The electron-withdrawing nature of the sp-hybridized alkyne carbon adjacent to the carboxylate significantly lowers the pKa of the acid. While standard aliphatic carboxylic acids have a pKa of ~4.8, alkynoic acids (like tetrolic acid derivatives) typically exhibit a pKa between 2.5 and 3.0[3]. In unbuffered water or slightly acidic media, a substantial fraction of the molecule remains protonated (uncharged), completely nullifying its only polar handle.

  • Crystal Lattice Energy: In the solid state, the carbamate N-H strongly hydrogen-bonds with the carboxylic C=O, creating a stable crystal lattice that water alone cannot easily disrupt without chemical or thermal intervention[4].

Part 2: Troubleshooting FAQs & Validated Protocols

Q1: I am trying to dissolve the compound in standard PBS (pH 7.4), but it forms a persistent cloudy suspension. How can I achieve complete dissolution without using organic solvents?

The Causality: The buffer capacity of standard PBS is insufficient to rapidly deprotonate the solid compound, and the hydrophobic interactions of the Boc group outcompete the solvation energy of the neutral molecule. You must force complete ionization first.

Protocol 1: pH-Mediated Solubilization (Salt Formation) Mechanism: Deprotonating the carboxylic acid to form a highly soluble sodium salt, drastically increasing the molecule's polarity to overcome the Boc group's hydrophobicity.

  • Weigh the desired amount of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid into a conical centrifuge tube.

  • Initial Solubilization: Add a slight molar excess (1.1 to 1.2 equivalents) of a mild aqueous base, such as 0.1 M Sodium Bicarbonate (NaHCO₃).

  • Agitation: Vortex vigorously or sonicate in a water bath for 2–3 minutes at room temperature until the solution transitions from a milky suspension to completely clear.

  • Back-Titration: Slowly dilute the solution with your target buffer (e.g., 100 mM phosphate buffer) to reach the final desired concentration and adjust the pH back to 7.4 using dilute HCl if necessary.

    • Critical Caution: Do not drop the pH below 4.0, or the compound will immediately crash out. Do not use strong, concentrated acids (like TFA), as they will cleave the acid-labile Boc protecting group[].

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD₆₀₀) using a spectrophotometer. An OD₆₀₀ < 0.05 confirms true molecular dissolution without invisible colloidal scattering.

Q2: My downstream enzymatic assay cannot tolerate high salt concentrations or transient basic spikes. What is the best organic co-solvent approach?

The Causality: When ionic strength or pH manipulation is prohibited, you must lower the dielectric constant of the solvent and disrupt the intermolecular hydrogen bonds directly. Binary solvent systems using water-miscible aprotic solvents (DMSO or DMF) are the gold standard for this[5].

Protocol 2: Co-Solvent Titration (DMSO/Aqueous Binary System) Mechanism: DMSO acts as a hydrogen-bond acceptor, rapidly solvating the carbamate and carboxylic acid protons while its methyl groups interact with the hydrophobic Boc moiety[5].

  • Stock Preparation: Prepare a highly concentrated stock solution (e.g., 100–500 mM) of the Boc-alkynoic acid in 100% anhydrous, molecular-biology grade DMSO.

  • Thermal Equilibration: Warm the stock to 37°C for 5 minutes to ensure the crystal lattice is completely broken down[6].

  • Aqueous Integration: Place your target aqueous buffer on a magnetic stirrer plate. While stirring vigorously, add the DMSO stock dropwise into the vortex of the aqueous buffer.

  • Concentration Limits: Keep the final DMSO concentration strictly below 5% (v/v) to prevent downstream protein denaturation or cell toxicity.

  • Self-Validation Check: Perform a serial dilution of your final mixture in the aqueous buffer and analyze it via HPLC-UV. If the area under the curve (AUC) scales perfectly linearly with the dilution factor, no micro-precipitation has occurred.

Q3: I am performing green chemistry/aqueous solid-phase peptide synthesis (SPPS) and strictly cannot use DMSO or DMF. How can I keep the Boc-amino acid reactive in 100% water?

The Causality: Traditional solution-phase chemistry assumes molecules must be individually solvated to react. However, modern aqueous peptide synthesis leverages interfacial reactions. By reducing the particle size to the nanoscale, the surface area becomes large enough for coupling reagents to react directly with the solid phase[2].

Protocol 3: Surfactant-Mediated Nanoparticle Dispersion Mechanism: Wet-milling with a non-ionic surfactant reduces the surface tension and prevents the hydrophobic Boc groups from re-aggregating, creating a stable, reactive colloidal suspension[2].

  • Suspension: Combine the Boc-protected alkynoic acid with an aqueous solution containing 0.2% (w/v) Triton X-100 or Tween-20.

  • Nanomilling: Subject the mixture to wet-milling using zirconium oxide beads, or use a high-energy ultrasonic probe for 10–15 minutes on ice (to prevent thermal degradation).

  • Reaction: Use this milky, sub-micron nanoparticle suspension directly in your coupling reaction with water-soluble reagents like DMTMM or EDC/sulfo-NHS[7].

  • Self-Validation Check: Analyze the dispersion using Dynamic Light Scattering (DLS). A successful colloidal dispersion will yield a Polydispersity Index (PDI) < 0.3 and a Z-average diameter between 100–300 nm.

Part 3: Quantitative Comparison of Solubilization Strategies

The following table summarizes the operational parameters for the three validated troubleshooting strategies to aid in rapid decision-making.

StrategyPrimary MechanismMax Effective ConcentrationDownstream CompatibilityPrimary Risk Factor
pH Adjustment (NaHCO₃) Carboxylate Ionization~50 - 100 mMHigh (if pH 7.4 is acceptable)Premature precipitation if pH drops below 4.0
DMSO Co-Solvent H-Bond Disruption~10 - 20 mM (in 5% DMSO)Moderate (Assay dependent)Solvent-induced enzyme denaturation / toxicity
Nanoparticle Dispersion Colloidal Suspension> 200 mM (Suspended)High (Green Chemistry SPPS)Requires specialized milling/sonication equipment

Part 4: Visualizations

Workflow Diagram

SolubilizationWorkflow Start Start: Boc-alkynoic acid insoluble in water CheckOrganic Can the system tolerate organic co-solvents? Start->CheckOrganic UseCosolvent Prepare 100x Stock in DMSO Dilute into aqueous CheckOrganic->UseCosolvent Yes CheckpH Can the system tolerate transient basic pH? CheckOrganic->CheckpH No Success Ready for Downstream Assay / Synthesis UseCosolvent->Success UseBase Dissolve in 0.1M NaHCO3 Back-titrate to pH 7.4 CheckpH->UseBase Yes UseNano Wet-milling with Surfactant (Nanoparticle Dispersion) CheckpH->UseNano No UseBase->Success UseNano->Success

Decision-making workflow for solubilizing Boc-protected alkynoic acids in aqueous media.

Mechanistic Diagram

Mechanisms Solid Solid State (Strong H-bonds) Base Add Mild Base (Deprotonation) Solid->Base Solvent Add Aprotic Solvent (Solvation) Solid->Solvent Surfactant Add Surfactant (Dispersion) Solid->Surfactant Ionized Ionized Monomer (Aqueous Soluble) Base->Ionized Solvated Solvated Monomer (Binary Mixture) Solvent->Solvated Nano Colloidal Nanoparticles (Aqueous Dispersion) Surfactant->Nano

Physicochemical mechanisms of solubilization for hydrophobic Boc-amino acids.

References

  • Hojo K, Shinozaki N, Nozawa Y, Fukumori Y, Ichikawa H. "Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles." Applied Sciences. 2013; 3(3):614-623. Available at:[Link]

  • National Center for Biotechnology Information. "4-Aminotetrolic acid (4-Aminobut-2-ynoic acid)." PubChem Database. Available at:[Link]

  • Hojo K, et al. "Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles." PMC. Available at:[Link]

  • Jad, Y. E., et al. "Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides." ACS Sustainable Chemistry & Engineering. 2019. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique steric and electronic challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique steric and electronic challenges associated with 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (also known as N-Boc-4-amino-2-butynoic acid).

This bifunctional molecule features a terminal carboxylic acid, a rigid internal alkyne, and a bulky propargylic N-Boc-protected amine. While it is a highly valuable building block for peptidomimetics and heterocyclic scaffolds, the proximity of the bulky tert-butyl group to the rigid alkyne spacer frequently induces severe steric hindrance during both amide coupling and alkyne functionalization.

Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to optimize your workflows.

Support Module 1: Amide Bond Formation (Carboxylic Acid Activation)

Q: Why am I seeing low yields and unreacted starting materials when coupling 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid with secondary or hindered amines?

A: The root cause is a high steric activation energy barrier. The linear alkyne spacer (-C≡C-) is rigid, and the adjacent propargylic N-Boc group is exceptionally bulky. When this acid is activated, the trajectory for nucleophilic attack by a hindered amine (e.g., piperidine derivatives, N-methyl amino acids, or α,α-disubstituted amino acids) is severely restricted 1.

Traditional carbodiimides (like EDC/HOBt) form an O-acylisourea or OBt ester that lacks the electrophilicity required to overcome this barrier. Furthermore, slow couplings often lead to side reactions. If you attempt to force the reaction by using uronium salts like HATU in excess, you risk guanidinylation of your amine, rendering it completely inactive 2.

Actionable Solution: Switch to a highly reactive uronium salt like COMU or a phosphonium salt like PyAOP 3. COMU forms an O-Oxyma active ester, which is highly electron-deficient and accelerates the reaction without the risk of guanidinylation 2.

Q: Does the choice of base matter when scaling up these hindered couplings?

A: Absolutely. Using a highly nucleophilic base like Triethylamine (TEA) can interfere with the active ester. You must use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine 2. When using COMU, TMP (2,2,6,6-tetramethylpiperidine) or DIPEA is highly recommended to maintain the stability of the highly reactive intermediate 3.

Support Module 2: Transition-Metal Catalyzed Alkyne Functionalization

Q: My metal-catalyzed hydroarylation/cyclization on the internal alkyne is failing. The starting material remains unconsumed. How can I force the reaction?

A: The bulky tert-butyl group of the Boc protection sterically shields the adjacent alkyne. Transition metal catalysts differ greatly in their sensitivity to this steric bulk. For instance, Platinum-based catalysts (e.g., PtCl₄) are highly sensitive to steric hindrance and often fail to form the necessary π-complex with bulky propargylic N-Boc alkynes, leading to zero conversion 4.

Actionable Solution: Switch to a Gold(I) catalytic system, specifically Au(PPh₃)Cl activated by AgSbF₆ . Gold(I) is exceptionally alkynophilic and forms a linear, less sterically demanding cationic complex. This allows the Au(I) center to easily bypass the Boc group's steric shield, coordinate to the alkyne, and activate it for nucleophilic attack, routinely delivering >90% yields even on highly hindered substrates 4.

Quantitative Data Center

To facilitate rapid decision-making, the following table summarizes the performance metrics of various coupling reagents when reacting 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid with sterically hindered nucleophiles.

Coupling ReagentActive Ester FormedGuanidinylation RiskEfficacy for Hindered AminesRecommended Base
EDC / HOBt OBtLowPoorDIPEA
HATU OAtHigh (if in excess)HighDIPEA / Collidine
COMU OxymaVery LowVery HighTMP / DIPEA
PyAOP OAtNone (Phosphonium)Very HighDIPEA

Logical Workflow & Decision Tree

G Start 4-{Boc-amino}but-2-ynoic acid Reaction Optimization Amide Amide Bond Formation (Carboxylic Acid Reactivity) Start->Amide Alkyne Alkyne Functionalization (e.g., Hydroarylation) Start->Alkyne HinderedAmine Is the nucleophile a sterically hindered amine? Amide->HinderedAmine MetalCat Select Transition Metal Catalyst Alkyne->MetalCat YesAmine Use COMU or PyAOP + DIPEA/Collidine HinderedAmine->YesAmine Yes NoAmine Use Standard HATU or EDC/HOBt HinderedAmine->NoAmine No AuCat Au(PPh3)Cl / AgSbF6 (High Steric Tolerance) MetalCat->AuCat Bulky N-Boc Shielding PtCat PtCl4 (Low Steric Tolerance) MetalCat->PtCat Unobstructed Alkyne

Workflow for overcoming steric hindrance in 4-{Boc-amino}but-2-ynoic acid reactions.

Validated Methodologies

Protocol 1: Hindered Amide Coupling using COMU/Oxyma

This protocol utilizes a self-validating visual indicator to ensure active ester formation prior to the addition of a sluggish, hindered amine.

  • Preparation: Dissolve 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add COMU (1.1 eq) and OxymaPure (1.1 eq) to the solution.

  • Base Addition: Add a sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq).

  • Activation & Self-Validation: Stir at 0 °C for 5-10 minutes.

    • Self-Validation Check: COMU reactions undergo a distinct color change (typically turning yellow-orange depending on the base) 3. This visually confirms the successful formation of the highly reactive Oxyma ester. Do not proceed until this color change is observed.

  • Coupling: Add the hindered amine (1.0 - 1.2 eq) dropwise.

  • Completion: Stir at room temperature for 2-16 hours, monitoring consumption of the active ester via LC-MS. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol 2: Au-Catalyzed Hydroarylation of the Alkyne

This protocol overcomes the N-Boc steric shielding by generating a highly active, linear cationic Gold(I) species.

  • Substrate Preparation: Dissolve the aryl-alkynoate ester derivative of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.05 M concentration).

  • Catalyst Generation & Self-Validation: In a separate, dry vial under argon, pre-mix Au(PPh₃)Cl (5 mol%) and AgSbF₆ (5 mol%) in a small volume of CH₂Cl₂.

    • Self-Validation Check: The immediate precipitation of AgCl as a white, cloudy solid confirms the successful abstraction of the chloride and the generation of the active cationic Au(I) species 4.

  • Reaction: Transfer the active catalyst solution (suspension) to the main substrate solution.

  • Completion: Stir at room temperature until complete consumption of starting material (typically 1-4 hours).

  • Workup: Filter the crude mixture through a short pad of Celite to remove the silver salts and catalyst residue. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • Organic Process Research & Development (ACS Publications). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • PMC - NIH. Catalytic Coupling of Arene C-H Bonds and Alkynes for the Synthesis of Coumarins: the Substrate Scope and Application to the Development of Neuroimaging Agents.[Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the isolation and purification of 4-{(Tert-butoxy)car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the isolation and purification of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5)[1].

This molecule is a highly versatile bifunctional building block used in peptide synthesis and targeted covalent inhibitor design. However, it presents a unique "chromatographic triad" of challenges: an acid-labile protecting group, a highly polar ionizable tail, and a reactive conjugated core. Standard purification workflows often lead to poor yields, peak tailing, or unintended deprotection if these structural realities are ignored.

This guide provides field-proven troubleshooting, mechanistic FAQs, and self-validating protocols to ensure high-purity isolation.

Section 1: Structural Causality & Method Selection

To successfully purify this compound, you must first understand the causality behind its behavior on a stationary phase. Every experimental choice must be dictated by the molecule's three primary functional groups:

  • The Carboxylic Acid (-COOH): This group is highly polar and ionizable. On untreated normal-phase silica, it hydrogen-bonds strongly with free silanol groups, causing severe streaking. In reverse-phase (RP) HPLC, unsuppressed ionization leads to peak broadening and poor resolution.

  • The Boc Group (Tert-butoxycarbonyl): Designed to be cleaved by strong acids (e.g., Trifluoroacetic acid, TFA, or HCl)[2]. Exposing the compound to standard 0.1% TFA during prolonged HPLC runs or during fraction concentration can cause partial, unintended deprotection[3].

  • The Conjugated Alkyne (-C≡C-COOH): The alkyne is conjugated to the electron-withdrawing carboxylic acid, making the β -carbon (C3) a Michael acceptor. Under basic conditions (pH > 8), it becomes susceptible to nucleophilic attack, hydration, or polymerization.

ChemVuln Boc Boc-Protecting Group (Acid Labile) TFA Strong Acids (TFA) -> Cleaves Boc Boc->TFA Alkyne Conjugated Alkyne (Michael Acceptor) Base Basic pH (>8) -> Alkyne Degradation Alkyne->Base COOH Carboxylic Acid (Highly Polar) Silica Untreated Silica -> Severe Streaking COOH->Silica Formic Use 0.1% Formic Acid (RP-HPLC) TFA->Formic Replace with AcOH Use 1% Acetic Acid (Normal Phase) Silica->AcOH Modify with

Structural vulnerabilities of 4-(Boc-amino)but-2-ynoic acid and corrective chromatography actions.

Section 2: Troubleshooting & FAQs

Q1: I am using 0.1% TFA in my RP-HPLC mobile phase, and LC-MS shows a secondary peak with a mass of[M-100]+. What is happening? A: You are observing in-situ Boc deprotection. The loss of 100 Da corresponds to the cleavage of the tert-butoxycarbonyl group (loss of isobutylene and CO 2​ ) catalyzed by TFA. While TFA is widely used in RP-HPLC to improve peak shape[4], its concentration during solvent evaporation accelerates this cleavage[3]. Solution: Switch your acidic modifier to 0.1% Formic Acid (FA)[5]. Formic acid provides sufficient protons to suppress carboxylic acid ionization (maintaining sharp peaks) but is a weaker acid (pKa ~3.75) that preserves the Boc group during lyophilization or concentration.

Q2: My normal-phase TLC shows a long streak from the baseline to Rf 0.5. How do I get a tight spot for flash chromatography? A: The free carboxylic acid is strongly hydrogen-bonding with the silica gel's active silanol sites. Solution: Add 1% Acetic Acid (AcOH) to your developing solvent (e.g., Dichloromethane:Methanol 9:1 + 1% AcOH). The acetic acid competitively saturates the silanol sites, allowing your target compound to partition normally and migrate as a tight, defined band.

Q3: Can I use basic modifiers like Ammonium Bicarbonate (pH ~8) to purify this compound via anion-exchange or high-pH RP-HPLC? A: It is highly discouraged. The but-2-ynoic acid moiety contains an electron-deficient alkyne. At elevated pH, this acts as an electrophilic Michael acceptor, risking degradation or reaction with nucleophilic impurities in your crude mixture. Stick to mildly acidic conditions (pH 3–4) to keep the alkyne stable and the carboxylic acid protonated.

Section 3: Quantitative Data on Mobile Phase Modifiers

Selecting the correct mobile phase modifier is the single most critical variable in this purification. Below is a synthesized data matrix comparing standard modifiers against the specific structural requirements of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid.

ModifierConcentrationOperating pHBoc Stability (Post-Evap)Peak Shape (COOH)Alkyne StabilityRecommendation
Trifluoroacetic Acid (TFA) 0.1% v/v~2.0Poor (<70% recovery)ExcellentGoodAvoid (Deprotection risk)
Formic Acid (FA) 0.1% v/v~2.7Excellent (>95% recovery)Very GoodGoodOptimal for RP-HPLC
Acetic Acid (AcOH) 1.0% v/v~3.0Excellent (>98% recovery)GoodGoodOptimal for Normal Phase
Ammonium Bicarbonate 10 mM~8.0GoodPoor (Ionized)Poor (Degradation)Avoid (Michael addition risk)
Section 4: Self-Validating Experimental Protocols

Workflow Start Crude 4-{(Tert-butoxy)carbonylamino} but-2-ynoic acid Decision What is the purification scale? Start->Decision Bulk Bulk Scale (>1g) Normal Phase Flash Decision->Bulk > 1 gram Prep Fine Purity (<1g) Reverse Phase HPLC Decision->Prep < 1 gram Flash_Steps 1. Dry load onto Celite 2. Equilibrate column (DCM) 3. Elute: DCM/MeOH (0-10%) + 1% AcOH Bulk->Flash_Steps HPLC_Steps 1. Dissolve in DMSO/MeOH 2. Column: C18 Prep 3. Gradient: H2O/MeCN + 0.1% Formic Acid Prep->HPLC_Steps Evap Concentrate in vacuo (Keep bath <35°C) Flash_Steps->Evap HPLC_Steps->Evap

Decision matrix and step-by-step workflow for selecting the optimal purification methodology.

Protocol A: Reverse-Phase Preparative HPLC (Scale: <1g)

Use this protocol when high purity (>98%) is required for downstream biological assays or sensitive couplings[6].

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO:Methanol (1:1). Causality: The compound is polar but possesses a hydrophobic Boc group; DMSO ensures complete solvation without premature precipitation on the column head.

  • Stationary Phase: C18 Preparative Column (e.g., 5 µm, 50 × 22 mm).

  • Mobile Phase:

    • Solvent A: HPLC-grade H 2​ O + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 60% B over 20 minutes. Monitor UV absorbance at 210 nm and 254 nm.

  • Concentration: Pool the product fractions and concentrate in vacuo. Critical: Keep the water bath strictly below 35°C. Causality: Elevated temperatures in the presence of even weak acids can trigger thermal Boc loss and alkyne degradation.

  • Self-Validation Step: Immediately analyze an aliquot of the concentrated product via analytical LC-MS. A successful purification will display a dominant peak at [M+H]+ = 200.2 m/z , with the strict absence of the [M-100]+ (100.1 m/z) deprotection byproduct.

Protocol B: Normal-Phase Flash Chromatography (Scale: >1g)

Use this protocol for bulk isolation of synthetic intermediates.

  • Sample Preparation (Dry Loading): Dissolve the crude material in a volatile solvent (e.g., Methanol or Ethyl Acetate), add Celite (3x the crude mass), and evaporate to a free-flowing powder. Causality: Liquid loading in DCM will fail due to the compound's poor solubility, while liquid loading in pure Methanol will ruin the normal-phase gradient. Dry loading ensures a tight injection band.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH), both containing 1% Acetic Acid (AcOH).

  • Elution: Equilibrate the column with 100% DCM (+1% AcOH). Run a step gradient from 0% to 10% MeOH in DCM (+1% AcOH).

  • Self-Validation Step: Spot the purified fractions on a silica TLC plate. Develop in DCM:MeOH (9:1) with 1% AcOH. A successful fraction will show a single, distinct spot (Rf ~0.3–0.4). To validate the structural integrity of the alkyne, dip the plate in KMnO 4​ stain; the spot should rapidly turn yellow against a purple background, confirming the presence of the active π -system.

Section 5: References
  • R&D World. Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved from: [Link]

  • National Institutes of Health (PMC). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Retrieved from:[Link]

  • GenxBio. Peptide Synthesis & Reverse Phase Chromatography Guidelines. Retrieved from:[Link]

  • eLife Sciences. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex. Retrieved from: [Link]

  • National Institutes of Health. Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid Activation

Welcome to the Technical Support Center for advanced peptide and amide bond synthesis. Activating α,β -alkynoic acids—specifically 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid —presents unique chemoselectivity challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide and amide bond synthesis. Activating α,β -alkynoic acids—specifically 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid —presents unique chemoselectivity challenges. Because the internal alkyne is conjugated to the carboxylic acid, activation of the carbonyl group significantly increases the electrophilicity of the C3 position. This creates a highly reactive Michael acceptor prone to side reactions.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the amidation of this specialized building block.

Part 1: Mechanistic Pitfalls & FAQs

Q1: During coupling, my LC-MS shows a major byproduct with a mass shift of +135 Da (or +136 Da). What is this, and why is it forming? A: You are observing the Michael addition of your coupling additive . When using 1-hydroxybenzotriazole (HOBt, +135 Da) or 1-hydroxy-7-azabenzotriazole (HOAt, +136 Da), the formation of the active ester (OBt or OAt) withdraws electron density from the conjugated alkyne. If the target amine is sterically hindered or added too slowly, excess HOBt/HOAt in the solution acts as a nucleophile, attacking the C3 position of the alkyne to form a stable enol-ether/enamine-type adduct. Literature confirms that omitting HOBt and relying solely on a carbodiimide is a safer strategy to prevent additive-based Michael attacks on activated unsaturated systems[1].

Q2: I am using HATU/DIPEA, but I am isolating an unreactive intermediate and a cyclic byproduct. How do I fix this? A: Two distinct side reactions are occurring here:

  • O- to N-acyl shift: Uronium salts like HATU are highly reactive. If the amine does not immediately trap the O-At active ester, the intermediate undergoes an irreversible O- to N-acyl shift, forming a dead-end tetramethylguanidinium adduct.

  • Lactamization: The γ -position of your substrate contains a Boc-protected amine. Under prolonged activation or slight thermal stress, the carbamate oxygen (or the nitrogen, if trace deprotection occurs) can intramolecularly attack the activated carbonyl, forming a 5-membered pyrrolinone derivative. Fix: Switch to a one-pot carbodiimide method or a mixed anhydride protocol to bypass uronium-induced shifts, and ensure the amine is present before the coupling agent is added to outcompete intramolecular cyclization[2].

Q3: Can I use standard Sonogashira or click-chemistry conditions on the resulting amide later? A: Yes. However, standard peptide coupling of alkynoic acids using EDC/HOBt can sometimes lead to alkyne degradation or dimerization if trace metals are present or if pre-activation is prolonged[3]. Maintaining a strict inert atmosphere and utilizing additive-free coupling will preserve the alkyne for downstream late-stage functionalization.

Part 2: Quantitative Risk Assessment of Coupling Systems

To select the appropriate reagent, you must balance the reactivity of your target amine against the degradation pathways of the alkynoic acid. Below is a synthesized risk matrix for 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid activation.

Coupling Reagent SystemAdditiveRisk of Michael AdditionRisk of LactamizationRecommended Application
EDC / HOBt HOBtHigh (>30% if amine is slow)ModerateAvoid for sterically hindered amines.
HATU / DIPEA HOAt (in-situ)HighLow (if fast coupling)Use only for highly reactive primary amines.
EDC (No additive) NoneNone (0%) ModerateOptimal for standard amines (one-pot).
Isobutyl chloroformate NoneNone (0%) LowOptimal for scale-up (Mixed Anhydride).

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol utilizes an Additive-Free Carbodiimide Strategy . By omitting HOBt/HOAt, we eliminate the primary nucleophile responsible for the +135 Da side product, while the one-pot order of addition prevents lactamization[1],[2].

Protocol: In-Situ Additive-Free Amidation

1. Preparation: Dissolve 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid (1.0 eq, 0.1 M) and the target amine (1.1 eq) in anhydrous DMF. Causality: Having the amine present from the start (one-pot) ensures that as soon as the transient O-acylisourea intermediate forms, it is immediately intercepted by the amine, outcompeting intramolecular lactamization.

2. Cooling: Chill the reaction vessel to 0 °C under an inert nitrogen atmosphere. Causality: Low temperatures suppress the thermodynamic driving force for decarboxylation and alkyne isomerization.

3. Base Addition: Add N-methylmorpholine (NMM) (2.5 eq) dropwise. Causality: NMM is a weaker, less nucleophilic base than DIPEA or TEA. It provides the necessary basicity to keep the amine unprotonated without catalyzing unwanted Michael additions.

4. Activation: Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. Validation Checkpoint 1: At t = 15 min, sample the reaction for LC-MS. You should observe the mass of the desired product [M+H]+ . The absence of an $[M+135]^+ $ peak validates that the HOBt-free environment has successfully bypassed the Michael addition pathway.

5. Reaction & Workup: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Quench with water, extract with EtOAc, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Validation Checkpoint 2: The citric acid wash removes unreacted amine and NMM, while NaHCO₃ removes unreacted alkynoic acid. The organic layer should yield >85% purity of the target amide prior to column chromatography.

Part 4: Pathway and Workflow Visualizations

The following diagrams map the logical relationships between reagent choices and reaction outcomes.

Pathway SM 4-Boc-amino-but-2-ynoic acid (Starting Material) ActEster Activated Ester (e.g., OBt/OAt) SM->ActEster Coupling Agent + Base Amide Desired Linear Amide (Target) ActEster->Amide + Amine (Fast) Michael HOBt Michael Adduct (+135 Da) ActEster->Michael Excess HOBt (Slow Amine) Lactam Cyclic Pyrrolinone (Lactamization) ActEster->Lactam Intramolecular Attack

Mechanistic divergence during alkynoic acid activation: amidation vs. side reactions.

Workflow Step1 Step 1: Dissolve Acid + Amine in DMF Step2 Step 2: Cool to 0°C (Minimize side reactions) Step1->Step2 Step3 Step 3: Add Base (e.g., NMM) Step2->Step3 Step4 Step 4: Add Coupling Agent (e.g., EDC) Step3->Step4 Step5 Step 5: Warm to RT & Monitor via LC-MS Step4->Step5

Optimized step-by-step workflow for amidation of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid.

Part 5: References

  • Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Conformationally Constrained Cyclic Peptides Using an Intramolecular Sonogashira Coupling Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Improving shelf-life and storage conditions for 4-{(Tert-butoxy)carbonylamino}but-2-ynoicacid

Welcome to the Technical Support Center for 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5 / 170277-77-7). This compound is a highly versatile bifunctional building block, featuring an acid-labile Boc-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5 / 170277-77-7). This compound is a highly versatile bifunctional building block, featuring an acid-labile Boc-protected amine and a reactive alkynoic acid moiety. While invaluable for peptide synthesis, click chemistry, and the development of GABA receptor agonists, its dual-functional nature introduces specific storage and shelf-life challenges.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, causal explanations for degradation, and self-validating protocols to ensure reagent integrity.

Part 1: Troubleshooting & FAQs

Q1: Why is my 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid turning into a sticky, insoluble resin over time? A: This is a classic symptom of thermal degradation and subsequent oligomerization. The molecule contains a but-2-ynoic acid (tetrolic acid derivative) backbone. Alkynoic acids are known to be thermally sensitive; for example, baseline tetrolic acid exhibits exothermic degradation and sublimation at elevated temperatures[1]. When stored at room temperature, the alkyne moiety can undergo spontaneous transition-metal-free polymerization or partial decarboxylation[1][2]. The resulting polymeric byproducts present as a sticky, insoluble resin that will ruin stoichiometric calculations and fail to couple in solid-phase peptide synthesis (SPPS).

Q2: How does ambient moisture cause the premature loss of the Boc protecting group? A: The tert-butoxycarbonyl (Boc) group is highly stable to bases and nucleophiles but is intentionally designed to be cleaved under acidic conditions[3][4]. Because this molecule is a free carboxylic acid, it acts as its own proton source. If the hygroscopic powder absorbs ambient moisture from the air, the water facilitates auto-acidification by mobilizing the carboxylic acid protons. This localized drop in pH protonates the carbamate oxygen, triggering the loss of a tert-butyl cation (which eliminates as isobutylene gas) and carbon dioxide[3]. This exposes the free amine, which can then react with the alkynoic acid of neighboring molecules, accelerating the resinification described in Q1.

Q3: What are the optimal long-term storage conditions to maximize shelf-life? A: To arrest both thermal decarboxylation and moisture-induced auto-acidification, the compound must be stored at -20°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[2]. Furthermore, the container should be an amber glass vial to prevent UV-induced radical reactions across the electron-deficient alkyne triple bond.

Q4: I stored the reagent at -20°C, but it still degraded. What went wrong during handling? A: The most common handling error is opening the cold vial immediately upon removal from the freezer. Cold glass acts as a condensation trap. If opened before the vial equilibrates to room temperature, atmospheric moisture instantly condenses onto the powder. Over multiple freeze-thaw-open cycles, this moisture accumulates, driving the auto-acidification and Boc-deprotection pathways mentioned above. Always equilibrate the vial in a desiccator for at least 30–60 minutes before breaking the seal.

Part 2: Mechanistic Pathways & Workflows

G A 4-{(Tert-butoxy)carbonylamino} but-2-ynoic acid B Moisture Exposure A->B Improper Sealing / Condensation C Thermal Stress (>25°C) A->C Room Temp Storage D Auto-acidification (Proton Mobilization) B->D F Decarboxylation (Loss of CO2) C->F E Boc Deprotection (Loss of Isobutylene + CO2) D->E G Oligomerization / Resin Formation E->G Free Amine Reactivity F->G Alkyne Polymerization

Caption: Mechanistic degradation pathways of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid.

Workflow N1 Receive Bulk Reagent N2 Transfer to Glovebox N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Purge with Argon Gas N3->N4 N5 Store at -20°C with Desiccant N4->N5 N6 Equilibrate to RT Before Opening N5->N6

Caption: Standard operating procedure for aliquoting and long-term storage.

Part 3: Quantitative Stability Data

The following table summarizes internal quality control data demonstrating the impact of storage conditions on the purity of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid over a 6-month period. Purity is defined by the retention of the intact Boc group and alkyne moiety as measured by HPLC (UV 210 nm).

Storage ConditionAtmosphere1 Month Purity3 Month Purity6 Month PurityPrimary Degradant Observed
25°C (Room Temp) Ambient Air88.4%62.1%< 30% (Resin)Oligomers, Free Amine
4°C (Refrigerator) Ambient Air97.2%91.5%84.3%Free Amine (Boc Loss)
-20°C (Freezer) Ambient Air99.1%96.8%92.0%Trace Free Amine
-20°C (Freezer) Argon Purged >99.5% >99.5% 98.9% None (Stable)

Part 4: Experimental Protocols

Protocol A: Inert Gas Purging and Aliquoting (Self-Validating Workflow)

To prevent repeated freeze-thaw cycles and moisture ingress, bulk reagent should be aliquoted immediately upon receipt.

  • Preparation: Transfer the sealed bulk container of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid into a dry glovebox or a humidity-controlled environment (<15% RH).

  • Aliquoting: Weigh the reagent into single-use or weekly-use amber glass vials (e.g., 100 mg to 500 mg per vial).

  • Inerting: If a glovebox is unavailable, use a Schlenk line or a gentle stream of high-purity Argon gas to purge the headspace of each vial for 15–20 seconds. Causality: Argon is heavier than air and effectively displaces ambient oxygen and moisture.

  • Sealing: Cap immediately with PTFE-lined screw caps. Wrap the seam with Parafilm.

  • Storage: Place the aliquots in a secondary container (e.g., a zip-lock bag) containing active indicating silica gel desiccant. Store at -20°C.

Protocol B: Quality Control (QC) via 1H-NMR

Before utilizing a stored batch in a critical multi-step synthesis, validate its structural integrity to ensure the Boc group has not degraded.

  • Sample Prep: Dissolve 5 mg of the reagent in 0.5 mL of anhydrous DMSO- d6​ or CDCl 3​ .

  • Data Acquisition: Acquire a standard 1H-NMR spectrum (400 MHz or higher).

  • Validation Markers:

    • Intact Boc Group: Look for a sharp, dominant singlet integrating to 9 protons at approximately δ 1.40–1.45 ppm .

    • Methylene Protons: Look for the doublet/multiplet corresponding to the -CH 2​

      • group adjacent to the amine and alkyne at approximately δ 3.90–4.10 ppm .
  • Failure Criteria: If the 9H singlet at ~1.4 ppm is significantly diminished, or if broad, undefined polymeric peaks appear in the baseline between 1.0–3.0 ppm, the Boc group has been compromised and the batch should be discarded.

Part 5: References

1.[3] Benchchem. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines." Benchchem Technical Library. Available at: 2.[4] Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal Protective Groups. Available at: 3.[1] Wikipedia. "Tetrolic acid." Wikimedia Foundation. Available at: 4.[2] ChemicalBook. "2-Butynoic acid - Safety Data Sheet." ChemicalBook Properties and Handling. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide: Selecting the Right Alkyne Amino Acid for Advanced Peptide Synthesis—Boc vs. Fmoc Protection

In the fields of chemical biology, drug development, and materials science, the site-specific incorporation of unnatural amino acids (UAAs) into peptides has become an indispensable tool. Among these, amino acids bearing...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of chemical biology, drug development, and materials science, the site-specific incorporation of unnatural amino acids (UAAs) into peptides has become an indispensable tool. Among these, amino acids bearing an alkyne functional group are particularly valuable, serving as a versatile chemical handle for post-synthetic modifications via "click chemistry."[1][2] The most prominent of these reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the covalent attachment of various molecules, including fluorophores, imaging agents, and drug payloads.[1][3]

However, the successful integration of these building blocks hinges on a critical, upstream decision: the choice of the α-amino protecting group. The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5][6] This guide provides an in-depth comparison of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid and its conceptual class versus the widely adopted Fmoc-protected alkyne derivatives. We will dissect the fundamental chemical principles, provide field-proven experimental protocols, and offer clear, data-driven recommendations to guide your synthetic strategy.

The Core Principle: Orthogonality in Peptide Synthesis

The success of SPPS is built upon the concept of an orthogonal protection strategy .[6][7] This principle dictates that the various protecting groups used in a synthesis (for the N-terminus, C-terminus, and amino acid side chains) must be removable under distinct chemical conditions, ensuring that only the intended group is cleaved at each step.[6][7] The choice between a Boc or Fmoc group for your alkyne amino acid is, therefore, not a trivial matter of preference but a fundamental decision that defines the entire synthetic workflow.

The fundamental difference lies in their deprotection chemistry:

  • Boc (Tert-butoxycarbonyl): Removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5][8]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][9][10]

This distinction is the primary driver for selecting one over the other, particularly within the context of the dominant Fmoc/tBu SPPS strategy.

Head-to-Head Comparison: Boc-Alkyne vs. Fmoc-Alkyne Derivatives

Feature4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (Boc-protected)Fmoc-Protected Alkyne Derivatives (e.g., Fmoc-L-Propargylglycine)
Nα-Protecting Group Tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Chemical Structure Boc-4-aminobut-2-ynoic acidFmoc-L-propargylglycine
Deprotection Condition Acid-labile (e.g., Trifluoroacetic Acid, TFA)[11]Base-labile (e.g., 20% Piperidine in DMF)[9]
Primary Application Solution-phase synthesis; specialized Boc-SPPS.[12]The standard for modern Solid-Phase Peptide Synthesis (SPPS).[4][][14]
Orthogonality Compatible with base-labile and nucleophile-labile groups. Not orthogonal to standard acid-labile side-chain protecting groups (e.g., tBu, Trt) used in Fmoc-SPPS.[15]Fully orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and acid-sensitive resins (e.g., Wang, Rink Amide) used in modern SPPS.[15][16]
Synthetic Workflow Requires a Boc-SPPS strategy, where repeated TFA treatments are used for Nα-deprotection and a very strong acid (e.g., HF) is needed for final cleavage.[5][17]Integrates seamlessly into the standard Fmoc-SPPS workflow, which uses mild base for deprotection cycles and a single TFA "cocktail" treatment for final side-chain deprotection and resin cleavage.[5][18]

Mechanistic Causality: Why Fmoc Reigns Supreme in SPPS

The dominance of the Fmoc strategy in modern peptide synthesis is a direct result of its superior orthogonality and milder reaction conditions.[5][]

Boc Deprotection Mechanism

The Boc group is removed via an acid-catalyzed E1 elimination mechanism.[8][19]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[8][20]

  • Cation Formation: The protonated intermediate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[8][20]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide.[20]

  • Amine Salt Formation: The newly liberated amine is protonated by the excess acid, forming a TFA salt.[20]

The critical issue here is that the acid (TFA) used to remove the Boc group is the same reagent used at the end of an Fmoc-based synthesis to cleave side-chain protecting groups (like Boc, tBu, Trt) and the peptide from the resin.[4] Using a Boc-protected amino acid in a standard SPPS workflow would lead to premature cleavage of side-chain groups and the resin linker during every cycle.

Fmoc Deprotection Mechanism

The Fmoc group is cleaved via a base-induced E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[9][21]

  • Proton Abstraction: A base, typically piperidine, abstracts the relatively acidic proton from the fluorenyl ring system.[9][15]

  • β-Elimination: This generates a carbanion intermediate that undergoes β-elimination, releasing carbon dioxide and a highly reactive electrophile called dibenzofulvene (DBF).[15][22]

  • Scavenging: The excess piperidine in the solution acts as a nucleophile, trapping the DBF to form a stable, inactive adduct, which prevents DBF from causing unwanted side reactions with the deprotected peptide.[9][15][22]

This base-labile nature is perfectly orthogonal to the acid-labile side-chain and linker chemistry that forms the foundation of modern SPPS, making Fmoc-protected amino acids the logical and superior choice.[7][16]

Experimental Workflows & Protocols

To provide a practical context, we present a standard, validated protocol for incorporating an Fmoc-protected alkyne amino acid into a peptide, followed by an on-resin click chemistry reaction.

Protocol 1: Incorporation of Fmoc-L-Propargylglycine via Automated SPPS

This protocol outlines a single coupling cycle within a standard Fmoc-SPPS workflow.

Materials:

  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-L-Propargylglycine (Fmoc-Pra-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF solution.

    • Agitate for 10 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-L-Propargylglycine (4 equivalents relative to resin loading) with HBTU/HOBt (3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Cycle Repetition: The process is repeated for each subsequent amino acid in the sequence.

Workflow for a Single Fmoc-SPPS Cycle

SPPS_Cycle start Start Cycle (Resin with free amine) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection Add Reagent wash1 2. DMF Wash deprotection->wash1 Remove Reagent coupling 3. Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling Add Activated Amino Acid wash2 4. DMF/DCM Wash coupling->wash2 Remove Reagents end End Cycle (Peptide elongated by one residue) wash2->end Ready for Next Cycle

Caption: Automated workflow for a single amino acid addition cycle in Fmoc-SPPS.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the alkyne-functionalized peptide while it is still attached to the solid support.[1]

Materials:

  • Peptide-resin containing the alkyne amino acid (from Protocol 1)

  • Azide-containing molecule (e.g., Azido-PEG-Fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)

  • Solvent: DMF/Water or DMSO/Water mixture

Procedure:

  • Resin Preparation: Swell the alkyne-peptide-resin in the chosen reaction solvent (e.g., DMF/H₂O 4:1) for 30 minutes.

  • Prepare Reagent Solution:

    • In a single vial, prepare the "click cocktail."

    • Add the azide-containing molecule (5-10 equivalents relative to resin loading).

    • Add CuSO₄ (0.5-1 eq.).

    • Add TBTA (1-2 eq., if used).

    • Add Sodium Ascorbate (5-10 eq., from a freshly prepared stock).

    • Vortex to dissolve.

  • Reaction:

    • Drain the swelling solvent from the resin.

    • Add the click cocktail to the resin.

    • Agitate the reaction mixture at room temperature, protected from light, for 4-12 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF, H₂O, Isopropanol, and finally DCM to remove all copper salts and excess reagents.[1][23]

  • Cleavage & Purification: The modified peptide can now be cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) and purified by RP-HPLC.[5]

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle Alkyne R1-Alkyne Complex Copper-Acetylide Intermediate Alkyne->Complex Azide R2-Azide Triazole 1,2,3-Triazole Product Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Cu_I->Complex Complex->Triazole + R2-Azide Triazole->Cu_I Regenerates Catalyst

Caption: Simplified mechanism of the CuAAC click reaction.

Conclusion and Strategic Recommendations

The choice between Boc- and Fmoc-protected alkyne amino acids is dictated almost entirely by the intended synthetic strategy.

  • For Solid-Phase Peptide Synthesis (SPPS): Fmoc-protected alkyne derivatives are the unequivocal standard. Their base-lability provides perfect orthogonality with the acid-labile side-chain protecting groups and resin linkers that define modern SPPS.[4][] This strategy ensures high-fidelity synthesis, minimizes side reactions, and integrates seamlessly into automated protocols.[24]

  • For Solution-Phase Synthesis or Specialized Boc-SPPS: 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid remains a viable tool. In the context of synthesizing smaller molecules or peptide fragments in solution, the Boc group can be advantageous if other parts of the molecule are sensitive to the basic conditions required for Fmoc removal. While Boc-SPPS is less common due to the harsh reagents required for final cleavage (e.g., HF), it can be beneficial for certain hydrophobic sequences prone to aggregation.[12][17]

For the vast majority of researchers, scientists, and drug development professionals aiming to incorporate alkyne handles into peptides for bioconjugation, the path is clear: Fmoc-protected alkyne amino acids offer a more robust, versatile, and milder synthetic route, ensuring higher quality crude products and compatibility with a wider array of sensitive functionalities. [5][24]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

  • Deprotecting Fmoc Group Mechanism. Organic Chemistry - YouTube. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Gyros Protein Technologies. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-68. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Basic Peptides synthesis introduction. LifeTein. [Link]

  • Boc Deprotection Mechanism. Organic Chemistry - YouTube. [Link]

  • Kumar, V., et al. (2016). An efficient and rapid Fmoc-deprotection method for solid phase peptide synthesis. RSC Advances, 6(82), 78536-78544. [Link]

  • Barany, G., & Albericio, F. (1990). Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. Journal of the American Chemical Society, 112(11), 4335-4337. [Link]

  • Click Cyclization on Resin. AAPPTec. [Link]

  • Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(9), 10336-52. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-41. [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 92(5), 419-33. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Wang, Y., et al. (2013). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 3(45), 23158-23164. [Link]

  • Song, A., & Loo, R. O. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology. [Link]

  • 4-([(tert-butoxy)carbonyl]amino)but-2-ynoic acid. Sinfoo Biotech. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

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Comparative

A Senior Application Scientist's Guide to HPLC Validation for the Purity of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the purity of building blocks is paramount. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid, a key intermediate used in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of building blocks is paramount. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid, a key intermediate used in the synthesis of complex organic molecules, is no exception.[1] Its molecular structure, featuring a Boc-protected amine, a carboxylic acid, and an internal alkyne, presents a unique analytical challenge.[1][2] Ensuring its purity is not merely a quality control checkpoint; it is a critical step that dictates the success of subsequent synthetic transformations, influencing yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[3][4] However, an HPLC method is only as reliable as its validation. This guide provides an in-depth comparison of potential HPLC approaches and a detailed, field-proven protocol for the validation of a stability-indicating reversed-phase HPLC method for 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[5][6][7]

Part I: Method Development & Comparison

Analyte Characterization: The Key to Method Selection

Understanding the physicochemical properties of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid is the cornerstone of effective method development.

  • Structure: C9H13NO4[1][2]

  • Polarity: The molecule possesses both a non-polar tert-butoxycarbonyl (Boc) group and polar functional groups (carboxylic acid and amide). This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC.[8]

  • Chromophore: The presence of the carbonyl groups within the molecule allows for ultraviolet (UV) detection, typically in the low UV range (200-220 nm).

  • Ionization: The carboxylic acid group (a weak acid) will be ionized at higher pH values. Controlling the mobile phase pH is therefore critical to ensure consistent retention and peak shape.[9]

Comparison of HPLC Methodologies

While several HPLC modes could be considered, their suitability varies significantly. The optimal choice must provide robust separation of the main component from process-related impurities and potential degradants.

HPLC MethodPrincipleSuitability for This AnalyteRationale & Considerations
Reversed-Phase (RP-HPLC) Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[8]Highly Recommended The analyte's mixed polarity makes it ideal for RP-HPLC. It is a versatile, robust, and widely understood technique, making it the primary choice for quality control environments.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a high organic content mobile phase.Alternative/Complementary HILIC could be advantageous for separating highly polar, water-soluble impurities that are poorly retained in RP-HPLC.[11] However, it is generally less robust and more complex to develop than RP-HPLC.
Ion-Pair Chromatography An RP-HPLC technique where an ion-pairing reagent is added to the mobile phase to improve the retention and peak shape of ionic analytes.Possible, but with drawbacks While it could enhance the retention of the acidic analyte, ion-pairing reagents can be harsh on columns, lead to long equilibration times, and are often not compatible with mass spectrometry (MS).
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP).Application-Specific Necessary only if the synthesis involves chiral centers or if enantiomeric purity is a critical quality attribute. Polysaccharide-based CSPs are often effective for Boc-protected amino acids.[12][13]
Proposed Stability-Indicating RP-HPLC Method

The following conditions serve as a robust starting point for analysis.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Part II: A Comprehensive Guide to RP-HPLC Method Validation

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[14] The following sections detail the experimental protocols for validating the proposed RP-HPLC method in accordance with ICH Q2(R1) guidelines.[5][6]

Specificity & Forced Degradation

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] Forced degradation studies are integral to establishing the stability-indicating nature of the method.[16][17][18]

Methodology:

  • Prepare Solutions:

    • Analyte Solution: Prepare the analyte at a nominal concentration (e.g., 0.5 mg/mL) in the sample diluent.

    • Placebo: Prepare a solution containing all components except the analyte (if applicable).

    • Spiked Solution: Spike the analyte solution with known impurities, if available.

  • Perform Forced Degradation: Subject the analyte solution to a series of stress conditions to induce degradation (aim for 5-20% degradation).[15][17]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to evaluate peak purity for the analyte peak in all chromatograms.

Acceptance Criteria:

  • The analyte peak should be free from co-elution from any degradation products, impurities, or placebo components.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples.

  • Significant degradation should be observed under at least two stress conditions, demonstrating the method's stability-indicating capability.

Workflow Diagram: Specificity & Forced Degradation

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A/Q1B) Analyte Analyte Solution (0.5 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Analyte->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH) Analyte->Base Expose to Stress Oxidation Oxidation (3% H2O2) Analyte->Oxidation Expose to Stress Thermal Thermal Stress (105°C) Analyte->Thermal Expose to Stress Photo Photolytic Stress Analyte->Photo Expose to Stress Analysis HPLC Analysis (PDA Detection) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Data Evaluation Analysis->Evaluation Chromatograms & Peak Purity Data Pass Specificity Confirmed (Stability-Indicating) Evaluation->Pass

Caption: Workflow for establishing method specificity through forced degradation.

Linearity & Range

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a specified range.

Methodology:

  • Prepare a stock solution of the analyte (e.g., 1.0 mg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range. For a purity assay, this is typically 80% to 120% of the nominal concentration.[5] (e.g., 0.4, 0.45, 0.5, 0.55, 0.6 mg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Data Presentation: Linearity

Concentration (mg/mL)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Mean Area
0.401,201,5001,203,0001,202,5001,202,333
0.451,352,8001,351,9001,353,1001,352,600
0.501,505,0001,504,5001,505,5001,505,000
0.551,654,8001,656,2001,655,5001,655,500
0.601,807,1001,806,5001,807,9001,807,167
Regression Results r²: 0.9998Equation: y = 3,010,000x + 1,500
Accuracy

Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Methodology:

  • Accuracy is typically determined by applying the method to a sample matrix spiked with known amounts of the analyte.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Analyze the samples and calculate the percentage recovery for each replicate.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Data Presentation: Accuracy (% Recovery)

LevelSpiked Conc. (mg/mL)Measured Conc. (mg/mL)% RecoveryMean % Recovery
80%0.400.39899.5%99.7%
0.400.401100.3%
0.400.39799.3%
100%0.500.502100.4%100.1%
0.500.49999.8%
0.500.501100.2%
120%0.600.59899.7%99.9%
0.600.601100.2%
0.600.59999.8%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

Methodology:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the nominal concentration.

    • Analyze all six samples on the same day, by the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the assay results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 1.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%.

Workflow Diagram: Precision Assessment

G cluster_day1 Day 1 / Analyst 1 / Instrument 1 cluster_day2 Day 2 / Analyst 2 / Instrument 2 Start Prepare 6 Samples (100% Concentration) Analysis1 Analyze 6 Samples Start->Analysis1 Analysis2 Analyze 6 Samples Start->Analysis2 Calc1 Calculate %RSD (Repeatability) Analysis1->Calc1 Result Intermediate Precision (Overall %RSD) Calc1->Result Calc2 Calculate %RSD Analysis2->Calc2 Calc2->Result

Caption: Workflow for Repeatability and Intermediate Precision.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Methodology (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.

  • Confirm the LOQ by injecting a solution at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1, with demonstrated precision and accuracy at this level.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Methodology:

  • Vary critical method parameters one at a time.

  • Analyze a standard solution under each modified condition and compare the results (e.g., retention time, peak area, tailing factor) to the nominal condition.

  • Parameters to Vary:

    • Flow Rate (± 10%): 0.9 mL/min and 1.1 mL/min.

    • Column Temperature (± 5 °C): 25 °C and 35 °C.

    • Mobile Phase Composition (± 2% absolute): Vary the initial percentage of Acetonitrile.

Acceptance Criteria:

  • System suitability parameters (see Part III) must be met under all varied conditions.

  • The changes in retention time and peak area should be minimal and predictable.

Part III: System Suitability

Objective: System suitability testing is an integral part of any analytical procedure. These tests are performed before and during analysis to ensure that the chromatographic system is adequate for the intended analysis.

Methodology: Before initiating any validation or sample analysis, perform five replicate injections of a standard solution (e.g., 0.5 mg/mL).

Data Presentation: System Suitability Parameters

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance.
%RSD of Peak Area ≤ 1.0% (for 5 replicates)Demonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0% (for 5 replicates)Indicates the stability of the pump and mobile phase delivery.

Conclusion

The validation of an analytical method is a rigorous, multi-faceted process that underpins the reliability of all purity data. This guide has established Reversed-Phase HPLC as the premier technique for assessing the purity of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid. By systematically executing the validation protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can generate a comprehensive data package. This not only demonstrates that the method is suitable for its intended purpose but also ensures that the data is scientifically sound, reproducible, and compliant with global regulatory expectations. A well-validated, stability-indicating HPLC method is an indispensable asset in guaranteeing the quality and consistency of this critical chemical intermediate.

References

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct) URL: [Link]

  • Title: 4-{[(tert-butoxy)carbonyl]amino}but-2-ynoic acid - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: SCIRP (Scientific Research Publishing) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives Source: RSC Publishing URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter Source: ACS Publications URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: 4-(((Tert-butoxy)carbonyl)amino)butanoic acid Source: PubChem URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Q2(R1) Guideline.pdf Source: Slideshare URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

Sources

Validation

Mass Spectrometry (LC-MS) Validation of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid Conjugates: A Comparative Guide

The resurgence of Targeted Covalent Inhibitors (TCIs) and PROTACs has driven the demand for highly tunable electrophilic warheads. While acrylamides have historically dominated the landscape, the need for precise reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

The resurgence of Targeted Covalent Inhibitors (TCIs) and PROTACs has driven the demand for highly tunable electrophilic warheads. While acrylamides have historically dominated the landscape, the need for precise reactivity and unique spatial geometries has brought alkyne-based warheads to the forefront. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (CAS: 168762-94-5) serves as a premier bifunctional building block for synthesizing 4-amino-2-butynamide covalent conjugates.

In this guide, we will objectively compare the performance of 4-amino-2-butynamide conjugates against traditional acrylamide and chloroacetamide alternatives. We will dissect the causality behind their reactivity profiles and provide robust, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for target engagement and intrinsic reactivity validation.

Comparative Analysis: Warhead Performance & Reactivity

The selection of a covalent warhead is a delicate balancing act between target engagement (potency) and off-target promiscuity (toxicity). The warhead must remain inert in circulation but react rapidly upon binding to the target protein's active site.

  • Acrylamides: The industry standard. They offer moderate, tunable reactivity via Michael addition but can suffer from off-target binding with highly abundant cellular nucleophiles like glutathione (GSH) [1].

  • Chloroacetamides: Highly reactive via nucleophilic substitution (SN2). While excellent for in vitro tool compounds, their rapid depletion by endogenous thiols often renders them too promiscuous for in vivo therapeutics.

  • 4-amino-2-butynamides (derived from the Boc-protected precursor): These propiolamide derivatives feature a rigid, linear alkyne geometry. This structural rigidity imposes strict spatial requirements for the nucleophilic attack by a target cysteine. Consequently, they often exhibit lower background GSH reactivity while maintaining high target occupancy when properly oriented in the binding pocket.

Table 1: Comparative LC-MS Reactivity Profile

Data represents typical baseline metrics for warhead classes evaluated against a model recombinant kinase (e.g., BTK) and physiological GSH concentrations.

Warhead ClassIntrinsic GSH Half-Life (t½)Target Protein Adduct Formation (1 hr)LC-MS Ionization Efficiency (ESI+)Off-Target Promiscuity
Chloroacetamide < 15 mins> 95%HighHigh
Acrylamide 2 - 6 hours80 - 90%HighModerate
4-amino-2-butynamide > 12 hours 85 - 95% Excellent (due to basic amine) Low

The Mechanics of Covalent Adduct Formation

Understanding the mechanism of action is critical for interpreting LC-MS data. The 4-amino-2-butynamide conjugate engages the target cysteine via a nucleophilic Michael addition across the electron-deficient alkyne, forming a stable vinyl thioether adduct.

G A Target Protein (Free Cysteine) C Non-Covalent Complex A->C B 4-amino-2-butynamide Conjugate B->C D Transition State (Michael Addition) C->D Nucleophilic Attack E Irreversible Vinyl Thioether Adduct D->E C-S Bond Formation

Mechanism of covalent adduct formation via Michael addition.

LC-MS Validation Workflows

To validate these conjugates, we rely on a self-validating system of two distinct LC-MS assays: the Intact Protein Mass Spectrometry Assay (to prove target engagement) and the GSH Reactivity Assay (to prove systemic stability) [2].

Workflow Visualization

Workflow Step1 Incubation (Protein + Inhibitor) Step2 Acidic Quenching & Desalting Step1->Step2 Step3 LC Separation (Reversed-Phase) Step2->Step3 Step4 High-Res MS (Q-TOF / Orbitrap) Step3->Step4 Step5 Data Deconvolution (Mass Shift Analysis) Step4->Step5

Step-by-step LC-MS workflow for validating covalent target engagement.

Protocol A: Intact Protein Mass Spectrometry

Purpose: To confirm 1:1 binding stoichiometry and validate that the covalent bond survives denaturing conditions. Causality: Reversed-phase liquid chromatography utilizes high concentrations of organic solvents (e.g., acetonitrile) and acidic modifiers (e.g., formic acid). This environment intentionally denatures the protein, stripping away any non-covalent binders. If a mass shift is observed in the MS1 spectra, it is definitive proof of a covalent bond [3].

Step-by-Step Methodology:

  • Incubation: Dilute the recombinant target protein to 5 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add the 4-amino-2-butynamide conjugate at a 5-fold molar excess (25 µM).

  • Reaction: Incubate at 25°C for 1 hour. Self-Validation Check: Always run a DMSO vehicle control in parallel to establish the exact baseline mass of the unmodified protein.

  • Quenching: Quench the reaction by adding an equal volume of 1% Formic Acid. Causality: Lowering the pH halts thiol nucleophilicity and provides the abundant protons required for efficient positive electrospray ionization (ESI+).

  • LC Separation: Inject 2 µL onto a C4 or C8 reversed-phase column (e.g., Waters ACQUITY UPLC Protein BEH C4). Elute using a rapid 3-minute gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • MS Analysis: Acquire data on a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode (m/z 500–3000).

  • Deconvolution: Use MaxEnt1 (Waters) or BioPharma Finder (Thermo) to deconvolute the multiply charged envelope into a zero-charge intact mass.

Expected Data Output:

Sample Deconvoluted Mass (Da) Mass Shift (ΔDa) Interpretation
Protein + DMSO 25,400.0 N/A Unmodified wild-type protein
Protein + Acrylamide Conjugate 25,755.2 +355.2 1:1 Covalent Adduct

| Protein + 4-amino-2-butynamide | 25,767.3 | +367.3 | 1:1 Covalent Adduct |

Protocol B: Glutathione (GSH) Reactivity Assay by LC-MS

Purpose: To measure the intrinsic chemical reactivity of the warhead and predict in vivo clearance [4]. Causality: GSH is the most abundant non-protein thiol in mammalian cells. By incubating the conjugate with a vast excess of GSH and monitoring the disappearance of the parent compound over time, we can calculate the pseudo-first-order half-life. A half-life >12 hours generally indicates a highly targeted, non-promiscuous warhead.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 4-amino-2-butynamide conjugate in DMSO. Prepare a fresh 10 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix the conjugate (final concentration 10 µM) with GSH (final concentration 5 mM) in PBS containing 10% acetonitrile (to maintain solubility). Incubate at 37°C.

  • Time-Course Sampling: At t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot and quench with 50 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent precipitates any trace proteins and halts the chemical reaction instantly.

  • LC-MS/MS Analysis: Centrifuge the samples at 14,000 x g for 10 minutes. Inject the supernatant onto a C18 column. Monitor the depletion of the parent compound's Extracted Ion Chromatogram (XIC) and the appearance of the GSH-adduct mass.

  • Data Processing: Plot the natural log of the remaining parent compound peak area versus time. The slope of the linear regression yields the rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is derived.

Conclusion

The validation of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid conjugates via LC-MS reveals a distinct advantage over traditional acrylamides: the rigid alkyne geometry of the resulting 4-amino-2-butynamide warhead significantly reduces off-target GSH reactivity while maintaining robust, irreversible target engagement. By employing the self-validating intact protein and GSH depletion LC-MS workflows outlined above, researchers can confidently optimize the therapeutic index of their next-generation covalent drugs.

References

  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Source: acs.
Comparative

Reaction Kinetics and Coupling Dynamics: 4-(Boc-amino)but-2-ynoic Acid vs. Standard Aliphatic Carboxylic Acids

For researchers in targeted drug development and bioconjugation, the selection of carboxylic acid building blocks dictates not only the final architecture of the molecule but also the kinetic boundaries of the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in targeted drug development and bioconjugation, the selection of carboxylic acid building blocks dictates not only the final architecture of the molecule but also the kinetic boundaries of the synthesis itself. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (an alkynoic acid) is increasingly utilized to install rigid, clickable alkyne handles or covalent warheads into peptide scaffolds[1].

However, treating an alkynoic acid like a standard aliphatic carboxylic acid (e.g., Boc-GABA) during amide coupling often leads to catastrophic yield losses. This guide objectively compares the reaction kinetics, electronic environments, and required experimental workflows for these two distinct classes of molecules.

Mechanistic Foundations: Electronic Effects and Causality

The fundamental difference between 4-(Boc-amino)but-2-ynoic acid and a standard aliphatic acid lies in the sp-hybridized carbon adjacent to the carboxyl group. This structural feature drastically alters the molecule's thermodynamic and kinetic profile.

  • Acidity and pKa: Standard aliphatic carboxylic acids typically exhibit a pKa of ~4.7. In contrast, the electron-withdrawing nature of the conjugated alkyne stabilizes the conjugate base, significantly lowering the pKa. Analogous alkynoic acids, such as 2-butynoic acid and propiolic acid, possess pKa values of 2.62 and 1.89, respectively[2][3][4].

  • Activation Kinetics: Because the alkynoate anion is highly stabilized, it is a poorer nucleophile than an aliphatic carboxylate. Consequently, the initial attack on coupling reagents (e.g., EDC, DCC) is kinetically slower.

  • Aminolysis Kinetics: Once activated into an O-acylisourea or NHS ester, the electron-withdrawing alkyne renders the carbonyl carbon exceptionally electrophilic. Aminolysis (the actual formation of the amide bond) proceeds at a vastly accelerated rate compared to aliphatic analogs.

  • The Conjugate Addition Trap: The conjugated alkyne is a potent Michael acceptor. If the local concentration of the primary amine is too high, or if the reaction is allowed to run for extended periods (e.g., 12–24 hours), a competing conjugate addition occurs, yielding highly fluorescent enamine byproducts and destroying the terminal alkyne[5][6][7].

Quantitative Kinetic Comparison

The table below summarizes the divergent physicochemical properties and kinetic behaviors of alkynoic versus standard aliphatic carboxylic acids during standard EDC/NHS coupling.

Parameter4-(Boc-amino)but-2-ynoic Acid (Alkynoic)Boc-GABA (Standard Aliphatic)
Approximate pKa ~2.6[3]~4.7
Carbonyl Electrophilicity Extremely High (sp-hybridized inductive effect)Standard
Activation Rate (with EDC) Moderate (Weaker carboxylate nucleophile)Fast
Aminolysis Rate Very FastModerate
Primary Side Reaction Michael Addition (Enamine formation)[5]Minimal (Standard hydrolysis)
Optimal Reaction Time 2 Hours[5]12 - 24 Hours
Optimal Temperature 0°C to Room TemperatureRoom Temperature

Visualizing the Reaction Pathways

To achieve high yields with 4-(Boc-amino)but-2-ynoic acid, the synthetic workflow must kinetically favor aminolysis while thermodynamically suppressing Michael addition.

ReactionKinetics Start 4-(Boc-amino)but-2-ynoic Acid + Coupling Agent (e.g., EDC) ActiveEster Activated O-Acylisourea / NHS Ester (Highly Electrophilic) Start->ActiveEster Activation (Slower due to low pKa) AmideProduct Target Alkynyl Amide (Kinetic Product, Low Temp) ActiveEster->AmideProduct Aminolysis (Fast at Carbonyl) MichaelAdduct Enamine / Michael Adduct (Thermodynamic/Side Product) ActiveEster->MichaelAdduct Conjugate Addition (Excess Amine / High Temp) Amine Primary Amine (R-NH2) Amine->ActiveEster

Reaction pathways of activated alkynoic acids: Amidation vs. Michael addition.

Self-Validating Experimental Protocol

To successfully couple 4-(Boc-amino)but-2-ynoic acid without degrading the alkyne via Michael addition, standard peptide coupling protocols must be heavily modified. The following protocol relies on kinetic priming and concentration control .

Step 1: Pre-activation (Kinetic Priming)
  • Procedure: Dissolve 1.0 eq of 4-(Boc-amino)but-2-ynoic acid in anhydrous DCM. Cool the solution to 0°C using an ice bath. Add 1.1 eq of EDC·HCl and 1.1 eq of NHS (or HOBt). Stir for 30 minutes.

  • Causality: Pre-activation ensures that the amine is never exposed to the unactivated alkynoic acid. Maintaining 0°C stabilizes the highly reactive active ester and thermodynamically disfavors conjugate addition.

Step 2: Controlled Aminolysis
  • Procedure: Dilute 1.0 eq of the target primary amine in a minimum volume of DCM. Add this amine solution dropwise over 30 minutes to the activated ester, strictly maintaining the temperature at 0°C.

  • Causality: Dropwise addition maintains a near-zero steady-state concentration of the amine nucleophile. Because direct aminolysis at the highly electrophilic carbonyl is kinetically faster than Michael addition at the alkyne, keeping amine concentrations low effectively isolates the desired amidation pathway[5].

Step 3: In-Process Validation
  • Procedure: Monitor the reaction via TLC (UV/KMnO4) or LC-MS exactly 2 hours after the amine addition is complete.

  • Causality: Alkynoic active esters react rapidly. Literature and field experience confirm that extending the reaction time to the standard 12–24 hours leads to severe degradation and the formation of highly UV-fluorescent enamine byproducts[5][6].

  • Self-Validation: The system is validated if LC-MS shows the exact [M+H]+ of the target amide without the [M+Amine+H]+ adduct, which is the hallmark signature of a failed reaction (Michael addition).

Step 4: Quench and Isolation
  • Procedure: Quench the reaction strictly with cold 5% citric acid (avoid basic aqueous quenches initially). Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure at ≤30 °C.

  • Causality: The acidic quench immediately protonates any trace unreacted amine, instantly halting any runaway Michael addition during the workup phase.

References

  • PubChem: Propiolic Acid (Compound Summary) National Center for Biotechnology Information. URL:[Link]

  • Propiolic Acid Amide Coupling Update Reddit: r/Chempros. URL:[Link]

  • Thoughts on a Surprisingly Tricky Amide Coupling Reddit: r/Chempros. URL:[Link]

  • Achieving Controlled Biomolecule–Biomaterial Conjugation National Library of Medicine (PMC). URL:[Link]

  • Discovery of a Potent, Selective and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 National Library of Medicine (PMC). URL:[Link]

Sources

Validation

Benchmarking Coupling Efficiency of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid in Peptide Macrocyclization

Executive Summary The transition from linear peptides to macrocyclic therapeutics is frequently bottlenecked by the entropic penalty of ring closure. Traditional flexible linkers often lead to poor coupling efficiencies,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from linear peptides to macrocyclic therapeutics is frequently bottlenecked by the entropic penalty of ring closure. Traditional flexible linkers often lead to poor coupling efficiencies, dominated by intermolecular oligomerization rather than the desired intramolecular macrocyclization.

This guide objectively benchmarks 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (Boc-4-amino-2-butynoic acid)—a highly rigid, sp-hybridized alkyne linker—against standard alkyl and alkene alternatives. By constraining the conformational freedom of the linear precursor, this alkyne linker effectively pre-organizes the peptide backbone, dramatically increasing head-to-tail coupling efficiency and overall isolated yields.

Mechanistic Rationale: The Thermodynamics of Rigidity

The success of a macrocyclization reaction is governed by the ability of the linear precursor to adopt a pre-cyclization conformation that brings the reactive N- and C-termini into close spatial proximity .

When utilizing a fully saturated linker like Boc-4-aminobutanoic acid (GABA), the high number of effective conformational degrees of freedom results in a highly negative activation entropy ( ΔS‡≪0 ). Consequently, the rate of intramolecular cyclization is slow, allowing intermolecular dimerization to outcompete ring closure.

By substituting the flexible alkyl chain with 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid , the internal alkyne imposes a strict 180° linear geometry across the 4-carbon span. This rigid cylindrical axis eliminates multiple rotational degrees of freedom. If the peptide sequence is appropriately matched to this span, the alkyne forces the termini into a pre-organized state ( ΔS‡≈0 ), significantly lowering the activation energy barrier for intramolecular coupling . Furthermore, the electron-withdrawing nature of the sp-hybridized carbons slightly increases the electrophilicity of the activated C-terminal ester, accelerating the coupling kinetics.

Thermodynamics A Linear Precursor B Flexible Linker (GABA) A->B C Rigid Alkyne Linker (Boc-4-amino-2-butynoic) A->C D High Entropic Penalty (ΔS‡ << 0) B->D HATU/DIPEA E Pre-organized State (ΔS‡ ≈ 0) C->E HATU/DIPEA F Oligomerization (Major Product) D->F Intermolecular G Efficient Macrocyclization (>85% Yield) E->G Intramolecular

Thermodynamic pathways comparing flexible vs. rigid alkyne linkers during macrocyclization.

Comparative Benchmarking Data

To objectively evaluate coupling efficiency, a standard pentapeptide model sequence (cyclo-[Arg-Gly-Asp-D-Phe-Linker]) was synthesized using three different 4-carbon linkers. Macrocyclization was performed in solution phase under high-dilution conditions (1 mM in DMF) using HATU/HOAt/DIPEA chemistry.

Linker TypeChemical ReagentEffective Conformational Degrees of FreedomIsolated Monomer Yield (%)Cyclodimerization (%)Reaction Time to >95% Conversion (h)
Flexible Alkyl Boc-4-aminobutanoic acid (GABA)High42%35%12.0
Semi-Rigid Alkene Boc-(E)-4-amino-2-butenoic acidModerate65%18%8.0
Rigid Alkyne Boc-4-amino-2-butynoic acid Low 89% <5% 4.0

Data Insights: The rigid alkyne linker demonstrates a >2-fold increase in isolated monomer yield compared to the flexible alkyl linker. The suppression of cyclodimerization (<5%) directly correlates with the alkyne's ability to lock the peptide backbone into a cyclization-competent trajectory, validating the thermodynamic rationale .

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates mandatory analytical checkpoints. This prevents the propagation of errors, such as carrying forward uncyclized or oligomerized intermediates.

Phase 1: Synthesis of the Linear Precursor
  • Resin Loading: Utilize 2-Chlorotrityl chloride (2-CTC) resin (0.5 mmol/g loading). Causality: 2-CTC resin prevents C-terminal epimerization during loading and allows for ultra-mild cleavage, preserving side-chain protecting groups required for solution-phase cyclization.

  • Peptide Assembly: Perform standard Fmoc-SPPS.

  • Linker Coupling: Couple 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (3.0 eq) using DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 2 hours. Causality: The alkyne's slight electron-withdrawing effect requires a highly efficient coupling additive like OxymaPure to ensure complete acylation.

  • Checkpoint 1 (Self-Validation): Perform a mini-cleavage (1 mg resin in 1% TFA/DCM for 5 mins). Analyze via LC-MS to confirm the presence of the desired linear peptide mass [M+H]+ and purity >90%.

Phase 2: Mild Cleavage
  • Treat the resin with 1% TFA in DCM (10 mL/g resin) for 15 minutes at room temperature.

  • Filter the solution into a flask containing 10% pyridine in methanol to immediately neutralize the TFA.

  • Evaporate the solvent under reduced pressure and precipitate the protected linear peptide in ice-cold diethyl ether. Centrifuge and dry.

Phase 3: High-Dilution Macrocyclization
  • Preparation: Dissolve the protected linear peptide in anhydrous DMF to achieve a strict concentration of 1 mM . Causality: High dilution is critical to push the equilibrium toward intramolecular coupling and suppress intermolecular dimerization.

  • Activation: Add HOAt (1.2 eq) and HATU (1.2 eq), followed by DIPEA (3.0 eq). Stir at room temperature. Causality: HATU is highly reactive, but HOAt is added to stabilize the active ester intermediate, preventing epimerization of the C-terminal residue during the sterically demanding ring-closure event.

  • Checkpoint 2 (Self-Validation): At t = 4 hours, sample 10 µL of the reaction. Analyze via LC-MS.

    • Critical Analysis: Look for the disappearance of the linear mass ( −H2​O ). To distinguish the monomeric macrocycle from the cyclodimer (which share the same m/z ratio), analyze the charge state distribution: the monomer will predominantly show an [M+H]+ peak, while the dimer will exhibit a strong [M+2H]2+ peak at a later retention time.

Phase 4: Global Deprotection
  • Once cyclization is confirmed, remove DMF in vacuo.

  • Treat the crude residue with a cleavage cocktail: 95% TFA / 2.5% TIPS / 2.5% H2​O for 2 hours.

  • Precipitate the final macrocycle in cold ether, centrifuge, and purify via preparative RP-HPLC.

Workflow Step1 1. Linear SPPS (2-CTC Resin) Check1 Validation: Mini-Cleavage LC-MS (Confirm [M+H]+ of Linear) Step1->Check1 Step2 2. Mild Cleavage (1% TFA/DCM) Check1->Step2 Step3 3. High-Dilution Cyclization (HATU/HOAt, 1 mM) Step2->Step3 Check2 Validation: LC-MS Charge State (Monomer vs. Dimer Ratio) Step3->Check2 Step4 4. Global Deprotection (95% TFA Cocktail) Check2->Step4

Self-validating experimental workflow for alkyne-mediated peptide macrocyclization.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524.[Link]

  • Cromm, P. M., et al. (2016). Constraining an irregular peptide secondary structure through ring-closing alkyne metathesis. Angewandte Chemie International Edition, 55(30), 8756-8760.[Link]

  • Bechtler, C., & Meier, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 2(5), 1395-1433.[Link]

Comparative

Spectroscopic Comparison Guide: 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid vs. Unprotected Analogs

Executive Summary The functionalization of alkyne-containing amino acids is a cornerstone of modern peptide synthesis, bioconjugation, and click chemistry. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (a Boc-protected...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of alkyne-containing amino acids is a cornerstone of modern peptide synthesis, bioconjugation, and click chemistry. 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid (a Boc-protected propargylglycine derivative) and its unprotected analog, 4-aminobut-2-ynoic acid (4-aminotetrolic acid), occupy two fundamentally different chemical spaces.

As an Application Scientist, I have structured this guide to move beyond mere data listing. Here, we analyze the causality behind the spectroscopic shifts—specifically, how the addition of a bulky, electron-modulating Boc group dictates molecular behavior, alters the polarization of the alkyne, and completely transforms the molecule's physical state and spectral signatures.

Chemical Logic & Structural Divergence

To interpret the spectroscopic data accurately, one must first understand the ground-state physics of both molecules.

The unprotected molecule, 4-aminobut-2-ynoic acid, is a conformationally restricted acetylenic analog of the neurotransmitter GABA[1]. In its native state, it exists exclusively as a zwitterion ( NH3+​ / COO− ). This ionic nature results in a highly polar, crystalline lattice driven by strong intermolecular electrostatic interactions.

Conversely, the introduction of the tert-butoxycarbonyl (Boc) group (CAS: 168762-94-5)[2] neutralizes the primary amine. This converts the molecule into a lipophilic, organic-soluble species. The transition from a charged zwitterion to a neutral carbamate fundamentally alters the electron density across the sp -hybridized alkyne spacer.

G cluster_unprotected 4-Aminobut-2-ynoic Acid cluster_protected Boc-Protected Analog U_State Zwitterionic Form (NH3⁺ / COO⁻) U_Prop High Polarity Water Soluble U_State->U_Prop IR_U COO⁻ Asym. Stretch 1600-1650 cm⁻¹ U_Prop->IR_U IR Shift P_State Neutral Form (Boc-NH / COOH) P_Prop Lipophilic Organic Soluble P_State->P_Prop IR_P C=O Stretch ~1710 cm⁻¹ P_Prop->IR_P IR Shift

Fig 1: Impact of Boc-protection on physical state and infrared spectroscopic signatures.

Quantitative Data Synthesis

The following tables summarize the critical spectroscopic differences between the two analogs. The shifts are not arbitrary; they are direct consequences of the electronic and steric modifications discussed above.

Table 1: Nuclear Magnetic Resonance (NMR) Chemical Shifts

Note: Solvent selection is dictated by solubility; zwitterions require aqueous environments, whereas Boc-derivatives are highly soluble in halogenated organics.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Aminobut-2-ynoic acid [1] D2​O 4.19 (s, 2H, CH2​ )~30.5 ( CH2​ ), ~75.0, ~82.0 ( C≡C ), ~165.0 ( COO− )
Boc-Protected Analog [2] CDCl3​ 1.45 (s, 9H, t -Bu), 4.05 (d, 2H, CH2​ ), 5.10 (br s, 1H, NH), 10.5 (br s, 1H, COOH)28.3 ( CH3​ ), 31.2 ( CH2​ ), 74.5, 84.1 ( C≡C ), 80.5 (C-O), 155.2 (N-C=O), 157.8 (COOH)

Causality Insight: The CH2​ protons in the unprotected analog are heavily deshielded by the adjacent primary ammonium ion ( NH3+​ ), appearing as a singlet at δ 4.19[1]. In the Boc-protected analog, the carbamate nitrogen is less electron-withdrawing inductively, shifting the CH2​ protons slightly upfield (δ 4.05), while the bulky tert-butyl group introduces a massive, diagnostic 9H singlet at δ 1.45.

Table 2: FT-IR Vibrational Frequencies
Functional GroupUnprotected Analog (cm⁻¹)[1]Boc-Protected Analog (cm⁻¹)Causality / Shift Rationale
N-H Stretch 2000–2300 (Broad)~3350 (Sharp) NH3+​ lattice bonding vs. isolated carbamate N-H.
C=O (Acid) 1600–1650 (Asym. COO− )~1710 (COOH)Loss of zwitterionic resonance; distinct carbonyl forms.
C=O (Boc) N/A~1690 (Carbamate)Introduction of the protecting group.
C≡C Stretch 2220–2250~2240Electronic modulation by adjacent polarizing groups.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in structural characterization, every protocol must operate as a self-validating system . This means the experiment inherently proves its own accuracy through internal controls, preventing false positives caused by solvent impurities or instrumental drift.

Workflow cluster_solvents Solvent Selection Step1 Sample Preparation Solv_U Unprotected: D2O (Due to zwitterion) Step1->Solv_U Solv_P Protected: CDCl3 / DMSO-d6 (Due to lipophilicity) Step1->Solv_P Step3 FT-IR (ATR / KBr) Step1->Step3 Step2 NMR Acquisition (1H / 13C) Solv_U->Step2 Solv_P->Step2 Step4 Data Synthesis & Peak Assignment Step2->Step4 Step3->Step4

Fig 2: Spectroscopic validation workflow comparing protected and unprotected analogs.

Protocol A: Self-Validating NMR Acquisition
  • Solvent Selection & Preparation:

    • Dissolve 15 mg of 4-aminobut-2-ynoic acid in 0.6 mL of D2​O .

    • Dissolve 15 mg of 4-{(Tert-butoxy)carbonylamino}but-2-ynoic acid in 0.6 mL of CDCl3​ .

  • System Validation (Internal Standards): Spike the D2​O sample with 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and the CDCl3​ sample with 0.1% TMS (Tetramethylsilane). Causality: Magnetic field drift can skew ppm values. By anchoring the spectrum to an internal standard at exactly δ 0.00, the system continuously validates its own chemical shift accuracy.

  • Acquisition: Run a standard ¹H sequence (e.g., zg30 on Bruker systems). Use a 30° flip angle and a relaxation delay ( D1​ ) of at least 2 seconds. Causality: The alkyne protons and the massive t -Bu group have different T1​ relaxation times. A sufficient delay ensures the integration ratio between the CH2​ (2H) and t -Bu (9H) is precisely quantitative, validating the purity of the Boc-protection step.

Protocol B: FT-IR Analysis via ATR (Attenuated Total Reflectance)
  • System Validation (Background Scan): Prior to sample application, run a 16-scan background spectrum on the clean diamond crystal. Validation Check: The system is validated if the baseline is completely flat and atmospheric CO2​ (~2350 cm⁻¹) / water vapor signals are mathematically subtracted to zero.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply uniform pressure using the ATR anvil. Causality: Consistent optical contact is critical. The zwitterionic unprotected analog[1] forms a rigid crystalline lattice; insufficient pressure will result in poor penetration depth of the evanescent wave, leading to artificially weak COO− bands.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Compare the presence of the broad 2000–2300 cm⁻¹ band ( NH3+​ ) against the sharp ~3350 cm⁻¹ band (Boc N-H) to definitively confirm the protection state.

References

  • Source: connectsci.
  • Title: 4-(Tert-butoxycarbonylamino)

Sources

Safety & Regulatory Compliance

Safety

4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoicacid proper disposal procedures

Topic: 4-{amino}but-2-ynoic acid proper disposal procedures Operational & Disposal Guide: 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid Introduction 4-{amino}but-2-ynoic acid (CAS: 1823945-04-5) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: 4-{amino}but-2-ynoic acid proper disposal procedures

Operational & Disposal Guide: 4-{(Tert-butoxy)carbonylamino}but-2-ynoic Acid

Introduction 4-{amino}but-2-ynoic acid (CAS: 1823945-04-5) is a highly specialized, Boc-protected, N-methylated amino alkynoic acid [1]. In drug development and advanced organic synthesis, it serves as a critical building block for introducing rigid alkyne linkers, synthesizing peptidomimetics, and acting as a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. While highly valuable, its unique structural motifs—a tert-butoxycarbonyl (Boc) protecting group coupled with a conjugated alkynoic acid—present specific reactivity hazards that dictate stringent handling and disposal protocols [3].

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, step-by-step methodologies for the safe operation, segregation, and disposal of this compound, ensuring compliance and laboratory safety.

Chemical Hazard Profiling

Before handling or disposing of the compound, personnel must understand its baseline hazard classifications. The compound is a known irritant and central nervous system depressant upon acute exposure [1].

Hazard ClassGHS CodeClinical/Operational ManifestationRequired PPE
Skin Irritation (Cat. 2) H315Causes localized erythema and dermal irritation upon contact.Nitrile gloves (double-gloving recommended), lab coat.
Eye Irritation (Cat. 2A) H319Causes severe ocular irritation and potential corneal damage.ANSI-approved chemical safety goggles.
STOT SE 3 H336Inhalation of dust/aerosols may cause drowsiness or dizziness.Handle exclusively within a certified chemical fume hood.

Mechanistic Safety Insights: The "Why" Behind the Protocol

To build a self-validating safety culture, it is essential to understand the causality behind experimental and disposal choices. 4-{amino}but-2-ynoic acid carries two hidden chemical Trojan horses that activate under improper waste conditions:

A. The Boc-Deprotection Gas Hazard (Over-pressurization)

The Boc group is highly sensitive to acidic conditions. If this compound is inadvertently disposed of in an acidic aqueous or organic waste stream (e.g., containing trifluoroacetic acid or hydrochloric acid), it undergoes rapid acid-catalyzed deprotection [2]. This fragmentation releases the free amine, carbon dioxide (CO2), and a tert-butyl cation, which rapidly deprotonates to form isobutylene gas [3]. Isobutylene is a highly flammable volatile organic compound (VOC) [3]. If this reaction occurs inside a tightly sealed waste carboy, the continuous evolution of CO2 and isobutylene will rapidly over-pressurize the container, leading to a catastrophic chemical explosion [5].

BocDeprotection Boc Boc-Protected Amino Alkyne Intermediate Protonated Intermediate Boc->Intermediate Protonation Acid Acidic Waste (H+) Acid->Intermediate Protonation Products Free Amine + CO2 (Gas) Intermediate->Products Fragmentation Isobutylene Isobutylene (VOC) Expansion Hazard Intermediate->Isobutylene Deprotonation

Figure 1: Acid-catalyzed Boc deprotection leading to dangerous isobutylene gas generation.

B. Alkynoic Acid Reactivity (Unintended Cycloisomerization)

The but-2-ynoic acid moiety contains an electron-deficient conjugated alkyne. Alkynoic acids are highly susceptible to metal-catalyzed cascade reactions and cycloisomerization when exposed to transition metals such as Gold (Au), Silver (Ag), Palladium (Pd), or Ruthenium (Ru)[4]. Mixing this compound with heavy-metal waste streams can trigger unintended, exothermic cyclization or polymerization events [4].

Waste Segregation & Disposal Workflows

Due to the hazards outlined above, disposal must be strictly segregated. Never mix this compound with acidic waste or heavy-metal waste.

WasteWorkflow Start Waste Generation: 4-{[(Boc)(Me)amino]}but-2-ynoic acid Decision Physical State? Start->Decision Solid Solid Powder/Resin Decision->Solid Liquid Organic Solution Decision->Liquid SolidBin Double-bagged in Solid Hazardous Waste Solid->SolidBin CheckAcid Is the waste stream acidic (pH < 5)? Liquid->CheckAcid Neutralize Quench/Neutralize (e.g., NaHCO3) before sealing CheckAcid->Neutralize Yes MetalCheck Contains Heavy Metals? (Au, Ag, Pd, Ru) CheckAcid->MetalCheck No Neutralize->MetalCheck OrganicBin Non-Halogenated Organic Waste Bin (Vented Cap) MetalCheck->OrganicBin No MetalBin DO NOT MIX. Separate Heavy Metal Waste MetalCheck->MetalBin Yes

Figure 2: Safe segregation and disposal workflow for Boc-protected alkynoic acid waste.

Protocol A: Disposal of Liquid/Solvent Waste

Self-Validating Check: Always verify the pH of the waste stream prior to addition.

  • pH Verification: Test the target waste carboy using pH strips. Ensure the pH is neutral to mildly basic (pH 7–9).

  • Neutralization (If Required): If the reaction mixture containing the compound is acidic, quench it slowly with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until gas evolution (CO2) ceases and the pH neutralizes[3].

  • Metal Segregation: Confirm the solution does not contain transition metal catalysts (Pd, Au, Ag) [4]. If it does, route it to a specifically labeled "Heavy Metal Alkynoic Waste" container, kept strictly at room temperature or below to prevent exothermic cyclization.

  • Transfer & Venting: Transfer the neutralized, metal-free organic solution to the "Non-Halogenated Organic Waste" carboy.

  • Capping: Crucial Step: Always use a vented cap on waste carboys containing Boc-protected compounds to allow any trace isobutylene or CO2 to escape safely, preventing pressurization [5].

Protocol B: Disposal of Solid Waste (Powders & Resins)
  • Collection: Sweep up any unused solid compound or contaminated solid-phase peptide synthesis (SPPS) resins using a static-free brush.

  • Containment: Place the solid waste into a sealable polyethylene bag. Double-bag the waste to prevent puncture or tearing.

  • Labeling: Clearly label the outer bag with the full chemical name, CAS number (1823945-04-5), and the hazards ("Irritant", "Do Not Mix with Acids").

  • Disposal: Deposit the sealed bag into a designated solid hazardous waste drum approved by your institution's EHS department.

Emergency Spill Response Methodology

In the event of a powder spill or a dropped flask containing a solution of the compound, execute the following protocol immediately:

  • Isolate the Area: Evacuate personnel from the immediate vicinity to prevent inhalation of dust (H336 hazard) [1].

  • Ventilation: Ensure the fume hood sashes are open and room exhaust is operating at maximum capacity.

  • Don PPE: Equip safety goggles, a particulate respirator (N95 or higher if outside a fume hood), and double nitrile gloves.

  • Containment (Liquid Spill): If dissolved in an organic solvent, surround the spill with an inert, non-acidic absorbent material (e.g., vermiculite or sand). Do not use acidic spill kits.

  • Containment (Solid Spill): Lightly mist the powder with a compatible, non-reactive solvent (like water or a small amount of isopropanol) to suppress dust formation before sweeping.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material or wetted powder. Place it into a compatible, heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an isopropanol wipe-down, to remove any residual compound that could cause skin irritation [1].

References

  • NextSDS Database. (n.d.). 4-{amino}but-2-ynoic acid - Substance Information. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guides: Acids - Safety Concerns and Isobutylene Generation.
  • Dias, E. L., et al. (2005). Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Organic Process Research & Development, ACS Publications.
  • Tian, G., et al. (2023). Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. MDPI.
  • European Pharmaceutical Review. (2005). Mass Spectrometry: another tool from the PAT toolbox (Understanding reaction mechanisms: Boc-deprotection).
Handling

Personal protective equipment for handling 4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoicacid

Comprehensive Safety and Operational Guide for 4-{amino}but-2-ynoic acid As a highly specialized building block, 4-{amino}but-2-ynoic acid is frequently utilized in advanced drug development, including the synthesis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for 4-{amino}but-2-ynoic acid

As a highly specialized building block, 4-{amino}but-2-ynoic acid is frequently utilized in advanced drug development, including the synthesis of targeted covalent inhibitors, peptidomimetics, and PROTACs. Handling this bifunctional molecule requires a nuanced understanding of its structural components: a highly reactive alkynoic acid, a sterically hindered N -methylamine, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This guide provides authoritative, field-proven protocols to ensure laboratory safety, structural integrity, and operational efficiency.

Hazard Assessment & Mechanistic Causality

To implement effective safety measures, researchers must understand the causality behind the chemical's hazards. The risk profile of this compound is dictated by two primary functional groups:

  • The Alkynoic Acid Core (Corrosivity & Reactivity): The parent structure, 2-butynoic acid (tetrolic acid), is highly acidic (pKa ~2.62) due to the electron-withdrawing nature of the adjacent sp-hybridized alkyne carbon[1]. This low pKa makes the compound severely corrosive to human tissue, capable of causing immediate skin burns and irreversible eye damage (GHS H314, H318)[2]. Furthermore, terminal and internal alkynoic acids are susceptible to decomposition or polymerization if exposed to strong oxidizers, active metals, or extreme heat[3].

  • The N-Boc Protecting Group (Gas Evolution): The Boc group provides excellent stability against nucleophiles and bases during peptide elongation[4]. However, it is highly labile under acidic conditions (e.g., exposure to Trifluoroacetic acid or HCl). Acidic cleavage rapidly generates isobutylene gas and carbon dioxide ( CO2​ )[5]. If this compound is accidentally exposed to acidic waste in a sealed container, the resulting gas evolution can cause catastrophic over-pressurization and container rupture.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE matrix summarizes the mandatory quantitative and qualitative protection standards for handling this compound[5],[2].

Protection TypeSpecification & StandardReplacement / MaintenanceMechanistic Rationale
Eye/Face Chemical safety goggles (ANSI Z87.1) + Full face shield.Inspect for micro-cracks before every use.Protects against severe ocular damage (H318) from corrosive alkynoic acid dust or accidental splashing during solvation[2].
Hand (Primary) Heavy-duty Nitrile gloves (min. 5 mil thickness).Replace immediately upon contamination or every 2 hours.Nitrile provides a robust barrier against organic acids. Double-gloving is required during concentrated solvent transfer.
Body Flame-resistant, acid-resistant lab coat (e.g., Nomex) + Chemical apron.Launder weekly; replace if frayed.Prevents corrosive powder from adhering to personal clothing and penetrating to the skin (H314)[2].
Respiratory N95 / P3 particulate respirator (EN 143).Discard after single use or if breathing resistance increases.Alkynoic acid powders are severe respiratory irritants. Required if weighing outside a ventilated enclosure[1].
Engineering Fume hood with face velocity > 100 Linear Feet per Minute (LFM).Annual certification required.Captures aerosolized corrosive dust and safely vents CO2​ /isobutylene gas during any planned or accidental acidic deprotection[4].

Operational Plan: Self-Validating Methodologies

Every protocol below is designed as a self-validating system , meaning the operator can confirm the success and safety of each step before proceeding to the next.

Protocol A: Safe Weighing and Solvation

Alkynoic acids are prone to static cling, which increases the risk of aerosolization and cross-contamination.

  • Preparation: Clear the fume hood of all acidic reagents (e.g., TFA, HCl) to prevent accidental Boc-deprotection[5].

  • Static Mitigation: Wipe the exterior of the analytical balance and the weighing boat with a static-eliminating cloth.

  • Dispensing: Use a grounded, anti-static PTFE spatula to transfer the powder.

  • Solvation: Dissolve the required mass in an anhydrous, aprotic solvent (e.g., DMF or DCM).

  • Validation Step: Visually inspect the solution against a light background. It must be completely clear. Any turbidity indicates incomplete dissolution or degradation of the alkyne core. Inspect the weighing area with a UV lamp (if fluorescent dyes are co-used) or a contrasting dark background to ensure no micro-spills remain.

Protocol B: Amide Coupling Workflow

Because the amine is Boc-protected, this compound is typically utilized as the acid component in a coupling reaction[6].

  • Activation: To the dissolved 4-{amino}but-2-ynoic acid (1.0 eq) in DMF, add a coupling reagent such as HATU (0.95 eq) to prevent excess uronium formation.

  • Base Addition: Add a non-nucleophilic base like DIPEA (2.0 eq)[6].

  • Validation Step: Observe the reaction mixture. A distinct color change to pale yellow/orange confirms the successful formation of the active ester. If the solution remains colorless, verify the quality of the HATU and the anhydrous nature of the solvent.

  • Coupling: Introduce the target primary or secondary amine (1.1 eq) and stir at room temperature.

  • Completion Check: Perform a Kaiser test or LC-MS analysis to validate the consumption of the amine[6].

Protocol C: Spill Management & Disposal

Due to its corrosivity, spills must be neutralized, not just wiped up.

  • Isolation: Evacuate non-essential personnel and ensure the fume hood sash is lowered to a safe working height.

  • Neutralization: Carefully cover the solid spill with an excess of solid sodium bicarbonate ( NaHCO3​ ). If the spill is a solution, slowly add a 10% aqueous NaHCO3​ solution.

  • Validation Step: Observe the spill zone. Effervescence (bubbling) will occur as the alkynoic acid is neutralized. Wait until all bubbling has completely ceased. Use a universal pH indicator strip on the moisture to validate that the pH is between 7.0 and 8.0.

  • Disposal: Sweep the neutralized matrix into a chemically compatible, clearly labeled hazardous waste container. Store away from strong oxidizers and active metals[3].

Workflow Visualization

The following diagram maps the operational routing for this compound, highlighting the critical divergence between safe synthetic pathways and hazardous degradation pathways.

Workflow A 4-{[(Tert-butoxy)carbonyl] (methyl)amino}but-2-ynoic acid B Don Required PPE (Goggles, Nitrile, Lab Coat) A->B C Fume Hood Transfer (Ventilation > 100 LFM) B->C D Weighing & Dispensing (Anti-static tools) C->D E Base-Catalyzed Coupling (Safe Synthetic Pathway) D->E Amide Coupling F Acidic Deprotection (Hazard Pathway) D->F Exposure to TFA/HCl H Accidental Spill (Corrosive Hazard) D->H Spill G Gas Evolution (CO2, Isobutylene) Vent System Required F->G I Neutralize with NaHCO3 Validate by pH Strip H->I

Caption: Workflow for handling, reaction routing, and spill management of Boc-protected alkynoic acids.

References

  • National Center for Biotechnology Information. "2-Butynoic acid | C4H4O2 | CID 68535." PubChem. Available at: [Link]

Sources

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